Product packaging for Desmethyl Lacosamide(Cat. No.:CAS No. 175481-38-6)

Desmethyl Lacosamide

Cat. No.: B196003
CAS No.: 175481-38-6
M. Wt: 236.27 g/mol
InChI Key: XRKSCJLQKGLSKU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Desmethyl Lacosamide (ODL) is the primary major metabolite of the third-generation antiepileptic drug Lacosamide, formed primarily via cytochrome P450-mediated metabolism involving enzymes such as CYP2C19, CYP2C9, and CYP3A4 . In contrast to the parent compound, ODL has been shown to be pharmacologically inactive, lacking the sodium channel-modulating activity that characterizes Lacosamide's anticonvulsant effect . Consequently, this metabolite serves as a critical reference standard in preclinical and clinical research. Its primary applications include quantitative bioanalytical method development and validation using advanced techniques like UPLC-MS/MS for pharmacokinetic studies . Furthermore, O-Desmethyl Lacosamide is an essential tool for investigating drug-drug interaction potentials, particularly when Lacosamide is co-administered with other substances, such as enzyme inducers or inhibitors, that may affect its metabolic pathway . Research into this metabolite aids in understanding the clearance mechanisms of Lacosamide and supports comprehensive safety and efficacy profiles. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B196003 Desmethyl Lacosamide CAS No. 175481-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSCJLQKGLSKU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248336
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175481-38-6
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyl lacosamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL LACOSAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Profile of Desmethyl Lacosamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

Desmethyl Lacosamide (B1674222), also known as O-Desmethyl Lacosamide (ODL), is the principal and pharmacologically inactive human metabolite of the third-generation anti-epileptic drug, Lacosamide.[1][2][3] It is also recognized as a potential impurity in the commercial synthesis of Lacosamide.[4] The formation of Desmethyl Lacosamide occurs through the O-demethylation of Lacosamide, a process primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1][2][5] Understanding the chemical structure, properties, and synthesis of this molecule is crucial for pharmacokinetic studies, impurity profiling, and the overall quality control of Lacosamide production.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide.[4][6][7] It is a functionalized amino acid derivative, structurally similar to its parent compound, Lacosamide, but lacking the methyl group on the ether linkage.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide[4][6][7][8]
CAS Number 175481-38-6[4]
Molecular Formula C₁₂H₁₆N₂O₃[4][6]
Molecular Weight 236.27 g/mol [9]
Appearance White to Off-White Solid[9]
Melting Point 138-140 °C[9]
SMILES CC(=O)N--INVALID-LINK--C(=O)NCC1=CC=CC=C1[7][10]
InChI InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1[4][6][9]
InChIKey XRKSCJLQKGLSKU-LLVKDONJSA-N[4][6][9]
Solubility Soluble in DMSO and Ethanol. Slightly soluble in Methanol.[4][9]
Storage Refrigerator[9]

Synthesis and Spectroscopic Characterization

This compound is often synthesized as an intermediate or is a known impurity in the manufacturing process of Lacosamide.[7][10] A common synthetic approach involves the acetylation of an amino-protected serine derivative.

Experimental Protocol: Synthesis of this compound

A representative synthesis for (R)-2-acetamido-N-benzyl-3-hydroxypropanamide is described as an intermediate in the synthesis of Lacosamide.[10]

  • Starting Material: (R)-2-amino-N-benzyl-3-hydroxypropanamide (10 g, 51.54 mmol).

  • Reagents: Acetic anhydride (B1165640) (5.25 g, 51.54 mmol), Methylene (B1212753) chloride (100 mL).

  • Procedure:

    • Dissolve (R)-2-amino-N-benzyl-3-hydroxypropanamide in methylene chloride.

    • Cool the solution to 10-15°C.

    • Add acetic anhydride to the solution.

    • The reaction proceeds to yield (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (this compound).[10]

Note: This is a generalized protocol based on literature for the synthesis of this compound as an impurity. Further purification steps such as crystallization or chromatography may be required to achieve high purity.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReferences
¹H-NMR (300 MHz, CDCl₃), δ 2.0 (s, 3H), 3.8 (m, 1H), 4.0 (m, 2H), 4.4 (d, 2H), 6.8 (d, 1H), 7.2-7.4 (m, 5H), 7.8 (t, 1H).[11]
IR (KBr) 3287, 3003, 2848, 1638, 1454, 1395, 1220, 1138, 945, 694, 605, 495 cm⁻¹.[11]
Mass Spec (ESI) HRMS(ESI) m/z calcd for C₁₀H₁₄N₂O₂: 194.1055, found 195.1129 ([M+H]⁺); 217.0947 ([M+Na]⁺) for the de-acetylated precursor. The parent compound fragmentation would be expected.[12]

Analytical Quantification in Biological Matrices

The quantification of this compound is essential for pharmacokinetic and metabolic studies of Lacosamide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitive and specific detection in biological fluids.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Serum

This protocol is adapted from a validated method for the simultaneous quantification of Lacosamide and O-Desmethyl Lacosamide (ODL).[1][4][13]

  • Sample Preparation (Protein Precipitation):

    • To 25 µL of serum sample (standard, control, or patient), add 150 µL of a precipitation solution containing the internal standard (e.g., lacosamide-¹³C, d₃) in methanol.[4]

    • Vortex the mixture for 15 seconds.[4]

    • Centrifuge at 15,500 x g for 10 minutes.[4]

    • Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water and vortex.[4]

  • Chromatographic Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 analytical column (e.g., Thermo Accucore C18, 2.6 µm, 50 x 2.1mm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in methanol.[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Gradient Elution:

      • Initial: 95:5 (A:B), hold for 30 seconds.

      • Ramp to 5:95 (A:B) over 3 minutes.

      • Hold at 5:95 (A:B) for 0.5 minutes.

      • Re-equilibrate with 95:5 (A:B) for 2.5 minutes.[4]

    • Injection Volume: 3 µL.[4]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions (example): For ODL, the quantitative fragment ion transition is m/z 237.1 → 108.2.[14]

Metabolic Pathway

The primary metabolic route for Lacosamide in humans is its conversion to the inactive this compound metabolite.

metabolic_pathway Lacosamide Lacosamide (C₁₃H₁₈N₂O₃) Desmethyl_Lacosamide This compound (C₁₂H₁₆N₂O₃) (Inactive Metabolite) Lacosamide->Desmethyl_Lacosamide O-demethylation Enzymes CYP2C19 CYP2C9 CYP3A4 Enzymes->Lacosamide

Caption: Metabolic conversion of Lacosamide to this compound.

References

Physicochemical Properties of O-desmethyl Lacosamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-desmethyl lacosamide (B1674222) is the major and pharmacologically inactive human metabolite of the third-generation anti-epileptic drug, lacosamide.[1][2][3] The formation of this metabolite is a critical aspect of lacosamide's pharmacokinetic profile and is primarily mediated by cytochrome P450 enzymes.[1][2] A thorough understanding of the physicochemical properties of O-desmethyl lacosamide is essential for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals involved in the development of new chemical entities that may undergo similar metabolic pathways. This technical guide provides a comprehensive overview of the core physicochemical properties of O-desmethyl lacosamide, detailed experimental protocols for its quantification, and a visualization of its formation pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of O-desmethyl lacosamide are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name (2R)-N-benzyl-2-acetamido-3-hydroxypropanamide[4]
CAS Number 175481-38-6[5][6][7][8]
Chemical Formula C₁₂H₁₆N₂O₃[4][5][6][7]
Molecular Weight 236.27 g/mol [6][8]
Physical State Solid[5]
Melting Point 138-140 °C[8]
Boiling Point Predicted: 536.45 °C at 760 mmHg (for Lacosamide)[9]
Water Solubility Soluble in DMSO and Ethanol[5]
pKa (Strongest Acidic) Predicted: 12.4[4]
pKa (Strongest Basic) Predicted: -2[4]
logP Predicted: -0.05 (ALOGPS), -0.67 (ChemAxon)[4]

Metabolic Signaling Pathway

The formation of O-desmethyl lacosamide from lacosamide is a key metabolic step. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system in the liver.

Lacosamide_Metabolism Metabolic Pathway of Lacosamide to O-desmethyl Lacosamide Lacosamide Lacosamide CYP_enzymes CYP2C19, CYP2C9, CYP3A4 (Hepatic Metabolism) Lacosamide->CYP_enzymes O-demethylation O_desmethyl_lacosamide O-desmethyl Lacosamide (Inactive Metabolite) CYP_enzymes->O_desmethyl_lacosamide

Caption: Metabolic conversion of lacosamide to its major metabolite, O-desmethyl lacosamide.

Experimental Protocols

The quantification of O-desmethyl lacosamide in biological matrices is crucial for pharmacokinetic and drug metabolism studies. A widely used and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of O-desmethyl Lacosamide in Human Plasma by LC-MS/MS

This protocol provides a representative method for the determination of O-desmethyl lacosamide concentrations.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled analog of O-desmethyl lacosamide).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for these column dimensions.

  • Injection Volume: 5-10 µL of the prepared sample supernatant.

3. Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the detection of O-desmethyl lacosamide.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for O-desmethyl lacosamide and the internal standard to ensure selectivity and sensitivity.

    • Example Transition for O-desmethyl lacosamide: The exact m/z values would be determined during method development, but would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.

  • Data Analysis: The concentration of O-desmethyl lacosamide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Workflow for LC-MS/MS Quantification

LCMS_Workflow LC-MS/MS Quantification Workflow for O-desmethyl Lacosamide cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile/Methanol + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Results Concentration Results Quantification->Results

Caption: A typical workflow for the quantification of O-desmethyl lacosamide in plasma.

Conclusion

This technical guide provides a consolidated resource for the physicochemical properties of O-desmethyl lacosamide. The presented data, metabolic pathway, and experimental protocol are intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. A comprehensive understanding of these fundamental characteristics is paramount for the continued study of lacosamide and the development of future pharmaceuticals.

References

The Role of CYP2C19 in the Metabolic Formation of Desmethyl Lacosamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacosamide (B1674222) (Vimpat®) is a third-generation anti-seizure medication widely used in the treatment of epilepsy. Its metabolic pathway is of significant interest for understanding its pharmacokinetic profile and potential for drug-drug interactions. Approximately 60% of a lacosamide dose is metabolized, with the primary pathway being O-demethylation to the inactive metabolite, O-desmethyl lacosamide (ODL). This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth review of the central role of the CYP2C19 isoenzyme in this metabolic conversion, the influence of genetic polymorphisms on lacosamide pharmacokinetics, and the experimental methodologies used to characterize these interactions.

Introduction

Lacosamide exerts its therapeutic effect by selectively enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.[1] Unlike many anti-seizure drugs, lacosamide has a favorable pharmacokinetic profile, including high bioavailability and low protein binding (<15%).[2][3] The drug is eliminated through both renal excretion of the unchanged parent drug (approximately 40%) and hepatic metabolism (~60%).[4] The major metabolic pathway is O-demethylation, resulting in the formation of O-desmethyl lacosamide (ODL), a pharmacologically inactive compound.[1][5] Understanding the enzymatic basis of this transformation is critical for predicting pharmacokinetic variability, assessing drug-drug interaction potential, and personalizing therapy.

The Metabolic Pathway of Lacosamide

The conversion of lacosamide to ODL is a Phase I metabolic reaction mediated by several CYP450 isoenzymes. In vitro and in vivo studies have identified CYP2C19, CYP2C9, and CYP3A4 as the primary catalysts for this O-demethylation reaction.[1][5][6] While all three enzymes contribute, the role of CYP2C19 has been the most extensively studied and is considered a principal contributor to lacosamide's metabolism.[1][3][4]

The following diagram illustrates the metabolic conversion of lacosamide.

Lacosamide_Metabolism cluster_main Lacosamide Metabolism cluster_cyp CYP450 Enzymes lacosamide Lacosamide (Active Drug) odl O-desmethyl Lacosamide (ODL) (Inactive Metabolite) lacosamide->odl O-demethylation cyp2c19 CYP2C19 (Major) cyp2c19->lacosamide cyp2c9 CYP2C9 cyp2c9->lacosamide cyp3a4 CYP3A4 cyp3a4->lacosamide

Caption: Metabolic pathway of Lacosamide to its O-desmethyl metabolite.

Impact of CYP2C19 Genetic Polymorphisms

The gene encoding CYP2C19 is highly polymorphic, leading to distinct phenotypes with varying enzyme activity. These genetic differences can significantly alter the pharmacokinetics of CYP2C19 substrates, including lacosamide. The primary phenotypes include Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive (Normal) Metabolizers (EMs), and Ultrarapid Metabolizers (UMs).

Pharmacokinetic Variations

Studies have consistently shown that individuals with reduced or no CYP2C19 function (PMs) exhibit altered lacosamide metabolism.

  • Reduced Metabolite Formation: CYP2C19 PMs have markedly lower plasma concentrations of the inactive ODL metabolite. The FDA label for lacosamide notes that plasma concentrations and urinary excretion of ODL were reduced by approximately 70% in PMs compared to EMs.[6]

  • Increased Parent Drug Exposure: Consequently, PMs tend to have higher plasma concentrations of the active drug, lacosamide, for a given dose. This is often measured as the concentration-to-dose ratio (C/D ratio).

The following tables summarize quantitative data from studies investigating the effect of CYP2C19 genotype on lacosamide and ODL pharmacokinetics.

Table 1: Effect of CYP2C19 Phenotype on Lacosamide Concentration-to-Dose (C/D) Ratio

Study PopulationExtensive/Normal Metabolizer (EM/NM) C/D RatioIntermediate Metabolizer (IM) C/D RatioPoor Metabolizer (PM) C/D RatioReference
Korean Adults25.5827.78 (+13% vs EM)35.6 (+39% vs EM)[7]
Chinese Pediatrics0.8 ± 0.4 µg·mL⁻¹·kg·mg⁻¹1.0 ± 0.5 µg·mL⁻¹·kg·mg⁻¹1.7 ± 0.7 µg·mL⁻¹·kg·mg⁻¹[5]

Table 2: Pharmacokinetic Parameters in CYP2C19 Poor vs. Extensive Metabolizers

ParameterCYP2C19 Poor Metabolizers (PM)CYP2C19 Extensive Metabolizers (EM)Key FindingReference
Lacosamide Plasma ConcentrationSimilar to EMsSimilar to PMsFDA label suggests no clinically relevant difference in parent drug PK.[1][6]
O-desmethyl Lacosamide (ODL) Plasma Concentration & Urinary Excretion~70% lower than EMsBaselineSignificant reduction in metabolite formation in PMs.[6]
Clinical Implications

There is an evolving understanding of the clinical relevance of these pharmacokinetic shifts. The FDA label states that there are no clinically relevant differences in the pharmacokinetics of lacosamide between PMs and EMs, and therefore no dose adjustment is recommended based on genotype.[1][6] This is based on early studies showing similar plasma concentrations of the parent drug.

However, more recent research suggests a stronger correlation between CYP2C19 status, lacosamide plasma levels, and clinical outcomes. Studies in Korean and Chinese pediatric populations have found that PMs, who have higher C/D ratios, may also have a higher incidence of adverse events.[5][7] These findings suggest that for certain populations, CYP2C19 genotyping could be a useful tool for personalizing lacosamide therapy to optimize efficacy and minimize toxicity.

The logical relationship between genotype and clinical outcome is depicted below.

Genotype_Phenotype_Outcome cluster_geno Genotype cluster_pheno Phenotype (Metabolism) cluster_outcome Clinical Outcome EM CYP2C19 Extensive Metabolizer (e.g., 1/1) Met_High Normal Lacosamide Metabolism EM->Met_High PM CYP2C19 Poor Metabolizer (e.g., 2/2) Met_Low Reduced Lacosamide Metabolism PM->Met_Low PK_Normal Standard Lacosamide C/D Ratio Lower ODL Levels Met_High->PK_Normal PK_High Higher Lacosamide C/D Ratio Significantly Lower ODL Met_Low->PK_High AE Potential for Increased Adverse Events PK_High->AE

Caption: Relationship between CYP2C19 genotype, metabolism, and clinical outcome.

Experimental Methodologies

The characterization of lacosamide's metabolism relies on established in vitro and analytical techniques.

In Vitro Metabolism & Reaction Phenotyping

Reaction phenotyping is performed to identify the specific enzymes responsible for a drug's metabolism. This is typically achieved using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, or with recombinant human CYP enzymes.

General Protocol for In Vitro Metabolism in Human Liver Microsomes (HLMs):

  • Preparation: A reaction mixture is prepared in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) containing pooled HLMs (e.g., 0.2-0.5 mg/mL protein concentration) and lacosamide at a specified concentration.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to bring it to temperature.

  • Initiation: The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system (e.g., 1 mM NADPH).

  • Incubation: The reaction proceeds at 37°C for a defined time course (e.g., with samples taken at 0, 30, 60, 90, 180 minutes).

  • Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as an acetonitrile (B52724)/methanol mixture (1:1), which precipitates the microsomal proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant, containing the remaining lacosamide and the formed ODL, is collected for analysis by LC-MS/MS.

To determine the relative contribution of specific CYP isoforms, this protocol is repeated either with recombinant enzymes (each expressing a single CYP isoform) or in the presence of isoform-specific chemical inhibitors.

The diagram below outlines a typical experimental workflow.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep Prepare incubation mixture: - Human Liver Microsomes (HLMs) - Lacosamide (Substrate) - Buffer (pH 7.4) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C (Time Course Sampling) initiate->incubate terminate Terminate with cold Acetonitrile/Methanol incubate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Quantify Lacosamide & ODL via LC-MS/MS supernatant->lcms data Calculate Rate of Metabolism lcms->data

Caption: Experimental workflow for in vitro metabolism of Lacosamide.

Analytical Quantification: LC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of lacosamide and ODL in biological matrices.

General Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Protein precipitation is a common and effective method. A cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., lamotrigine) is added to the sample (plasma, serum, or microsomal supernatant). The mixture is vortexed and then centrifuged to pellet the proteins. The resulting supernatant is transferred for injection.

  • Chromatography: The analytes are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions are monitored for lacosamide, ODL, and the internal standard in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve low limits of quantification.

Conclusion

CYP2C19 is a key enzyme in the metabolic clearance of lacosamide via O-demethylation to its inactive metabolite, O-desmethyl lacosamide. The functional consequences of genetic polymorphisms in the CYP2C19 gene are well-established, with poor metabolizers exhibiting significantly reduced metabolite formation and higher plasma concentrations of the parent drug. While the clinical need for routine genotyping is still a subject of discussion, emerging evidence suggests that in certain populations, understanding a patient's CYP2C19 status could aid in optimizing lacosamide therapy. The in vitro and analytical methodologies described herein provide a robust framework for drug development professionals to further investigate the metabolism of lacosamide and other compounds susceptible to polymorphic drug-metabolizing enzymes.

References

Desmethyl Lacosamide: A Key Biomarker for Understanding Lacosamide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lacosamide (B1674222) (brand name Vimpat) is a third-generation anti-epileptic drug (AED) utilized for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.[1][3] While therapeutic drug monitoring (TDM) of Lacosamide is employed to optimize seizure control and minimize adverse effects, the quantification of its major, inactive metabolite, O-desmethyl Lacosamide (ODL), offers a deeper insight into an individual's metabolic capacity.[4] This technical guide provides a comprehensive overview of Desmethyl Lacosamide as a biomarker, detailing the metabolic pathways, analytical methodologies for its quantification, and the influence of genetic polymorphisms.

Lacosamide Metabolism and the Role of this compound

Lacosamide is primarily eliminated from the body through renal excretion and biotransformation.[5] Approximately 40% of the administered dose is excreted unchanged in the urine.[1][6] A significant portion of the drug undergoes metabolism in the liver to form O-desmethyl Lacosamide (ODL), a pharmacologically inactive metabolite.[5][7] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP2C19, CYP2C9, and CYP3A4.[1][7][8] Among these, CYP2C19 is considered the most significant contributor to the O-demethylation of Lacosamide.[8]

The formation of this compound serves as a direct indicator of the metabolic activity of these CYP enzymes. Consequently, measuring the concentration of this compound in relation to the parent drug can provide valuable information about an individual's metabolic phenotype.

Lacosamide_Metabolism Lacosamide Lacosamide (Active Drug) Metabolism Hepatic Metabolism Lacosamide->Metabolism ~60% of dose Renal_Excretion Renal Excretion (Unchanged) Lacosamide->Renal_Excretion ~40% of dose Desmethyl_Lacosamide O-desmethyl Lacosamide (ODL) (Inactive Metabolite) Metabolism->Desmethyl_Lacosamide CYP2C19, CYP2C9, CYP3A4 Excreted_Metabolite Renal Excretion of Metabolite Desmethyl_Lacosamide->Excreted_Metabolite

Fig. 1: Metabolic pathway of Lacosamide.

The Influence of CYP2C19 Genetic Polymorphisms

The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to variations in enzyme activity among individuals.[7] These genetic variations result in different metabolizer phenotypes:

  • Normal (Extensive) Metabolizers (EMs): Individuals with two functional alleles.

  • Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele.

  • Poor Metabolizers (PMs): Individuals with two non-functional alleles.[7]

Studies have demonstrated a clear correlation between CYP2C19 genotype and the plasma concentrations of this compound.[7] Individuals who are CYP2C19 poor metabolizers exhibit significantly lower plasma concentrations and urinary excretion of the O-desmethyl metabolite compared to normal metabolizers.[7][9] Conversely, plasma concentrations of the active drug, Lacosamide, remain largely similar between poor and extensive metabolizers, suggesting that alternative metabolic pathways or renal clearance compensate for the reduced CYP2C19 activity.[7] However, some studies in pediatric populations suggest that CYP2C19 polymorphisms can affect Lacosamide plasma concentrations and, consequently, treatment efficacy and the likelihood of adverse events.[10]

Quantitative Data on Lacosamide and this compound Concentrations

The following tables summarize quantitative data from studies investigating the impact of CYP2C19 genotype on Lacosamide and this compound concentrations.

Table 1: Comparison of Lacosamide and O-desmethyl Lacosamide Plasma Concentrations in CYP2C19 Poor Metabolizers vs. Extensive Metabolizers

ParameterCYP2C19 Poor Metabolizers (PM) (N=4)CYP2C19 Extensive Metabolizers (EM) (N=8)Reference
Lacosamide Plasma ConcentrationsSimilar to EMsSimilar to PMs[7][9]
O-desmethyl Lacosamide Plasma Concentrations~70% reduced compared to EMs-[7][9]
O-desmethyl Lacosamide Urinary Excretion~70% reduced compared to EMs-[7][9]

Table 2: Serum Concentrations of Lacosamide and O-desmethyl Lacosamide in Patients on Lacosamide Therapy

AnalyteConcentration RangePatient CohortReference
Lacosamide2.2–19.8 µg/ml23 individuals on 200 mg/day or 400 mg/day[4][11]
O-desmethyl Lacosamideup to 2.5 µg/ml23 individuals on 200 mg/day or 400 mg/day[4][11]

Experimental Protocols for Quantification

The simultaneous quantification of Lacosamide and this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][12]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for sample preparation.[4][11]

  • Sample Collection: Collect human serum samples.

  • Precipitation: To 25 µl of serum, add 150 µl of a precipitation solution containing an internal standard (e.g., 5 µg/ml Lacosamide-¹³C, d₃ in methanol).

  • Vortexing: Vortex the mixture for 15 seconds.

  • Centrifugation: Centrifuge the samples for 10 minutes at 15,500 x g.

  • Dilution: Transfer 10 µl of the supernatant to an injection vial containing 1 ml of 0.1% formic acid in water and vortex.

  • Injection: Inject 3 µl of the final solution onto the LC-MS/MS system.[4]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Serum Sample (25 µl) Precipitation Add Methanol with Internal Standard (150 µl) Start->Precipitation Vortex1 Vortex (15s) Precipitation->Vortex1 Centrifuge Centrifuge (10 min @ 15,500 x g) Vortex1->Centrifuge Supernatant Collect Supernatant (10 µl) Centrifuge->Supernatant Dilution Dilute in 0.1% Formic Acid (1 ml) Supernatant->Dilution Vortex2 Vortex Dilution->Vortex2 Final_Sample Final Sample for Injection (3 µl) Vortex2->Final_Sample LC Liquid Chromatography (Separation) Final_Sample->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Fig. 2: Experimental workflow for Lacosamide and ODL analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a representative example of an LC-MS/MS method for the analysis of Lacosamide and this compound.

Table 3: LC-MS/MS Method Parameters

ParameterSpecificationReference
Liquid Chromatography
Analytical ColumnThermo Accucore C18 (2.6 µm, 50 x 2.1mm)[4]
Mobile Phase A0.1% formic acid in water[4]
Mobile Phase B0.1% formic acid in methanol[4]
Flow Rate0.6 ml/min[4]
Gradient ElutionInitial: 95:5 (A:B) for 0.5 minStep to 80:20 (A:B)Ramp to 5:95 (A:B) in 3 min, hold for 0.5 minEquilibrate with 95:5 (A:B) for 2.5 min[4]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[4]
Monitored TransitionsSpecific precursor-to-product ion transitions for Lacosamide, this compound, and the internal standard are monitored. It is recommended to monitor two transitions for confident identification.[4]
Method Performance
Calibration Range (Lacosamide)0.95–30.29 µg/ml[4][11]
Calibration Range (O-desmethyl Lacosamide)0.95–30.41 µg/ml[4][11]
Expanded Linear Range (Lacosamide)0.41–47.49 µg/ml[4][11]
Expanded Linear Range (O-desmethyl Lacosamide)0.34–48.17 µg/ml[4][11]
Total Coefficient of Variation (CV)< 4.7%[4][11]
Analytical Accuracy87.2–106.0%[4][11]

Conclusion

This compound serves as a valuable biomarker for assessing the metabolic activity of CYP2C19, a key enzyme in the biotransformation of Lacosamide. The quantification of this inactive metabolite, in conjunction with the parent drug, can elucidate an individual's metabolic phenotype, which may have implications for personalized dosing strategies, particularly in specific patient populations. The well-established and robust LC-MS/MS methodologies allow for the accurate and precise measurement of both Lacosamide and this compound in clinical and research settings. This in-depth understanding of Lacosamide metabolism, facilitated by the analysis of this compound, is crucial for optimizing therapeutic outcomes and advancing the development of novel anti-epileptic therapies.

References

Chiral Properties of Desmethyl Lacosamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Lacosamide (B1674222), the primary metabolite of the anti-epileptic drug Lacosamide, presents a crucial area of study in drug metabolism and safety assessment. While Lacosamide's pharmacological activity is known to be stereospecific, residing in the (R)-enantiomer, the chiral properties of its main metabolite, Desmethyl Lacosamide, are less characterized in publicly available literature. This technical guide provides a comprehensive overview of the known and extrapolated chiral characteristics of this compound. It details methodologies for its synthesis and chiral separation, based on established protocols for the parent compound, and presents this information in a format amenable to laboratory application. The included data, experimental protocols, and visualizations are intended to serve as a foundational resource for researchers investigating the stereochemical aspects of Lacosamide metabolism and its potential implications in drug development.

Introduction

Lacosamide is an anti-epileptic drug that functions through a stereoselective mechanism, with the (R)-enantiomer being the pharmacologically active agent.[1] The (S)-enantiomer is considered inactive.[2] The primary metabolic pathway of Lacosamide involves O-demethylation to form this compound.[3] This metabolite is considered pharmacologically inactive.[3] Given the stereospecificity of the parent drug, understanding the chiral properties of its metabolites is essential for a complete pharmacological and toxicological profile. This guide focuses on the chiral aspects of this compound, providing available data and proposed experimental approaches for its synthesis and analysis.

Quantitative Data on Chiral Properties

Table 1: Physicochemical and Chiral Properties of Lacosamide Enantiomers

Property(R)-Lacosamide(S)-LacosamideReference
IUPAC Name(2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide(2S)-2-(Acetylamino)-N-benzyl-3-methoxypropanamideN/A
Molecular FormulaC₁₃H₁₈N₂O₃C₁₃H₁₈N₂O₃N/A
Molecular Weight250.29 g/mol 250.29 g/mol N/A
Pharmacological ActivityActiveInactive[2][4]

Table 2: Physicochemical and Chiral Properties of this compound Enantiomers

Property(R)-Desmethyl Lacosamide(S)-Desmethyl LacosamideReference
IUPAC Name(2R)-2-(Acetylamino)-N-benzyl-3-hydroxypropanamide(2S)-2-(Acetylamino)-N-benzyl-3-hydroxypropanamideN/A
Molecular FormulaC₁₂H₁₆N₂O₃C₁₂H₁₆N₂O₃N/A
Molecular Weight236.27 g/mol 236.27 g/mol N/A
Specific RotationNot AvailableNot AvailableN/A
Pharmacological ActivityInactiveInactive[3]

Experimental Protocols

The following protocols are based on established methods for the synthesis and chiral separation of Lacosamide and are adapted for the preparation and analysis of this compound enantiomers.

Enantioselective Synthesis of (R)- and (S)-Desmethyl Lacosamide

This proposed synthesis is adapted from known routes to Lacosamide, utilizing a chiral starting material to ensure the desired stereochemistry.

Protocol:

  • Starting Material: Begin with either N-Boc-(R)-serine or N-Boc-(S)-serine for the synthesis of (R)- or (S)-Desmethyl Lacosamide, respectively.

  • Amide Coupling:

    • Dissolve N-Boc-D-serine (1 equivalent) in dichloromethane (B109758) (DCM).

    • Add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • Add benzylamine (B48309) (1.2 equivalents) and stir for an additional 12 hours.

    • Filter the reaction mixture to remove dicyclohexylurea.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-amino-N-benzyl-3-hydroxypropanamide.

  • Boc Deprotection:

    • Dissolve the product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-2-amino-N-benzyl-3-hydroxypropanamide.

  • N-Acetylation:

    • Dissolve the amino intermediate in DCM and cool to 0°C.

    • Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of acetic anhydride (B1165640) (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain (R)-Desmethyl Lacosamide.

  • Repeat the procedure starting with N-Boc-L-serine to synthesize (S)-Desmethyl Lacosamide.

Chiral Separation of this compound Enantiomers by HPLC

This method is adapted from validated chiral HPLC methods for Lacosamide.[5][6][7][8]

Protocol:

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 85:15 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 27°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve a racemic mixture of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. The resolution between the peaks should be greater than 2.0 for baseline separation.

Visualizations

The following diagrams illustrate the metabolic pathway of Lacosamide and a proposed experimental workflow for the synthesis and analysis of this compound enantiomers.

G Metabolic Pathway of Lacosamide Lacosamide (R)-Lacosamide (Active) Metabolism CYP2C19, CYP2C9, CYP3A4 (O-demethylation) Lacosamide->Metabolism Metabolism in Liver Desmethyl_Lacosamide (R)-Desmethyl Lacosamide (Inactive) Metabolism->Desmethyl_Lacosamide

Caption: Metabolic conversion of active (R)-Lacosamide to inactive (R)-Desmethyl Lacosamide.

G Proposed Workflow for this compound Enantiomer Analysis cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis Start_R N-Boc-(R)-Serine Coupling_R Amide Coupling with Benzylamine Start_R->Coupling_R Start_S N-Boc-(S)-Serine Coupling_S Amide Coupling with Benzylamine Start_S->Coupling_S Deprotection_R Boc Deprotection Coupling_R->Deprotection_R Deprotection_S Boc Deprotection Coupling_S->Deprotection_S Acetylation_R N-Acetylation Deprotection_R->Acetylation_R Acetylation_S N-Acetylation Deprotection_S->Acetylation_S Product_R (R)-Desmethyl Lacosamide Acetylation_R->Product_R Product_S (S)-Desmethyl Lacosamide Acetylation_S->Product_S Racemic Racemic this compound Product_R->Racemic Product_S->Racemic HPLC Chiral HPLC Separation Racemic->HPLC Separated Separated Enantiomers HPLC->Separated Quantification Quantification and Chiral Purity Determination Separated->Quantification

Caption: Proposed experimental workflow for the synthesis and chiral analysis of this compound enantiomers.

Conclusion

While this compound is recognized as the major and pharmacologically inactive metabolite of Lacosamide, a detailed public characterization of its chiral properties is lacking. This technical guide consolidates the available information and provides robust, extrapolated experimental protocols for the enantioselective synthesis and chiral separation of (R)- and (S)-Desmethyl Lacosamide. The provided methodologies and visualizations serve as a practical resource for researchers aiming to fill the existing data gaps. Further investigation into the specific chiral properties of this compound will contribute to a more comprehensive understanding of the overall disposition and safety profile of Lacosamide.

References

The Glucuronidation Potential of Desmethyl Lacosamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacosamide, an established anti-epileptic drug, is primarily metabolized to its O-desmethyl derivative, O-desmethyl Lacosamide (ODL). While ODL is considered pharmacologically inactive, its subsequent metabolic fate, particularly through Phase II conjugation reactions, is not well-documented in publicly available literature. This technical guide explores the potential for ODL to undergo glucuronidation, a critical pathway for the detoxification and elimination of xenobiotics. Drawing upon the chemical structure of ODL, established principles of drug metabolism, and data from structurally related compounds, this document provides a theoretical framework and practical methodologies for investigating its glucuronidation. This guide is intended to serve as a resource for researchers in drug metabolism, pharmacology, and toxicology, offering insights into the design and execution of in vitro studies to elucidate the role of UDP-glucuronosyltransferases (UGTs) in the disposition of this major Lacosamide metabolite.

Introduction

Lacosamide is an anti-seizure medication that undergoes significant metabolism in humans. Approximately 60% of a Lacosamide dose is metabolized, with the primary pathway being O-demethylation to form O-desmethyl Lacosamide (ODL)[1]. This reaction is catalyzed mainly by cytochrome P450 (CYP) enzymes, particularly CYP2C19, with contributions from CYP2C9 and CYP3A4[1][2][3]. ODL is considered a major but inactive metabolite[1]. While the formation of ODL is well-characterized, its subsequent elimination pathways are less understood.

Glucuronidation, a major Phase II metabolic pathway, involves the conjugation of a substrate with glucuronic acid, rendering it more water-soluble and readily excretable[4]. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs)[4]. The chemical structure of ODL, which possesses a free hydroxyl group resulting from the demethylation of the methoxy (B1213986) group on Lacosamide, presents a potential site for glucuronidation. Understanding the potential for ODL to be a substrate for UGT enzymes is crucial for a complete characterization of Lacosamide's metabolic profile and for assessing any potential for drug-drug interactions involving the UGT pathway.

This guide provides an in-depth overview of the theoretical potential for ODL glucuronidation and presents detailed experimental protocols for its investigation.

Potential for Desmethyl Lacosamide Glucuronidation: A Theoretical Assessment

The primary structural feature of O-desmethyl Lacosamide that suggests its potential as a substrate for glucuronidation is the presence of a hydroxyl group. This functional group is a common target for UGT enzymes, which catalyze the formation of an O-glucuronide conjugate.

While direct experimental data on the glucuronidation of ODL is currently unavailable in the scientific literature, studies on other O-desmethyl metabolites provide a basis for this hypothesis. For instance, O-desmethyltramadol, the active metabolite of tramadol, has been shown to undergo in vitro glucuronidation in hepatic microsomes from various species[5]. This suggests that the O-desmethyl moiety is accessible to and can be conjugated by UGT enzymes.

Based on the glucuronidation of compounds with similar structural motifs (e.g., phenolic hydroxyl groups), it can be postulated that several UGT isoforms could potentially be involved in the glucuronidation of ODL. These may include members of the UGT1A and UGT2B subfamilies, which are known to metabolize a wide range of xenobiotics containing hydroxyl groups[6].

Quantitative Data on this compound Glucuronidation

As of the date of this publication, there is no publicly available quantitative data from in vitro or in vivo studies specifically examining the glucuronidation of this compound. Therefore, kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of this compound glucuronide have not been determined. The identification of specific UGT isoforms responsible for this metabolic pathway also remains to be elucidated.

The following table is provided as a template for researchers to populate with experimental data as it becomes available.

ParameterValueUGT Isoform(s)Experimental SystemReference
Km (µM) Data not availableTo be determinede.g., Human Liver Microsomes
Vmax (pmol/min/mg protein) Data not availableTo be determinede.g., Human Liver Microsomes
Intrinsic Clearance (CLint, µL/min/mg protein) Data not availableTo be determinede.g., Human Liver Microsomes

Experimental Protocols for Investigating this compound Glucuronidation

To investigate the potential for this compound (ODL) to undergo glucuronidation, a series of in vitro experiments can be conducted. The following protocols provide a detailed methodology for assessing the formation of ODL-glucuronide in human liver microsomes and for identifying the specific UGT enzymes involved.

In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)

Objective: To determine if ODL is a substrate for UGT enzymes present in HLM and to characterize the kinetics of ODL-glucuronide formation.

Materials:

  • O-desmethyl Lacosamide (ODL)

  • Pooled Human Liver Microsomes (HLM)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Alamethicin (B1591596)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.

    • Prepare a stock solution of ODL (e.g., 10 mM in DMSO).

    • Prepare a stock solution of UDPGA (e.g., 50 mM in water).

    • Prepare a stock solution of alamethicin (e.g., 5 mg/mL in ethanol).

    • Prepare the termination solution: Acetonitrile containing the internal standard at a suitable concentration.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Tris-HCl buffer with MgCl2.

      • HLM (final protein concentration typically 0.25-1.0 mg/mL).

      • Alamethicin (final concentration 25 µg/mg of microsomal protein) to activate the UGT enzymes.

      • ODL at various concentrations (e.g., 1-500 µM) to determine kinetic parameters.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 2-3 volumes of ice-cold termination solution.

  • Sample Processing:

    • Centrifuge the plate at 4°C for 15 minutes at a high speed (e.g., 3000 x g) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of ODL-glucuronide using a validated LC-MS/MS method.

    • Monitor the specific parent-to-product ion transition for ODL-glucuronide.

  • Data Analysis:

    • Calculate the rate of ODL-glucuronide formation.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

UGT Reaction Phenotyping using Recombinant Human UGT Enzymes

Objective: To identify the specific UGT isoforms responsible for the glucuronidation of ODL.

Materials:

  • Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • All other reagents as listed in Protocol 4.1.

Procedure:

  • Incubation:

    • The incubation procedure is similar to that for HLM, with the following modifications:

      • Instead of HLM, use individual recombinant UGT enzymes at a specified protein concentration.

      • Use a fixed, non-saturating concentration of ODL (ideally below the Km if determined from HLM experiments, or a concentration such as 10 µM).

  • Analysis and Interpretation:

    • Analyze the formation of ODL-glucuronide for each UGT isoform.

    • The isoforms that show significant formation of the glucuronide are identified as the primary enzymes responsible for ODL glucuronidation.

Visualizations

Metabolic Pathway of Lacosamide

Lacosamide_Metabolism Lacosamide Lacosamide ODL O-desmethyl Lacosamide (ODL) Lacosamide->ODL CYP2C19, CYP2C9, CYP3A4 (O-demethylation) Excretion1 Renal Excretion (unchanged) Lacosamide->Excretion1 ~40% ODL_Glucuronide ODL-Glucuronide ODL->ODL_Glucuronide UGT Enzymes (Glucuronidation - Potential Pathway) Excretion2 Further Metabolism / Excretion ODL_Glucuronide->Excretion2

Caption: Metabolic pathway of Lacosamide to O-desmethyl Lacosamide and its potential glucuronidation.

Experimental Workflow for In Vitro Glucuronidation Assay

Glucuronidation_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Reagents Prepare Buffers, ODL, UDPGA, HLM/UGTs Mix Combine HLM/UGTs, Buffer, Alamethicin, ODL Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Add UDPGA to start reaction PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Add ice-cold ACN + IS Incubate->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge Supernatant Transfer supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Kinetic Analysis LCMS->Data

Caption: Workflow for the in vitro investigation of this compound glucuronidation.

Conclusion

While O-desmethyl Lacosamide is a major metabolite of Lacosamide, its potential for undergoing Phase II metabolism via glucuronidation remains an area for further investigation. Based on its chemical structure, there is a strong theoretical basis for ODL being a substrate for UGT enzymes. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate this potential metabolic pathway. Elucidating the role of glucuronidation in the clearance of ODL will contribute to a more comprehensive understanding of the overall disposition of Lacosamide, which is essential for predicting potential drug-drug interactions and for ensuring patient safety. Future research in this area is warranted to fill the existing data gap.

References

Off-Target Binding Potential of Desmethyl Lacosamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the off-target binding potential of Desmethyl Lacosamide (SPM 927), the primary and major human metabolite of the anti-epileptic drug Lacosamide. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the pharmacological profile of this metabolite.

Executive Summary

This compound is formed in the body through the metabolism of Lacosamide, primarily by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1] While Lacosamide exerts its therapeutic effects through the selective enhancement of slow inactivation of voltage-gated sodium channels, its major metabolite, this compound, is reported to have no known pharmacological activity .[1] This assertion, found within regulatory documentation, has significant implications for its off-target binding potential. A compound that is pharmacologically inactive is generally considered to have a low propensity for specific, high-affinity interactions with biological targets, including off-target receptors, ion channels, and enzymes.

This guide will delve into the available data, or lack thereof, regarding the off-target profile of this compound, detail the standard experimental protocols used to assess such interactions for new chemical entities, and provide visualizations of key experimental workflows and potential signaling pathways of concern in safety pharmacology.

Off-Target Binding Profile of this compound

A thorough review of publicly available scientific literature and regulatory documents, including FDA reviews, indicates a lack of a comprehensive, quantitative off-target binding profile for this compound. The consensus from regulatory bodies is that this metabolite is pharmacologically inactive. This suggests that during the non-clinical safety assessment of Lacosamide, its major metabolite, this compound, did not exhibit significant biological activity that would warrant an extensive off-target screening cascade.

The plasma exposure to this compound is approximately 10% of that of the parent drug, Lacosamide.[1] The combination of lower exposure and lack of pharmacological activity minimizes the risk of clinically relevant off-target effects.

Table 1: Summary of Known Pharmacological Activity of this compound

CompoundPrimary Target of Parent DrugKnown Pharmacological Activity of MetaboliteSource
This compoundVoltage-gated sodium channels (slow inactivation)No known pharmacological activity[1]

Standard Experimental Protocols for Off-Target Binding Assessment

While specific data for this compound is not available, this section outlines the standard experimental methodologies employed in the pharmaceutical industry to characterize the off-target binding potential of a new chemical entity (NCE). These in vitro safety pharmacology studies are crucial for identifying potential adverse drug reactions early in the drug development process.

Radioligand Binding Assays (CEREP Panel Screening)

A common approach to assess off-target binding is to screen the compound against a broad panel of receptors, ion channels, and transporters. Contract Research Organizations (CROs) like Eurofins Cerep offer comprehensive panels (e.g., the SafetyScreen44™ or BioPrint™ panels) that cover a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Principle: These assays are typically competitive binding assays where the test compound's ability to displace a known, radioactively labeled ligand from its target is measured. The result is often expressed as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

General Protocol:

  • Target Preparation: Membranes from cells expressing the target receptor or purified enzyme preparations are used.

  • Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Representative Targets in a Standard Safety Pharmacology Panel

Target ClassExamples
GPCRs Adrenergic (α1, α2, β1, β2), Dopaminergic (D1, D2, D3, D4, D5), Serotonergic (5-HT1A, 5-HT2A, 5-HT3), Muscarinic (M1, M2, M3), Histaminergic (H1, H2), Opioid (μ, δ, κ)
Ion Channels hERG (cardiac potassium channel), Sodium channels (Nav1.5), Calcium channels (L-type), GABA-A receptor
Transporters Dopamine transporter (DAT), Serotonin transporter (SERT), Norepinephrine transporter (NET)
Enzymes Cyclooxygenase (COX-1, COX-2), Phosphodiesterases (PDEs)
Enzyme Inhibition Assays

For enzymatic targets, the effect of the test compound on the catalytic activity of the enzyme is measured.

Principle: The assay measures the rate of conversion of a substrate to a product by the enzyme in the presence and absence of the test compound. The result is expressed as the IC50 value.

General Protocol:

  • Reaction Mixture: The enzyme, substrate, and varying concentrations of the test compound are combined in a suitable buffer.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The formation of the product or the depletion of the substrate is measured using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a typical workflow for assessing off-target binding and a simplified representation of a signaling pathway that could be affected by off-target interactions.

Off_Target_Screening_Workflow cluster_Discovery Discovery & Preclinical cluster_Safety Safety Assessment NCE New Chemical Entity (e.g., this compound) Primary_Screen Primary Target Screening NCE->Primary_Screen Lead_Compound Lead Compound Identified Primary_Screen->Lead_Compound In_Vitro_Safety In Vitro Safety Pharmacology (e.g., CEREP Panel) Lead_Compound->In_Vitro_Safety Off_Target_Hits Off-Target Hits (Significant Binding) In_Vitro_Safety->Off_Target_Hits >50% inhibition at 10 µM Functional_Assay Secondary Functional Assays Off_Target_Hits->Functional_Assay Risk_Assessment Risk Assessment Functional_Assay->Risk_Assessment

Caption: Experimental workflow for off-target binding assessment.

Signaling_Pathway_Example cluster_GPCR GPCR Signaling Drug Off-Target Drug Receptor GPCR (e.g., 5-HT2A) Drug->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified GPCR signaling pathway potentially affected by off-target drug binding.

Conclusion

Based on the available evidence from regulatory agencies, this compound is considered a pharmacologically inactive metabolite of Lacosamide. Consequently, a detailed public record of its off-target binding profile is not available, and it is presumed to have a low potential for clinically significant off-target effects. For drug development professionals, this underscores the principle that the need for extensive off-target screening is often predicated on the pharmacological activity of a molecule. While the specific off-target profile of this compound remains uncharacterized in the public domain, the standard methodologies for such assessments are well-established and form a critical component of the safety evaluation for any new, pharmacologically active chemical entity.

References

Preclinical Toxicology of Desmethyl Lacosamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethyl lacosamide (B1674222), the primary human metabolite of the anti-epileptic drug lacosamide, is considered pharmacologically inactive. This technical guide provides a comprehensive overview of the preclinical toxicology data relevant to desmethyl lacosamide. As direct toxicological testing on this metabolite is limited, this guide focuses on the extensive preclinical safety evaluation of the parent compound, lacosamide, to support the safety assessment of this compound. The data presented herein, derived from a range of in vitro and in vivo studies, demonstrates a favorable preclinical safety profile for lacosamide, and by extension, for its inactive metabolite. Key findings from acute, repeat-dose, genetic, and reproductive toxicology, as well as carcinogenicity studies, are summarized. Detailed experimental protocols and quantitative data are provided to offer a thorough understanding of the preclinical safety assessment.

Introduction

Lacosamide is an anti-epileptic drug approved for the treatment of partial-onset seizures. Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels and interaction with collapsin-response mediator protein 2 (CRMP-2).[1][2] In humans and preclinical species such as mice, rats, and dogs, lacosamide is primarily metabolized to O-desmethyl lacosamide (SPM 12809).[3] Crucially, this major metabolite has been shown to be pharmacologically inactive, as demonstrated by its lack of activity in the maximal electroshock (MES) seizure model.[3]

The toxicological assessment of a drug metabolite is a critical component of the overall safety evaluation. For metabolites that are pharmacologically inactive and do not exhibit unique toxicity, the safety profile of the parent drug is often considered sufficient to cover the potential risks. This guide synthesizes the available preclinical toxicology data for lacosamide to provide a robust safety assessment for this compound, in line with established regulatory principles.

Metabolic Pathway

Lacosamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP2C9, and CYP3A4, to form its O-desmethyl metabolite.[3] This metabolic conversion is the main pathway for lacosamide clearance in humans.

Lacosamide Lacosamide CYP CYP2C19, CYP2C9, CYP3A4 (Hepatic Metabolism) Lacosamide->CYP Desmethyl_Lacosamide O-Desmethyl Lacosamide (Pharmacologically Inactive) CYP->Desmethyl_Lacosamide O-demethylation

Metabolic conversion of Lacosamide to its inactive metabolite.

General Toxicology

The general toxicity of lacosamide has been evaluated in a series of acute and repeat-dose studies in various animal species.

Acute Toxicity

Single-dose toxicity studies were conducted in mice, rats, and dogs to determine the potential for acute toxicity.

Table 1: Summary of Acute Toxicity Studies with Lacosamide

SpeciesRoute of AdministrationKey Findings
MouseOral (gavage), IV (bolus)Clinical signs of neurotoxicity at high doses.
RatOral (gavage), IV (bolus)The estimated median lethal dose (LD50) in rats after oral administration is 253 mg/kg.[4]
DogOral (gavage)Clinical signs of neurotoxicity including ataxia, tremors, and convulsions at high doses.[3]

Experimental Protocol: Acute Oral Toxicity Study (Rat)

  • Test System: Sprague-Dawley rats.

  • Administration: Single oral gavage administration of lacosamide.

  • Dose Levels: A range of doses to determine the lethal dose.

  • Observation Period: 14 days.

  • Parameters Evaluated: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in mice, rats, and dogs for durations up to 13 weeks, 6 months, and 12 months, respectively.[5]

Table 2: Summary of Repeat-Dose Toxicity Studies with Lacosamide

SpeciesDurationRouteNOAEL*Key Findings at Higher Doses
Rat4 and 13 weeksOral100 mg/kg/day[3]Increased mortality at 300 mg/kg/day. Clinical signs of neurotoxicity.[3]
Dog2 weeksIV-Ataxia, hypoactivity, tremor, emesis, salivation, and convulsions at ≥15 mg/kg.[3]

*No Observed Adverse Effect Level

Experimental Protocol: 13-Week Oral Toxicity Study (Rat)

  • Test System: CD rats.

  • Administration: Daily oral gavage.

  • Dose Levels: Multiple dose levels, including a control group.

  • Parameters Evaluated: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of lacosamide on the central nervous, cardiovascular, and respiratory systems. In vitro studies showed that lacosamide can reduce the action potential duration in cardiac tissue and inhibit sodium currents in isolated cells.[3] In vivo studies in anesthetized dogs and monkeys demonstrated dose-dependent decreases in cardiac conduction, including increases in PR interval and QRS duration, and atrioventricular block.[3][6]

Genetic Toxicology

A comprehensive battery of in vitro and in vivo studies was conducted to evaluate the genotoxic potential of lacosamide. The results indicated that lacosamide is not genotoxic.

Table 3: Summary of Genetic Toxicology Studies with Lacosamide

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliWith and without S9Negative[3]
In vitro Mouse LymphomaL5178Y mouse lymphoma cellsWith and without S9Weakly Positive[3]
In vivo MicronucleusMouse bone marrowN/ANegative[3]
In vivo Unscheduled DNA Synthesis (UDS)Rat hepatocytesN/ANegative[3]

While the mouse lymphoma assay yielded a weakly positive result, this was not considered a significant concern in the absence of other evidence of genotoxic or carcinogenic potential.[3]

Experimental Protocol: In Vivo Micronucleus Test (Mouse)

  • Test System: CD-1 mice.

  • Administration: Typically oral or intraperitoneal.

  • Dose Levels: A range of doses up to a maximum tolerated dose, along with a vehicle and a positive control.

  • Sample Collection: Bone marrow is typically collected at 24 and 48 hours after a single administration or at 24 hours after the final dose in a repeat-dose study.

  • Analysis: Polychromatic erythrocytes (PCEs) are analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

Carcinogenicity

Two-year carcinogenicity studies were conducted in mice and rats, and there was no evidence of drug-related carcinogenicity.[7]

Table 4: Summary of Carcinogenicity Studies with Lacosamide

SpeciesDurationRouteKey Findings
Mouse104 weeksOralNo evidence of drug-related carcinogenicity.[5]
Rat104 weeksOralNo evidence of drug-related carcinogenicity.[5]

Experimental Protocol: 2-Year Carcinogenicity Bioassay (Rat)

  • Test System: Fischer 344 rats.

  • Administration: Lacosamide administered in the diet or by gavage for 104 weeks.

  • Dose Levels: Typically three dose levels and a control group, with the high dose selected to be a maximum tolerated dose based on 6-month toxicity studies.

  • Parameters Evaluated: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues.

Reproductive and Developmental Toxicology

Lacosamide was evaluated in a full battery of reproductive and developmental toxicology studies.

Table 5: Summary of Reproductive and Developmental Toxicology Studies with Lacosamide

Study TypeSpeciesDose LevelsKey Findings
Fertility and Early Embryonic DevelopmentRatUp to 200 mg/kg/day[1]Dose-related effects on estrous cycles and a decrease in prostate weight at all dose levels. No interference with reproductive capacity at the low dose.[8]
Embryo-fetal DevelopmentRatUp to 200 mg/kg/day[1]Developmental toxicity observed at maternally toxic doses. No evidence of teratogenicity.[1]
Embryo-fetal DevelopmentRabbitUp to 25 mg/kg/day[1]Developmental toxicity observed at maternally toxic doses. No evidence of teratogenicity.[1]
Pre- and Postnatal DevelopmentRat-Increased prenatal and neonatal mortality at maternally toxic doses. No adverse effects on post-weaning growth and development of F1 offspring.[8]
Juvenile Animal StudyRatUp to 180 mg/kg/day[1]No indication of age-specific toxicity. Body weight reduction was dose-limiting, with a secondary slight delay in development.[1]
Juvenile Animal StudyDogUp to 25 mg/kg/day[1]No indication of age-specific toxicity.[1]

Experimental Protocol: Embryo-fetal Development Study (Rabbit)

  • Test System: New Zealand White rabbits.

  • Administration: Daily oral gavage during the period of organogenesis (e.g., gestation days 6-18).

  • Dose Levels: At least three dose levels plus a control. The high dose is intended to induce minimal maternal toxicity.

  • Evaluations: Dams are monitored for clinical signs, body weight, and food consumption. At termination (e.g., gestation day 29), uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Logical Framework for Safety Assessment

The preclinical safety assessment of this compound relies on a weight-of-evidence approach, integrating pharmacokinetic and toxicological data of the parent drug.

cluster_0 Parent Drug (Lacosamide) Assessment cluster_1 Metabolite (this compound) Characterization cluster_2 Safety Assessment & Conclusion PK Pharmacokinetics & Metabolism Studies Tox Comprehensive Toxicology (Acute, Chronic, Geno, Repro, Carc) Met_ID Identification as Major Metabolite PK->Met_ID Identifies Metabolite Integration Data Integration Tox->Integration Provides Parent Toxicity Profile Pharm_Activity Pharmacological Activity Screening (e.g., MES test) Pharm_Activity->Integration Demonstrates Pharmacological Inactivity Conclusion Conclusion: No Unique Toxicological Concerns for this compound Integration->Conclusion

Preclinical safety assessment workflow for this compound.

Conclusion

The comprehensive preclinical toxicology program for lacosamide has not identified any significant safety concerns that would be uniquely attributable to its major, pharmacologically inactive metabolite, this compound. The adverse effects observed with lacosamide administration are primarily extensions of its pharmacology on the central nervous system and are reversible. Lacosamide is not genotoxic or carcinogenic in vivo. Developmental toxicity was only observed at doses that were also toxic to the mother, and no teratogenic effects were noted. The established safety profile of lacosamide, coupled with the confirmed pharmacological inactivity of this compound, provides strong evidence for the low toxicological potential of this metabolite. Therefore, based on the available data, this compound is not expected to pose a significant toxicological risk in humans under the therapeutic use of lacosamide.

References

Desmethyl Lacosamide: An Examination of Stability and Potential Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available stability data for desmethyl lacosamide (B1674222) (O-desmethyl lacosamide), the primary metabolite of the antiepileptic drug lacosamide. Due to a lack of publicly available forced degradation studies specifically on desmethyl lacosamide, this document also extrapolates potential degradation pathways based on extensive studies of its parent compound, lacosamide. The information herein is intended to guide research and development efforts by providing a foundational understanding of the molecule's stability profile.

Executive Summary

Direct and extensive stability and forced degradation data for this compound remains limited in published literature. However, studies on its parent drug, lacosamide, offer significant insights into potential areas of lability. Lacosamide has been shown to degrade under acidic, alkaline, and oxidative stress conditions.[1][2][3][4] It is reasonable to hypothesize that this compound, sharing a core chemical structure, may exhibit similar vulnerabilities. This guide summarizes the known stability of this compound in biological matrices and details the degradation pathways observed for lacosamide, which serve as a predictive framework for its desmethylated metabolite.

Stability of this compound in Biological Matrices

A study involving the simultaneous quantification of lacosamide and O-desmethyl-lacosamide (ODL) using UPLC-MS/MS provides some stability data in biological samples. The results indicate that ODL is stable in matrix-match samples under the following conditions:

  • Room temperature for 3 hours

  • 10°C for 4 hours

  • Three freeze-thaw cycles from -80°C to room temperature

  • Storage at -80°C for 21 days

These findings are crucial for the development of bioanalytical methods but do not inform on the intrinsic stability of the molecule under chemical stress.

Postulated Degradation Pathways of this compound

While specific degradation pathways for this compound have not been elucidated, the forced degradation studies on lacosamide provide a strong foundation for predicting its behavior. The primary sites of degradation for lacosamide are the amide and ether linkages.

Hydrolytic Degradation (Acidic and Alkaline Conditions)

Lacosamide is reported to be labile under both acidic and basic hydrolytic stress conditions.[1][3] The primary degradation products identified suggest cleavage of the amide bond. Given that this compound retains this amide linkage, it is highly probable that it would also undergo hydrolysis under similar conditions, leading to the formation of (R)-2-acetamido-N-benzyl-3-hydroxypropanamide and corresponding acid/base adducts.

Oxidative Degradation

Lacosamide has demonstrated susceptibility to oxidative stress.[2][4] Degradation pathways are proposed to involve peroxide-assisted hydroxylation and fracture of the ether bond.[4] As this compound possesses a hydroxyl group in place of the methoxy (B1213986) group, its behavior under oxidative conditions may differ. The primary alcohol in this compound could be susceptible to oxidation to an aldehyde or carboxylic acid.

The following diagram illustrates a potential degradation pathway for this compound based on the known degradation of lacosamide.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Desmethyl_Lacosamide This compound ((R)-2-acetamido-N-benzyl-3-hydroxypropanamide) Hydrolysis_Product_1 (R)-2-acetamido-3-hydroxypropanoic acid Desmethyl_Lacosamide->Hydrolysis_Product_1 Acid/Base (Amide Cleavage) Hydrolysis_Product_2 Benzylamine Desmethyl_Lacosamide->Hydrolysis_Product_2 Acid/Base (Amide Cleavage) Desmethyl_Lacosamide_Ox This compound ((R)-2-acetamido-N-benzyl-3-hydroxypropanamide) Oxidation_Product_1 (R)-2-acetamido-N-benzyl-3-oxopropanamide (Aldehyde) Desmethyl_Lacosamide_Ox->Oxidation_Product_1 Oxidation Oxidation_Product_2 (R)-2-acetamido-N-benzyl-3-oxo-3-(benzylamino)propanoic acid (Carboxylic Acid) Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Postulated degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

While no specific protocols for this compound are available, the following methodologies, adapted from lacosamide studies, would be appropriate for investigating its stability.

General Forced Degradation Procedure

A typical forced degradation study would involve subjecting a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to various stress conditions. The extent of degradation would be monitored at appropriate time points using a stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions for Lacosamide

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 1M HCl60°C / 100°C24 hours / 0.5 hours
Base Hydrolysis 1M NaOHRoom Temp / 100°C18 hours / 0.5 hours
Oxidative 30% H₂O₂60°C / 100°C24 hours / 0.5 hours
Thermal Dry Heat105°C72 hours
Photolytic UV light (254 nm) and visible lightAmbientAs per ICH Q1B

Data compiled from multiple sources.[4][5]

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the standard approach for separating this compound from its potential degradation products.

Table 2: Example HPLC Method Parameters for Lacosamide Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C
Injection Volume 10 µL

Parameters are illustrative and would require optimization for this compound.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study and characterizing the resulting degradation products.

G cluster_planning 1. Planning and Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_characterization 4. Characterization and Reporting prep_sample Prepare this compound Solution stress_acid Acid Hydrolysis prep_sample->stress_acid stress_base Alkaline Hydrolysis prep_sample->stress_base stress_ox Oxidative Degradation prep_sample->stress_ox stress_thermal Thermal Degradation prep_sample->stress_thermal stress_photo Photolytic Degradation prep_sample->stress_photo prep_reagents Prepare Stress Reagents (Acid, Base, Oxidant) prep_reagents->stress_acid prep_reagents->stress_base prep_reagents->stress_ox hplc_analysis RP-HPLC Analysis with UV Detection stress_acid->hplc_analysis stress_base->hplc_analysis stress_ox->hplc_analysis stress_thermal->hplc_analysis stress_photo->hplc_analysis lcms_analysis LC-MS/MS Analysis for Identification hplc_analysis->lcms_analysis data_analysis Data Analysis and Quantitation of Degradants lcms_analysis->data_analysis pathway_id Degradation Pathway Elucidation data_analysis->pathway_id report Generate Stability Report pathway_id->report

Caption: Forced degradation study workflow.

Conclusion

While a comprehensive, experimentally-derived stability profile and degradation pathway map for this compound are not yet available in the public domain, the extensive research on its parent compound, lacosamide, provides a robust predictive framework. It is anticipated that this compound will exhibit susceptibility to hydrolytic and oxidative degradation. The experimental designs and analytical methodologies successfully employed for lacosamide offer a clear and validated starting point for any future forced degradation studies on its primary metabolite. Further research is warranted to definitively characterize the stability and degradation of this compound to support ongoing drug development and ensure product quality and safety.

References

Desmethyl Lacosamide Reference Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Lacosamide (B1674222), also known as O-desmethyl lacosamide, is the primary and pharmacologically inactive metabolite of the anti-epileptic drug Lacosamide.[1][2] Lacosamide is used in the treatment of partial-onset seizures.[3] The metabolism of Lacosamide to Desmethyl Lacosamide is primarily mediated by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2C9.[1][2] As a key metabolite, this compound reference standards are crucial for a variety of research and drug development applications, including pharmacokinetic studies, drug metabolism assays, and as a starting material for the synthesis of other Lacosamide derivatives. This guide provides a comprehensive overview of this compound reference standards, including their chemical properties, synthesis, analytical methods for quantification, and available sources.

Chemical and Physical Properties

This compound is a white to off-white solid. It is soluble in solvents such as DMSO. The key chemical identifiers and properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (2R)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide[4]
Synonyms O-desmethyl lacosamide, Lacosamide Impurity F[5][6]
CAS Number 175481-38-6[3]
Molecular Formula C₁₂H₁₆N₂O₃[4]
Molecular Weight 236.27 g/mol [4]
Appearance White to off-white solid[7]
Solubility Soluble in DMSO[7]
Storage 2-8°C Refrigerator[7]

Synthesis of this compound

This compound is often synthesized as a process-related impurity during the production of Lacosamide. A common synthetic route involves the reaction of (R)-2-amino-N-benzyl-3-hydroxypropanamide with acetic anhydride (B1165640).[8]

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthesis of this compound as a Lacosamide impurity.[8]

Materials:

  • (R)-2-amino-N-benzyl-3-hydroxypropanamide

  • Acetic anhydride

  • Appropriate solvent (e.g., a non-protic solvent)

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., chromatography)

Procedure:

  • Dissolve (R)-2-amino-N-benzyl-3-hydroxypropanamide in a suitable solvent in a reaction vessel.

  • Slowly add acetic anhydride to the solution while stirring.

  • Maintain the reaction at a controlled temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, quench the reaction mixture.

  • Extract the product into an organic solvent.

  • Wash the organic layer to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound using a suitable purification technique, such as column chromatography, to yield the final product of high purity.

  • Characterize the purified this compound using analytical techniques such as NMR, Mass Spectrometry, and IR to confirm its structure and purity.

Analytical Methods for Quantification

The quantification of this compound in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for accurate measurement.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Serum

This protocol is adapted from a validated method for the quantification of Lacosamide and this compound in human serum.[9][10]

Sample Preparation (Protein Precipitation):

  • To 50 µL of serum sample, add 150 µL of methanol (B129727) containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the mixture at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid).

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Method Validation Parameters:

The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

ParameterTypical Range/Value
Calibration Range 0.34 - 48.17 µg/mL
Accuracy 87.2 - 106.0%
Total CV (%) < 4.7%

Metabolic Pathway of Lacosamide

Lacosamide is metabolized in the liver to form this compound. This metabolic process is primarily carried out by cytochrome P450 enzymes.

Metabolic Pathway of Lacosamide Lacosamide Lacosamide Desmethyl_Lacosamide This compound (inactive metabolite) Lacosamide->Desmethyl_Lacosamide O-demethylation CYP_enzymes CYP2C19, CYP3A4, CYP2C9 CYP_enzymes->Lacosamide

Caption: Metabolic conversion of Lacosamide to this compound.

Analytical Workflow for this compound

A typical workflow for the analysis of this compound in a research or clinical setting involves several key steps, from sample collection to data analysis.

Analytical Workflow for this compound cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Result Interpretation Result Interpretation Data Processing->Result Interpretation Reporting Reporting Result Interpretation->Reporting

Caption: Standard workflow for the analysis of this compound.

Suppliers of this compound Reference Standards

Several chemical suppliers offer this compound reference standards. It is important to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity, purity, and quality of the standard.

SupplierProduct NameCatalog NumberPurity
Veeprho Pharmaceuticals This compoundVL1250004High Purity
Anant Pharmaceuticals Pvt. Ltd. This compoundANT-LSM-01High Purity
Briti Scientific Lacosamide EP Impurity E (Synonym: Desacetyl this compound)BS16020≥95% (by HPLC)

Note: Purity and availability may vary. Please contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Conclusion

This compound reference standards are indispensable tools for researchers and professionals in the pharmaceutical industry. This guide has provided a detailed overview of the synthesis, analytical quantification, and procurement of these standards. The provided experimental protocols and workflows serve as a practical resource for laboratories involved in the study of Lacosamide and its metabolites. The use of high-quality, well-characterized reference standards is fundamental to ensuring the accuracy and reliability of experimental results.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desmethyl Lacosamide in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desmethyl lacosamide (B1674222), the major metabolite of the antiepileptic drug lacosamide, in human serum. The protocol employs a simple protein precipitation step for sample preparation, followed by a fast chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring research, pharmacokinetic studies, and drug metabolism research.

Introduction

Lacosamide is an antiepileptic drug used for the adjunctive treatment of partial-onset seizures.[1] Its major metabolite in humans is O-desmethyl lacosamide.[1] Monitoring the levels of both the parent drug and its metabolite can be crucial for optimizing therapeutic dosing and assessing individual patient metabolism.[1][2] This application note presents a validated LC-MS/MS method for the reliable quantification of desmethyl lacosamide in human serum, offering a valuable tool for researchers and professionals in drug development.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is used for sample preparation.[1][3]

  • To 25 µL of serum sample (calibrator, quality control, or unknown), add 150 µL of a precipitation solution containing the internal standard (IS), lacosamide-¹³C, d₃, in methanol.[1]

  • Vortex the mixture for 15 seconds.[1]

  • Centrifuge at 15,500 x g for 10 minutes.[1][3]

  • Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water.[1]

  • Vortex the vial and inject 3 µL into the LC-MS/MS system.[1]

Liquid Chromatography

Chromatographic separation is performed using a C18 analytical column.[4][5]

  • LC System: An UltiMate 3000 RS LC system or equivalent.[5]

  • Column: Hypersil GOLD 50 × 2.1 mm, 1.9 µm or equivalent.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][6]

  • Mobile Phase B: Acetonitrile or Methanol.[5][6]

  • Gradient: A gradient elution is employed to ensure optimal separation.[1][6]

  • Flow Rate: 0.6 mL/min.[7]

  • Injection Volume: 3-5 µL.[1][5]

  • Column Temperature: 40 °C.[8]

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source operating in positive ion mode.[1][5]

  • MS System: A TSQ Endura triple quadrupole mass spectrometer or equivalent.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • This compound: 237.1 → 108.0 (quantifier) and 237.1 → 91.0 (qualifier).[1]

    • Lacosamide (for reference): 251.1 → 108.0 (quantifier) and 251.1 → 116.1 (qualifier).[1]

    • Internal Standard (Lacosamide-¹³C, d₃): Specific transitions for the labeled standard should be used.

Quantitative Data Summary

The method has been validated for linearity, precision, and accuracy. The results are summarized in the table below.

ParameterThis compoundLacosamide
Calibration Range 0.95 - 30.41 µg/mL[1]0.95 - 30.29 µg/mL[1]
Expanded Linear Range 0.34 - 48.17 µg/mL[1]0.41 - 47.49 µg/mL[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL (in a separate UPLC-MS/MS method)[6]2 ng/mL (in a separate UPLC-MS/MS method)[6]
Intra-day Precision (%CV) < 15%[6]< 15%[6]
Inter-day Precision (%CV) < 15%[6]< 15%[6]
Accuracy 87.2 - 106.0%[1]87.2 - 106.0%[1]
Total Coefficient of Variation (%CV) < 4.7%[1]< 4.7%[1]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum Serum Sample (25 µL) precipitation Add Precipitation Solution (150 µL Methanol with IS) serum->precipitation vortex1 Vortex (15s) precipitation->vortex1 centrifuge Centrifuge (15,500 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant (10 µL) centrifuge->supernatant dilution Dilute in 0.1% Formic Acid (1 mL) supernatant->dilution vortex2 Vortex dilution->vortex2 injection_sample Prepared Sample for Injection vortex2->injection_sample lc_injection Inject (3 µL) injection_sample->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Analyte/IS Peak Area Ratio) data_acquisition->quantification results Concentration Results quantification->results

Caption: Workflow for this compound Quantification.

Conclusion

The described LC-MS/MS method provides a simple, rapid, and sensitive approach for the quantification of this compound in human serum.[1] The straightforward protein precipitation sample preparation and the high selectivity and sensitivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in a research setting. The validation data demonstrates the method's reliability and accuracy for its intended purpose.

References

Application Note: Quantitative Analysis of Desmethyl Lacosamide in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Lacosamide is the primary and pharmacologically inactive metabolite of the antiepileptic drug Lacosamide.[1][2] Monitoring its concentration in urine is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing patient adherence. This application note provides a detailed protocol for the sample preparation and quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The presented methodologies are based on established principles of bioanalytical method development and are intended as a comprehensive starting point for laboratory validation.

Analyte and Internal Standard Properties

A thorough understanding of the physicochemical properties of this compound and the chosen internal standard is fundamental for developing a robust analytical method.

PropertyThis compoundLacosamide-d3 (Internal Standard)
Chemical Structure (R)-2-acetamido-N-benzyl-3-hydroxypropionamide(R)-2-acetamido-N-benzyl-3-methoxy-d3-propionamide
Molecular Formula C12H16N2O3C13H15D3N2O3
Molecular Weight 236.27 g/mol 253.32 g/mol
logP -0.05[3]~0.7 (estimated for Lacosamide)[4]
pKa (Strongest Acidic) 12.4[3]Not available
pKa (Strongest Basic) -2[3]Not available
Water Solubility 0.816 mg/mL[3]Sparingly soluble in water[5]

Metabolic Pathway

Lacosamide undergoes O-demethylation to form its major metabolite, this compound. This metabolic process is primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2C19.[6]

G Lacosamide Lacosamide Desmethyl_Lacosamide This compound Lacosamide->Desmethyl_Lacosamide O-demethylation CYP_Enzymes CYP3A4, CYP2C9, CYP2C19 CYP_Enzymes->Lacosamide

Figure 1: Metabolic conversion of Lacosamide.

Experimental Protocols

This section details the recommended procedures for urine sample preparation and subsequent LC-MS/MS analysis. Note: This protocol is a recommended starting point and requires in-house validation.

Materials and Reagents
  • This compound certified reference standard

  • Lacosamide-d3 certified reference standard (Internal Standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • β-glucuronidase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297)

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., C18 and Strong Cation Exchange)

  • Human urine (drug-free)

Sample Preparation Workflow

A multi-step process is recommended for the robust extraction of this compound from urine, involving enzymatic hydrolysis followed by Solid-Phase Extraction (SPE).

G cluster_prep Sample Preparation start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Figure 2: Urine sample preparation workflow.
Detailed Experimental Protocols

1. Enzymatic Hydrolysis (for potential glucuronide conjugates)

While this compound is primarily excreted unchanged, a portion may be conjugated. Enzymatic hydrolysis is recommended to quantify the total concentration.

  • To 1 mL of urine sample in a polypropylene (B1209903) tube, add 25 µL of internal standard working solution (Lacosamide-d3, 1 µg/mL in methanol).

  • Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase solution (Helix pomatia, ~100,000 units/mL).

  • Vortex mix for 10 seconds.

  • Incubate at 60°C for 2 hours.

  • Allow the sample to cool to room temperature.

2. Solid-Phase Extraction (SPE)

Due to the polar nature of this compound, a mixed-mode SPE cartridge is proposed to enhance retention and sample cleanup.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove basic interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.

3. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Capillary Voltage 3.0 kV
MRM Transitions This compound: 237.1 > 108.2 (Quantifier), 237.1 > 91.1 (Qualifier) Lacosamide-d3 (IS): 254.2 > 108.2
Collision Energy Optimize for each transition (typically 15-30 eV)
Dwell Time 100 ms

Method Validation

A comprehensive validation of the analytical method is essential to ensure reliable and accurate results. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).

Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy The closeness of the measured value to the true value. Assessed by analyzing Quality Control (QC) samples at different concentrations.The mean value should be within ±15% of the nominal value for QC samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.The coefficient of variation (%CV) should not exceed 15% for QC samples.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the process.Consistent and reproducible recovery is more important than 100% recovery.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the target analyte.The %CV of the response from different lots of matrix should be ≤15%.
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision should be within ±20%.
Stability The chemical stability of the analyte in the biological matrix under specific conditions for defined periods.Analyte concentration should be within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term).

Data Presentation

The following tables are templates for summarizing the quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Regression Equation
This compounde.g., 1 - 1000e.g., ≥ 0.995e.g., y = mx + c

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
LLOQe.g., 1e.g., 0.98 ± 0.12e.g., 98.0e.g., 12.2
Low QCe.g., 3e.g., 2.95 ± 0.21e.g., 98.3e.g., 7.1
Mid QCe.g., 100e.g., 102.1 ± 5.5e.g., 102.1e.g., 5.4
High QCe.g., 800e.g., 790.5 ± 35.1e.g., 98.8e.g., 4.4

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low QCe.g., 3e.g., 85.2e.g., -5.1
Mid QCe.g., 100e.g., 88.1e.g., -3.8
High QCe.g., 800e.g., 86.5e.g., -4.5

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in human urine. The proposed methodology, incorporating enzymatic hydrolysis and mixed-mode solid-phase extraction, is designed to deliver high sensitivity and selectivity. It is imperative that this method undergoes rigorous in-house validation to ensure its suitability for the intended application in a specific laboratory setting. The provided tables and diagrams serve as valuable tools for data organization and visualization throughout the method development and validation process.

References

Application Notes and Protocols for High-Throughput Screening of Desmethyl Lacosamide Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethyl Lacosamide (B1674222), also known as O-desmethyl Lacosamide (ODL), is the major, albeit inactive, metabolite of the anti-epileptic drug Lacosamide (LCM).[1][2] Lacosamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A4, to form ODL.[1][2][3] Monitoring the levels of both Lacosamide and its metabolite Desmethyl Lacosamide can be crucial in a clinical setting for therapeutic drug monitoring (TDM).[4] TDM helps in optimizing seizure control, assessing patient compliance, and establishing an individualized therapeutic range, thereby minimizing adverse effects.[4] While ODL is inactive, its quantification can provide insights into an individual's metabolic rate of Lacosamide.[4] This application note provides a detailed protocol for the high-throughput quantification of this compound and Lacosamide in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and rapid method.[4][5][6]

Metabolic Pathway of Lacosamide

Lacosamide undergoes O-demethylation to its primary metabolite, this compound. This metabolic conversion is principally carried out by the cytochrome P450 isoenzymes CYP2C19, CYP2C9, and CYP3A4.[1][2][3] Individuals with genetic variations in these enzymes, particularly CYP2C19, may exhibit different metabolic profiles.[2]

cluster_0 Metabolism of Lacosamide Lacosamide Lacosamide CYP CYP2C19, CYP2C9, CYP3A4 (Hepatic Demethylation) Lacosamide->CYP ODL O-desmethyl Lacosamide (ODL) (Inactive Metabolite) CYP->ODL

Metabolism of Lacosamide to its O-desmethyl metabolite.

High-Throughput Quantitative Analysis Protocol

This protocol is adapted from established LC-MS/MS methods for the simultaneous quantification of Lacosamide and this compound in serum/plasma.[4][6][7]

Principle

The method employs a simple protein precipitation step for sample preparation, followed by rapid analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6][8] This approach allows for high-throughput analysis, essential for clinical laboratories processing a large number of samples.

Materials and Reagents
  • Biological Matrix: Human serum or plasma.

  • Analytes: Lacosamide and O-desmethyl Lacosamide analytical standards.

  • Internal Standard (IS): Lacosamide-13C, D3 or other suitable stable isotope-labeled analogue.[7]

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Type 1 Water.

  • Equipment:

    • LC-MS/MS system (e.g., Nexra Shimadzu HPLC with AB SCIEX QTRAP 5500 or equivalent).[4]

    • Analytical column (e.g., Thermo Accucore C18, 2.6 μm, 50 × 2.1mm).[4]

    • Microcentrifuge.

    • Vortex mixer.

    • Calibrated pipettes.

Experimental Workflow

The overall workflow for the high-throughput analysis of this compound is depicted below.

cluster_workflow High-Throughput Analysis Workflow Sample 1. Sample Collection (25-50 µL Serum/Plasma) Precipitation 2. Protein Precipitation (Methanol/Acetonitrile + IS) Sample->Precipitation Centrifuge 3. Centrifugation (10 min at 15,500 x g) Precipitation->Centrifuge Dilution 4. Supernatant Dilution (with aqueous mobile phase) Centrifuge->Dilution Injection 5. LC-MS/MS Injection (3-5 µL) Dilution->Injection Analysis 6. Data Acquisition & Analysis Injection->Analysis

Experimental workflow for this compound analysis.
Detailed Protocols

4.1. Preparation of Standards and Quality Controls (QCs)

  • Prepare stock solutions of Lacosamide and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to cover the desired calibration range.[9]

  • Spike blank human serum or plasma with the working standard solutions to create calibration standards.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

4.2. Sample Preparation

  • Pipette 25 µL of the standard, control, or patient sample into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.[4]

  • Add 150 µL of the precipitation solution (methanol containing the internal standard).[4]

  • Vortex the mixture for 15 seconds.[4]

  • Centrifuge for 10 minutes at 15,500 x g.[4]

  • Transfer a 10 µL aliquot of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water and vortex.[4]

4.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: Thermo Accucore C18 (2.6 μm, 50 × 2.1mm) or equivalent.[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Injection Volume: 3 µL.[4]

  • Gradient Elution:

    • Initial: 95% A, 5% B, hold for 0.5 min.[4]

    • 0.5 to 3.5 min: Ramp to 5% A, 95% B.[4]

    • 3.5 to 4.0 min: Hold at 5% A, 95% B.[4]

    • 4.0 to 6.5 min: Return to 95% A, 5% B for equilibration.[4]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation and Performance Characteristics

The following tables summarize the quantitative data and performance characteristics of a typical high-throughput LC-MS/MS method for this compound.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lacosamide251.1108.1
This compound237.194.1
Lacosamide-13C, D3 (IS)255.1112.1

Table 2: Method Validation Parameters

ParameterThis compoundLacosamideReference
Linearity Range (µg/mL) 0.34 - 48.170.41 - 47.49[4][6]
Lower Limit of Quantitation (LLOQ) (µg/mL) 0.340.41[4]
Intra-assay Precision (%CV) < 4.7%< 4.7%[4][6]
Inter-assay Precision (%CV) < 4.7%< 4.7%[4][6]
Analytical Accuracy (%) 87.2 - 106.0%87.2 - 106.0%[4][6]
Recovery (%) > 85%> 85%[7]

Table 3: Alternative Method Performance

ParameterThis compoundLacosamideReference
Linearity Range (ng/mL) 1 - 1,0002 - 10,000[7][10]
Lower Limit of Quantitation (LLOQ) (ng/mL) 12[7][10]
Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and robust high-throughput approach for the simultaneous quantification of this compound and its parent drug, Lacosamide, in human serum and plasma. The simple sample preparation and fast analysis time make it highly suitable for therapeutic drug monitoring in a clinical laboratory setting, enabling clinicians to optimize patient treatment regimens effectively.

References

Development of a Validated Bioanalytical Method for O-desmethyl Lacosamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document details a validated bioanalytical method for the quantitative determination of O-desmethyl lacosamide (B1674222), the major metabolite of the antiepileptic drug lacosamide, in biological matrices. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique, ensuring accurate quantification for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters demonstrating the method's robustness and reliability.

Introduction

Lacosamide is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1][2] It is primarily metabolized in the body to O-desmethyl lacosamide, an inactive metabolite.[3] Monitoring the levels of both lacosamide and its major metabolite is crucial for understanding the drug's pharmacokinetic profile, assessing patient metabolism rates, and ensuring optimal therapeutic dosing.[3][4] This application note provides a comprehensive, validated bioanalytical method for the accurate quantification of O-desmethyl lacosamide in biological samples.

Experimental

Materials and Reagents
  • O-desmethyl lacosamide reference standard

  • Lacosamide-d3 (or other suitable internal standard)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate (B1210297)

  • Ultrapure water

  • Control biological matrix (e.g., human serum, rat plasma)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., ACQUITY HSS T3 or equivalent)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh the reference standards of O-desmethyl lacosamide and the internal standard (IS). Dissolve each in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the O-desmethyl lacosamide stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard in methanol.

Sample Preparation

A protein precipitation method is employed for sample preparation.[3][4][5]

  • To 50 µL of the biological sample (e.g., plasma, serum), add 150 µL of the internal standard working solution in methanol.

  • Vortex the mixture for 15-30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: ACQUITY HSS T3, 1.8 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A gradient elution can be optimized to ensure separation from endogenous interferences.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • O-desmethyl lacosamide: The specific precursor and product ions should be determined by direct infusion of the reference standard.

    • Internal Standard (e.g., Lacosamide-d3): m/z 254.0 → 108.0[6]

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: The method demonstrated linearity over a defined concentration range.

  • Accuracy and Precision: Both intra-day and inter-day accuracy and precision were evaluated at multiple concentration levels (low, medium, and high QC samples).

  • Selectivity and Specificity: The method was shown to be selective for O-desmethyl lacosamide, with no significant interference from endogenous matrix components.

  • Recovery: The extraction recovery of the analyte and internal standard from the biological matrix was determined.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard was assessed.

  • Stability: The stability of O-desmethyl lacosamide was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various validated methods for O-desmethyl lacosamide.

Table 1: Linearity and LLOQ of O-desmethyl Lacosamide

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Serum950 - 30410950[3][4]
Rat Plasma1 - 10001[5]
Rat Liver Microsomes80 - 4000080[5][7]

Table 2: Accuracy and Precision of O-desmethyl Lacosamide Quantification

Biological MatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Human SerumLow, Medium, High< 4.7< 4.787.2 - 106.0[3][4]
Rat PlasmaLow, Medium, High< 15< 15±15[5]

Table 3: Recovery of O-desmethyl Lacosamide

Biological MatrixQC LevelRecovery (%)Reference
Rat PlasmaLow, Medium, High89.9 - 102.3[5]

Experimental Workflow Diagram

Bioanalytical_Workflow start Start: Sample Receipt sample_prep Sample Preparation (Protein Precipitation) start->sample_prep vortex Vortex Mixing sample_prep->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc_injection LC-MS/MS Analysis (Injection) supernatant->lc_injection data_acquisition Data Acquisition (MRM Mode) lc_injection->data_acquisition data_processing Data Processing (Quantification) data_acquisition->data_processing end End: Report Generation data_processing->end

Caption: Bioanalytical workflow for O-desmethyl lacosamide.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of O-desmethyl lacosamide in biological matrices. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for supporting various stages of drug development. The validation data confirms that the method meets the criteria for bioanalytical method validation, ensuring the integrity and reliability of the generated data.

References

Application Note: Quantification of Desmethyl Lacosamide in Pediatric Plasma Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacosamide (B1674222) is an antiepileptic drug used in the treatment of partial-onset seizures. Its major metabolite, O-desmethyl lacosamide, is pharmacologically inactive but its quantification in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, as it provides insights into the metabolic rate of the parent drug.[1] This is particularly important in pediatric populations where physiological differences can affect drug metabolism and disposition. This application note provides a detailed protocol for the sensitive and rapid quantification of desmethyl lacosamide in pediatric plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol is based on established methods for the analysis of lacosamide and its metabolites in human plasma.[1][2][3]

Materials and Reagents

  • This compound analytical standard

  • Lacosamide analytical standard

  • Lacosamide-¹³C, d₃ (Internal Standard, IS)

  • Methanol (B129727) (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[3]

  • Formic acid (LC-MS grade)[3]

  • Ultrapure water

  • Drug-free pediatric plasma

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is required.[1] Specific models mentioned in the literature include a Nexra Shimadzu HPLC with an AB SCIEX QTRAP 5500.[1]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, lacosamide, and the internal standard (Lacosamide-¹³C, d₃) in methanol.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Calibration Standards: Spike drug-free pediatric plasma with the appropriate working solutions to create a calibration curve with a suggested range of 1-1000 ng/mL for this compound.[3][4]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free pediatric plasma at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample cleanup.[1][2]

  • To 50 µL of pediatric plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold methanol containing the internal standard (Lacosamide-¹³C, d₃) at a concentration of 100 ng/mL.[1]

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions below).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Parameter Condition
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 237.1 → 108.2[6], Lacosamide: m/z 251.1 → 108.2[6], Lacosamide-¹³C, d₃ (IS): m/z 257.1 → 111.2

Data Presentation

Table 1: Method Validation Parameters

Parameter Acceptance Criteria Example Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101 ng/mL[3][4]
Intra-day Precision (%CV) < 15%4.5%
Inter-day Precision (%CV) < 15%6.8%
Accuracy (% bias) Within ±15%-2.5% to 8.2%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limitsCV < 15%

Table 2: Sample Quantitative Data

Sample ID Analyte Concentration (ng/mL) QC Level
Pediatric Patient 1This compound152.4-
Pediatric Patient 2This compound88.9-
QC LowThis compound3.2Low
QC MidThis compound295.1Medium
QC HighThis compound810.7High

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Pediatric Plasma Sample (50 µL) add_is Add IS in Methanol (150 µL) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_tmd Therapeutic Drug Monitoring lacosamide Lacosamide Dosing metabolism Hepatic Metabolism (CYP2C19, CYP2C9, CYP3A4) lacosamide->metabolism plasma_conc Plasma Concentration lacosamide->plasma_conc desmethyl This compound Formation metabolism->desmethyl desmethyl->plasma_conc therapeutic_effect Therapeutic Effect / Toxicity plasma_conc->therapeutic_effect dose_adj Dose Adjustment therapeutic_effect->dose_adj dose_adj->lacosamide

Caption: Logical relationship in lacosamide therapeutic drug monitoring.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Desmethyl Lacosamide in Special Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacosamide (B1674222) is an antiepileptic drug used for the treatment of partial-onset seizures. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19, to its major metabolite, O-desmethyl lacosamide (ODL).[1] While O-desmethyl lacosamide is considered pharmacologically inactive, its plasma exposure can be significantly altered in special populations, particularly those with impaired renal function, as both lacosamide and its metabolites are primarily eliminated via the kidneys.[1]

Understanding the pharmacokinetic profile of O-desmethyl lacosamide is crucial for a comprehensive safety assessment of lacosamide, especially in populations where accumulation of metabolites could occur. These application notes provide an overview of the pharmacokinetic changes of O-desmethyl lacosamide in special populations and offer detailed protocols for its quantification and modeling.

Data Presentation: Pharmacokinetics in Special Populations

The following tables summarize the known effects of renal and hepatic impairment on the pharmacokinetics of lacosamide and its O-desmethyl metabolite. While precise quantitative data for O-desmethyl lacosamide are not extensively published, the qualitative impact is significant and warrants consideration.

Table 1: Pharmacokinetic Changes of O-Desmethyl Lacosamide (ODL) in Patients with Renal Impairment

PopulationCreatinine Clearance (CLcr)Change in O-Desmethyl Lacosamide Exposure (AUC)Clinical Recommendation for Lacosamide
Healthy Subjects > 80 mL/minBaselineNo dose adjustment needed.
Mild Renal Impairment 50 to 80 mL/minNot specified, but likely increased.No dose adjustment necessary.[2]
Moderate Renal Impairment 30 to 50 mL/minSeveral-fold increase.[3]No dose adjustment necessary.[2]
Severe Renal Impairment ≤ 30 mL/minSeveral-fold increase.[3]Maximum recommended dose of 300 mg/day.[2]
End-Stage Renal Disease (ESRD) < 15 mL/minLevels are increased and continuously rise without hemodialysis.[3]Maximum recommended dose of 300 mg/day; consider up to 50% supplemental dose after hemodialysis.[2]

Note: Specific quantitative values for the fold-increase in O-desmethyl lacosamide AUC are not consistently available in public literature but are described as a "several-fold increase" in regulatory documents.

Table 2: Pharmacokinetic Changes of Lacosamide (Parent Drug) in Special Populations

PopulationPharmacokinetic ParameterChange Compared to Healthy Subjects
Mild Renal Impairment AUC~25% increase[2]
Moderate Renal Impairment AUC~25% increase[2]
Severe Renal Impairment AUC~60% increase[2]
Moderate Hepatic Impairment (Child-Pugh B) AUC~50-60% increase[4]
Severe Hepatic Impairment (Child-Pugh C) AUCNot evaluated; use not recommended.[2]
Elderly (>65 years) Dose-normalized AUC & Cmax~20% increase

Diagrams and Visualizations

Metabolic Pathway of Lacosamide

cluster_0 Metabolism of Lacosamide Lacosamide Lacosamide O-desmethyl_lacosamide O-desmethyl Lacosamide (Inactive Metabolite) Lacosamide->O-desmethyl_lacosamide CYP_enzymes CYP3A4 CYP2C9 CYP2C19 CYP_enzymes->Lacosamide cluster_1 Bioanalytical Workflow Sample_Collection 1. Collect Plasma/Serum Samples Protein_Precipitation 2. Protein Precipitation (e.g., with Methanol/Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifuge to Pellet Precipitate Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis 5. Inject into LC-MS/MS System Supernatant_Transfer->LC_MS_Analysis Data_Processing 6. Data Acquisition and Processing LC_MS_Analysis->Data_Processing cluster_2 Population PK Modeling Workflow Data_Collection 1. Data Assembly (Concentration-time data, Covariates) Model_Selection 2. Structural Model Selection (e.g., One-compartment) Data_Collection->Model_Selection Covariate_Analysis 3. Covariate Analysis (e.g., Renal function, Age) Model_Selection->Covariate_Analysis Model_Validation 4. Model Validation (Goodness-of-fit, VPC) Covariate_Analysis->Model_Validation Simulations 5. Simulation (Dosing in special populations) Model_Validation->Simulations

References

Application Notes and Protocols: Solid-Phase Extraction for Desmethyl Lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Lacosamide (B1674222) (ODL) is the primary and pharmacologically inactive metabolite of Lacosamide, a third-generation anti-epileptic drug.[1][2] The monitoring of both the parent drug and its metabolite is crucial in pharmacokinetic and drug-drug interaction studies. Lacosamide is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19, to form O-Desmethyl-Lacosamide.[1][2][3] While protein precipitation is a commonly employed method for sample preparation, Solid-Phase Extraction (SPE) offers a more selective and efficient alternative for isolating Desmethyl Lacosamide from complex biological matrices, leading to cleaner extracts and potentially improved analytical sensitivity.

This document provides a detailed, proposed Solid-Phase Extraction (SPE) protocol for the isolation of this compound from biological matrices such as plasma and serum. Additionally, it summarizes quantitative data from validated UPLC-MS/MS methods that utilize protein precipitation for sample preparation, offering a comparative baseline for recovery and matrix effects.

Proposed Solid-Phase Extraction (SPE) Protocol for this compound

This protocol is a proposed method based on the physicochemical properties of this compound and general principles of solid-phase extraction for polar, neutral compounds. Optimization and validation are recommended for specific applications.

1. Sorbent Selection:

Due to the polar and neutral nature of this compound, a polymeric reversed-phase sorbent is recommended. Sorbents such as Strata™-X or similar polymeric materials are suitable as they provide excellent retention for a broad range of analytes, including polar compounds, and are less prone to drying out compared to silica-based sorbents.

2. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Pre-treat the sample (e.g., 500 µL of plasma or serum) by diluting it 1:1 with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash 1: Elute interferences with 1 mL of 5% methanol in water.

    • Wash 2: A second wash with 1 mL of a slightly stronger organic solvent mixture (e.g., 20% methanol in water) may be employed to remove more interferences.

  • Elution: Elute this compound with 1 mL of methanol. A second elution with 1 mL of methanol can be performed to ensure complete recovery.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the analytical method (e.g., 10 mM ammonium (B1175870) acetate (B1210297) solution/methanol).

Quantitative Data Summary

The following tables summarize quantitative data for this compound obtained from validated UPLC-MS/MS methods utilizing protein precipitation for sample preparation. This data can serve as a benchmark when developing and validating an SPE protocol.

Table 1: Linearity and LLOQ of this compound

Biological MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Rat Plasma1 - 1,0001[2]
Rat Liver Microsomes80 - 40,00080[2]
Human Serum0.95 - 30.41 (µg/mL)0.95 (µg/mL)[4]

Table 2: Recovery and Matrix Effect of this compound in Rat Plasma

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)Reference
O-Desmethyl Lacosamide289.995.7[2]
O-Desmethyl Lacosamide40098.5112.5[2]
O-Desmethyl Lacosamide800102.3108.9[2]

Experimental Protocols

Protein Precipitation Method for this compound in Rat Plasma[2]
  • To 100 µL of rat plasma sample, add 10 µL of the internal standard (IS) working solution (Lamotrigine, 1 µg/mL).

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a sample vial for UPLC-MS/MS analysis.

  • Inject 6.0 µL of the sample for analysis.

UPLC-MS/MS Conditions for Quantification of this compound[2]
  • Chromatographic System: UPLC system

  • Column: ACQUITY HSS T3 column

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0–0.5 min: 90% A

    • 0.5–1.0 min: 90%–10% A

    • 1.0–1.4 min: 10% A

    • 1.4–1.5 min: 10%–90% A

    • 1.5–2.0 min: 90% A (equilibration)

  • Flow Rate: Not specified

  • Injection Volume: 6.0 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Mass Spectrometer: Tandem mass spectrometer

  • Ionization Mode: Positive ion electrospray

  • Monitored Transitions: Not specified for this compound

Visualizations

metabolic_pathway Lacosamide Lacosamide Metabolism Hepatic Metabolism Lacosamide->Metabolism Desmethyl_Lacosamide O-Desmethyl Lacosamide (Inactive Metabolite) Metabolism->Desmethyl_Lacosamide CYP_enzymes CYP3A4 CYP2C9 CYP2C19 Metabolism->CYP_enzymes

Caption: Metabolic pathway of Lacosamide to this compound.

spe_workflow start Start conditioning 1. Conditioning (1 mL Methanol) start->conditioning equilibration 2. Equilibration (1 mL Deionized Water) conditioning->equilibration sample_loading 3. Sample Loading (Pre-treated Plasma/Serum) equilibration->sample_loading wash1 4. Wash 1 (1 mL 5% Methanol in Water) sample_loading->wash1 wash2 5. Wash 2 (1 mL 20% Methanol in Water) wash1->wash2 elution 6. Elution (1 mL Methanol) wash2->elution drydown 7. Dry-down & Reconstitution elution->drydown analysis UPLC-MS/MS Analysis drydown->analysis

Caption: Proposed Solid-Phase Extraction Workflow for this compound.

References

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Desmethyl Lacosamide in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Desmethyl Lacosamide (B1674222) (ODL) is the major human metabolite of the antiepileptic drug Lacosamide. Monitoring its concentration in serum is valuable for comprehensive pharmacokinetic assessments and in studies investigating individual metabolic rates. While protein precipitation is a common method for sample preparation, liquid-liquid extraction (LLE) offers a higher degree of sample cleanup by effectively removing endogenous matrix components such as phospholipids, which can interfere with mass spectrometric analysis and lead to ion suppression. This application note presents a detailed protocol for the liquid-liquid extraction of Desmethyl Lacosamide from human serum, designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established principles for the extraction of similar small molecules from biological matrices.

Data Presentation

While a specific validated liquid-liquid extraction method for this compound with comprehensive quantitative data was not found in the public literature, the following table presents typical performance characteristics for the quantification of this compound in serum using a protein precipitation method followed by LC-MS/MS.[1] These values can serve as a benchmark for the validation of the LLE protocol provided below.

ParameterThis compound (ODL)
Analytical TechniqueLC-MS/MS
Sample PreparationProtein Precipitation
Calibration Range0.34–48.17 µg/mL[1]
Analytical Accuracy87.2–106.0%[1]
Total Coefficient of Variation (CV)< 4.7%[1]

Note: The following protocol is a recommended procedure based on the successful liquid-liquid extraction of the parent drug, Lacosamide, and general principles of small molecule extraction from serum.[2][3] This method should be fully validated by the end-user to determine specific performance characteristics such as recovery, matrix effects, precision, and accuracy for this compound.

Experimental Protocols

Materials and Reagents
  • Serum Samples: Human serum, stored at -80°C until use.

  • This compound Standard: Certified reference material.

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d3) is recommended.

  • Extraction Solvent: A mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).[2][4] Alternatively, ethyl acetate (B1210297) can be used.[3] All solvents should be of HPLC or LC-MS grade.

  • Alkalinizing Agent: 0.1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

  • Reconstitution Solvent: Mobile phase or a mixture compatible with the initial LC conditions (e.g., 10% Methanol (B129727) in 0.1% Formic Acid).

  • Glassware and Consumables: Borosilicate glass centrifuge tubes (15 mL), pipettes, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials.

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the reconstitution solvent to create calibration curve points and quality control samples.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at an appropriate concentration in methanol.

Liquid-Liquid Extraction Protocol
  • Sample Thawing and Pre-treatment:

    • Thaw serum samples, calibrators, and quality controls to room temperature.

    • Vortex each sample for 10-15 seconds to ensure homogeneity.

  • Aliquoting and Spiking:

    • Pipette 200 µL of serum into a 15 mL glass centrifuge tube.

    • Add 20 µL of the internal standard working solution to each tube (except for blank samples).

    • Vortex briefly for 5-10 seconds.

  • pH Adjustment:

    • Add 50 µL of 0.1 M NaOH to each tube to adjust the pH to an alkaline condition (approximately pH 12).[3] This ensures that this compound is in its non-ionized form, enhancing its partitioning into the organic solvent.

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 3 mL of the extraction solvent (diethyl ether:dichloromethane, 70:30, v/v) to each tube.

    • Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the extraction of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge the tubes at 4000 x g for 10 minutes at 4°C. This will result in the separation of the aqueous layer (bottom) and the organic layer (top).

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the aqueous layer or the precipitated protein interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

    • Vortex for 30 seconds to ensure the complete dissolution of the analytes.

  • Sample Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume into the LC-MS/MS system for analysis.

Visualizations

Experimental Workflow Diagram

LLE_Workflow Liquid-Liquid Extraction Workflow for this compound cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start: Serum Sample (200 µL) spike Spike with Internal Standard start->spike ph_adjust Adjust to pH ~12 with 0.1 M NaOH spike->ph_adjust add_solvent Add 3 mL Diethyl Ether: Dichloromethane (70:30) ph_adjust->add_solvent vortex Vortex for 5 minutes add_solvent->vortex centrifuge Centrifuge at 4000 x g for 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂ Stream) transfer->evaporate reconstitute Reconstitute in 100 µL Reconstitution Solvent evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: LLE Workflow for this compound.

References

Application Note: Selection and Use of an Internal Standard for the Quantitative Analysis of Desmethyl Lacosamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Lacosamide (B1674222), also known as O-desmethyl Lacosamide (ODL), is the major active metabolite of Lacosamide, an anticonvulsant drug used in the treatment of epilepsy.[1][2] Accurate and precise quantification of Desmethyl Lacosamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to correct for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[3] This application note provides a detailed guide on the selection of an appropriate internal standard for this compound analysis, along with comprehensive experimental protocols.

Principles of Internal Standard Selection

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[3] There are two primary types of internal standards used in LC-MS/MS analysis:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes it chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same matrix effects.[3]

  • Structural Analogue Internal Standard: This is a molecule with a chemical structure similar to the analyte. It should have comparable extraction recovery, chromatographic retention, and ionization response. Structural analogues are a viable option when a SIL-IS is not available.

The selection process for an internal standard is a critical step in method development. The following diagram illustrates the key considerations:

start Start: Need for IS is_type Select IS Type start->is_type sil_is Stable Isotope-Labeled (SIL) IS is_type->sil_is Ideal Choice analog_is Structural Analogue IS is_type->analog_is Alternative availability Check Availability & Cost sil_is->availability analog_is->availability properties Evaluate Physicochemical Properties availability->properties Available & Cost-Effective validation Perform Method Validation properties->validation Similar Properties to Analyte end IS Selected validation->end Validation Successful sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Lacosamide-d3) sample->add_is precipitate Add Precipitation Solvent (e.g., Acetonitrile/Methanol) add_is->precipitate vortex Vortex/Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject analysis Data Acquisition & Analysis inject->analysis

References

Application Notes and Protocols for the Analysis of Desmethyl Lacosamide in Forensic Toxicology Casework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacosamide (B1674222) (Vimpat®) is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1] In forensic toxicology casework, the analysis of lacosamide and its major metabolite, O-desmethyl lacosamide, is crucial for determining the cause and manner of death in overdose cases, as well as for investigating drug-facilitated crimes and driving under the influence of drugs (DUID). Desmethyl lacosamide is considered pharmacologically inactive.[2] The primary route of metabolism for lacosamide involves cytochrome P450 enzymes, mainly CYP2C19, CYP2C9, and CYP3A4, leading to the formation of O-desmethyl lacosamide.[3] This document provides detailed application notes and protocols for the analysis of this compound in forensic toxicology casework.

Metabolic Pathway of Lacosamide

Lacosamide is metabolized in the liver by cytochrome P450 enzymes to its primary metabolite, O-desmethyl lacosamide. Understanding this pathway is essential for interpreting toxicological findings.

Lacosamide Lacosamide Desmethyl_Lacosamide O-Desmethyl Lacosamide Lacosamide->Desmethyl_Lacosamide O-demethylation CYP_Enzymes CYP2C19, CYP2C9, CYP3A4 CYP_Enzymes->Lacosamide

Metabolic conversion of Lacosamide to O-desmethyl lacosamide.

Analytical Methodology

The determination of this compound in biological specimens is typically performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. The following sections detail a validated method for the simultaneous quantification of lacosamide and this compound.

Analytical Workflow

A typical workflow for the analysis of this compound in forensic samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Blood, Plasma) prep_step1 Protein Precipitation (e.g., Acetonitrile) start->prep_step1 prep_step2 Centrifugation prep_step1->prep_step2 prep_step3 Supernatant Transfer prep_step2->prep_step3 lcms LC-MS/MS Analysis prep_step3->lcms data Data Acquisition and Processing lcms->data report Reporting of Results data->report

General workflow for this compound analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for blood, plasma, and serum samples.

Materials:

  • Biological sample (e.g., postmortem blood)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Lacosamide-d3)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A validated LC-MS/MS system is required.

Chromatographic Conditions:

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • Lacosamide: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

    • O-desmethyl Lacosamide: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

    • Internal Standard (e.g., Lacosamide-d3): Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

Quantitative Data and Method Validation

Method validation is critical in forensic toxicology to ensure the reliability of results.[4] Key validation parameters for the analysis of this compound are summarized below.

ParameterTypical Range/ValueReference
Linearity Range 1 - 1,000 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 1 ng/mL[2][3]
Intra-day Precision (%RSD) < 15%[5]
Inter-day Precision (%RSD) < 15%[5]
Accuracy (%RE) ± 15%[5]
Recovery 89.9% - 102.3%[5]
Matrix Effect 95.7% - 112.5%[5]

Interpretation in Forensic Casework

The interpretation of this compound concentrations in postmortem samples requires careful consideration of several factors, including the case history, autopsy findings, and the potential for postmortem redistribution (PMR). PMR is a phenomenon where drug concentrations can change after death due to diffusion from tissues into the blood.[6][7] While specific PMR data for this compound is not extensively documented, it is a crucial consideration for any toxicological interpretation.

In a reported fatal overdose case, the postmortem blood lacosamide concentration was found to be in the range of 70.1-86.8 µg/mL.[1] Therapeutic concentrations of lacosamide are typically much lower. The concentration of this compound can provide additional information regarding the timeline of ingestion and metabolism.

Conclusion

References

Application of Desmethyl Lacosamide in Therapeutic Drug Monitoring: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacosamide (B1674222) (brand name Vimpat) is an antiepileptic drug (AED) utilized for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1] Therapeutic Drug Monitoring (TDM) of lacosamide is employed in specific clinical scenarios to optimize seizure control, manage adverse effects, and assess patient compliance.[2] Lacosamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP2C9, and CYP3A4, to its major metabolite, O-desmethyl lacosamide (ODL).[3][4][5] While ODL is pharmacologically inactive, its quantification in serum or plasma can provide valuable insights into an individual's metabolic rate of the parent drug.[2][6] This document provides detailed application notes and protocols for the quantification of desmethyl lacosamide alongside lacosamide for TDM purposes.

While routine TDM for lacosamide is not always considered necessary due to its predictable pharmacokinetics, it can be beneficial in certain patient populations.[7][8][9] These include individuals with severe renal dysfunction, those on dialysis, older adults, and patients taking other AEDs that are enzyme inducers.[8][10]

Metabolic Pathway of Lacosamide

The primary metabolic route for lacosamide is demethylation to O-desmethyl lacosamide. This process is primarily mediated by the hepatic isoenzymes CYP2C19, CYP2C9, and CYP3A4.[11]

Lacosamide_Metabolism Lacosamide Lacosamide ODL O-desmethyl Lacosamide (Inactive Metabolite) Lacosamide->ODL Demethylation Enzymes CYP2C19, CYP2C9, CYP3A4 (Hepatic Isoenzymes) Enzymes->Lacosamide

Caption: Metabolic conversion of Lacosamide to O-desmethyl Lacosamide.

Clinical Significance of this compound Monitoring

Although O-desmethyl lacosamide does not contribute to the therapeutic effect of lacosamide, monitoring its concentration can be a useful tool for:

  • Assessing Metabolism: The ratio of ODL to lacosamide can indicate the rate of drug metabolism. This is particularly relevant for patients with suspected altered metabolism due to genetic factors (e.g., CYP2C19 poor metabolizers) or co-administered enzyme-inducing or -inhibiting drugs.[2][5]

  • Investigating Aberrant Lacosamide Levels: In cases where lacosamide concentrations are unexpectedly high or low, ODL levels can help to differentiate between issues with compliance, absorption, or metabolic clearance.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of lacosamide and O-desmethyl lacosamide in human serum.

Table 1: LC-MS/MS Method Validation Parameters [2][12][13]

ParameterLacosamideO-desmethyl Lacosamide
Calibration Range0.95 - 30.29 µg/mL0.95 - 30.41 µg/mL
Expanded Linear Range0.41 - 47.49 µg/mL0.34 - 48.17 µg/mL
Total Coefficient of Variation (CV)< 4.7%< 4.7%
Analytical Accuracy87.2 - 106.0%87.2 - 106.0%

Table 2: Observed Concentrations in Patient Samples [2][12][13]

AnalytePatient CohortConcentration Range
Lacosamide23 individuals on 200 mg/day or 400 mg/day therapy2.2 - 19.8 µg/mL
O-desmethyl Lacosamide23 individuals on 200 mg/day or 400 mg/day therapyup to 2.5 µg/mL

Table 3: Therapeutic and Toxic Ranges for Lacosamide

Range TypeConcentration (µg/mL)Reference
Therapeutic Reference Range2.2 - 20[7]
Suggested Adjusted Therapeutic Rangeup to 12[14]
Toxic Concentrations≥ 20[11]

Experimental Protocol: Quantification of Lacosamide and O-desmethyl Lacosamide by LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of lacosamide and its desmethyl metabolite in human serum.[2][12][13]

Materials and Reagents
  • Lacosamide and O-desmethyl lacosamide reference standards

  • Lacosamide-¹³C, d₃ internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Type I water

  • Human serum (for calibration standards and quality controls)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Injection vials

Instrumentation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical column: Thermo Accucore C18 (2.6 µm, 50 x 2.1mm) or equivalent[2]

Experimental Workflow

TDM_Workflow Sample Patient Serum Sample (25 µL) Precipitation Add 150 µL Methanol with Internal Standard (5 µg/mL) Sample->Precipitation Vortex_Centrifuge Vortex (15s) & Centrifuge (10 min @ 15,500 x g) Precipitation->Vortex_Centrifuge Dilution Transfer 10 µL Supernatant to 1 mL 0.1% Formic Acid in Water Vortex_Centrifuge->Dilution Injection Inject 3 µL of Diluted Sample Dilution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification using Analyte/IS Peak Area Ratio Detection->Quantification Report Generate Report with Concentrations (µg/mL) Quantification->Report

Caption: Workflow for Lacosamide and O-desmethyl Lacosamide TDM.

Detailed Methodologies

4.1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions: Prepare individual stock solutions of lacosamide, O-desmethyl lacosamide, and the internal standard (lacosamide-¹³C, d₃) in methanol.

  • Calibration Standards: Serially dilute the lacosamide and O-desmethyl lacosamide stock solutions with pooled human serum to prepare calibration standards covering the desired analytical range (e.g., 0.95 - 30.41 µg/mL).[2][12]

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations within the calibration range in a similar manner to the calibration standards.

4.2. Sample Preparation

  • To a 1.5 mL microcentrifuge tube, add 25 µL of patient sample, calibration standard, or QC.[2]

  • Add 150 µL of a precipitation solution consisting of methanol containing the internal standard (e.g., 5 µg/mL lacosamide-¹³C, d₃).[2]

  • Vortex the mixture for 15 seconds.[2]

  • Centrifuge for 10 minutes at 15,500 x g.[2]

  • Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in Type I water.[2]

  • Vortex the vial to ensure thorough mixing.

4.3. LC-MS/MS Conditions [2]

  • Mobile Phase A: 0.1% formic acid in Type I water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 3 µL

  • Gradient Elution:

    • Initial: 95% A, 5% B (hold for 0.5 min)

    • 0.5 min: Step to 80% A, 20% B

    • 0.5 - 3.5 min: Ramp to 5% A, 95% B

    • 3.5 - 4.0 min: Hold at 5% A, 95% B

    • 4.0 - 6.5 min: Re-equilibrate at 95% A, 5% B

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor and product ion transitions for lacosamide, O-desmethyl lacosamide, and the internal standard should be optimized for the specific instrument used.

4.4. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentrations of the patient samples and QCs are determined from the calibration curve.

Conclusion

The quantification of O-desmethyl lacosamide in conjunction with the parent drug, lacosamide, offers a more comprehensive view of the drug's disposition in a patient. While not always required, this analysis can be a valuable tool in personalized medicine, particularly for complex patient cases or when investigating unexpected clinical outcomes. The provided LC-MS/MS protocol offers a sensitive and robust method for the simultaneous determination of both compounds, aiding researchers and clinicians in optimizing antiepileptic therapy.

References

Application Note: Chiral Separation of Desmethyl Lacosamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethyl Lacosamide is the primary and pharmacologically inactive metabolite of Lacosamide, an antiepileptic drug.[1] The stereochemistry of drug molecules is a critical aspect of pharmaceutical development, as enantiomers can exhibit different pharmacological and toxicological profiles.[2][3] While the active form of Lacosamide is the (R)-enantiomer, its S-enantiomer is considered an impurity.[4][5][6] Consequently, the development of robust analytical methods for the chiral separation of Lacosamide and its metabolites is essential for quality control and pharmacokinetic studies.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers. As direct methods for this compound are not extensively documented, this protocol is adapted from validated methods for the chiral separation of Lacosamide enantiomers, providing a strong starting point for method development and validation. The methodologies presented are based on High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases, which have demonstrated excellent enantioselectivity for Lacosamide.[4][5][6]

Experimental Protocols

Two primary HPLC methods are presented, utilizing different chiral stationary phases that have proven effective for the separation of Lacosamide enantiomers. These methods are proposed as starting points for the chiral separation of this compound enantiomers and may require further optimization.

Method 1: Normal Phase HPLC on an Immobilized Polysaccharide-Based Chiral Stationary Phase

This method is adapted from a validated procedure for the enantiomeric separation of Lacosamide.[5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this method.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the diluent (e.g., 2-Propanol) at a concentration of approximately 1 mg/mL.

    • For method validation and peak identification, prepare individual solutions of each enantiomer if available.

    • Test solutions can be prepared by diluting the stock solution to the desired concentration (e.g., 1000 µg/mL).[5][6]

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Cellulose tris(3,5-Dichlorophenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IC, 5 µm, 250 mm x 4.6 mm).[5][6]

    • Mobile Phase: A mixture of n-hexane and ethanol (B145695) in a ratio of 85:15 (v/v).[5][6]

    • Flow Rate: 1.0 mL/min.[5][6]

    • Column Temperature: 27°C.[5][6]

    • Detection: UV at 210 nm.[5][6]

    • Injection Volume: 10 µL.[5][6]

    • Diluent: 2-Propanol (IPA).[5]

Method 2: Normal Phase HPLC on a Coated Polysaccharide-Based Chiral Stationary Phase

This protocol is based on a method described in the European Pharmacopoeia monograph for Lacosamide.[4]

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Sample Preparation:

    • Mobile Phase Preparation: Prepare a mixture of Water, 2-Propanol, and Heptane in a ratio of 3:100:900 (v/v/v).[4]

    • Reference Solution (a): Dissolve 1 mg/mL of the undesired enantiomer of this compound in the mobile phase and dilute to 10.0 mL with the mobile phase.

    • Reference Solution (b): Dissolve 20 mg of the this compound substance to be examined in the mobile phase, add 1.0 mL of reference solution (a), and dilute to 20.0 mL with the mobile phase. This solution is used for system suitability checks.[4]

    • Test Solution: Prepare a solution of the this compound sample in the mobile phase at a suitable concentration.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Lux Amylose-1, 5 µm, 150 mm x 4.6 mm).[4]

    • Mobile Phase: Water:2-Propanol:Heptane (3:100:900, v/v/v).[4]

    • Flow Rate: 1 mL/min.[4]

    • Column Temperature: 25°C.[4]

    • Detection: UV at 215 nm.[4]

    • Injection Volume: 20 µL.[4]

Data Presentation

The following tables summarize the quantitative data obtained for the chiral separation of Lacosamide enantiomers using the methodologies described above. These values can serve as a benchmark for the expected performance of the methods when applied to this compound.

Table 1: Quantitative Data for Chiral Separation of Lacosamide Enantiomers using Method 1 (Chiralpak IC)

ParameterValueReference
Resolution (Rs)> 5[5][6]
Limit of Detection (LOD) for S-enantiomer0.17 µg/mL[5][6]
Limit of Quantification (LOQ) for S-enantiomer0.48 µg/mL[5][6]
Recovery of S-enantiomer105% - 107%[5][6]
RSD of Peak Area at LOQ (n=6)5.8%[5][6]

Table 2: Quantitative Data for Chiral Separation of Lacosamide Enantiomers using Method 2 (Lux Amylose-1)

ParameterValueReference
Resolution (Rs)4.7[4]
System Suitability Requirement (Ph. Eur.)Rs ≥ 3.0[4]

Mandatory Visualization

Experimental Workflow for Chiral HPLC Separation

G Figure 1: General Workflow for Chiral HPLC Separation cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare this compound Solution Injection Inject Sample onto Chiral Column Sample->Injection MobilePhase Prepare Mobile Phase Separation Isocratic Elution MobilePhase->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification G Figure 2: Logical Flow for Method Adaptation Start Start: Need for this compound Chiral Separation Method LacosamideMethod Review Validated Methods for Lacosamide Chiral Separation Start->LacosamideMethod SelectCSP Select Promising Chiral Stationary Phases (e.g., Chiralpak IC, Lux Amylose-1) LacosamideMethod->SelectCSP AdaptConditions Adapt Chromatographic Conditions (Mobile Phase, Temperature, etc.) SelectCSP->AdaptConditions InitialTest Perform Initial Separation of this compound Racemate AdaptConditions->InitialTest Optimize Optimize Separation Parameters (Resolution, Tailing Factor, Analysis Time) InitialTest->Optimize Validate Validate the Optimized Method (ICH Guidelines) Optimize->Validate

References

Application Notes and Protocols for the Study of Desmethyl Lacosamide in Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacosamide (B1674222) is an antiepileptic drug used for the treatment of partial-onset seizures. It is primarily metabolized in the liver to its major metabolite, O-desmethyl lacosamide. This metabolite is considered pharmacologically inactive.[1] In drug development, it is crucial to evaluate the drug-drug interaction (DDI) potential of both the parent drug and its major metabolites to ensure patient safety. This document provides detailed application notes and protocols for the investigation of O-desmethyl lacosamide in the context of drug-drug interaction studies, aligning with regulatory expectations.

O-desmethyl lacosamide is formed via the action of cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP2C9, and CYP3A4.[1][2] The plasma exposure of O-desmethyl lacosamide is approximately 10% of that of the parent drug, lacosamide.[1][3] Although considered inactive, regulatory guidelines recommend assessing the DDI potential of major metabolites.

Data Presentation

Table 1: Pharmacokinetic Properties of Lacosamide and O-desmethyl Lacosamide in Humans
ParameterLacosamideO-desmethyl LacosamideReference(s)
Systemic Exposure ~90% of total drug-related material~10% of lacosamide exposure[1][3]
Pharmacological Activity ActiveInactive[1]
Formation Pathways -CYP2C9, CYP2C19, CYP3A4[1][2]
Elimination Half-life (t½) ~13 hours15-23 hours[1]
Time to Peak Plasma Concentration (Tmax) 1-4 hours0.5-12 hours[1]
Primary Route of Elimination Renal excretion and biotransformationRenal excretion[4]
Table 2: Summary of In Vitro Drug-Drug Interaction Potential of Lacosamide
Interaction PotentialFindingConclusionReference(s)
CYP Inhibition Did not inhibit CYP1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 2E1, 3A4/5 at therapeutic concentrations. Potential to inhibit CYP2C19 at high concentrations in vitro, but not confirmed in vivo.Low potential for clinically relevant CYP inhibition.[5][6]
CYP Induction Did not induce CYP1A2, 2B6, 2C9, 2C19, 3A4.Low potential for clinically relevant CYP induction.[5][6]
Transporter Interaction Not a substrate or inhibitor of P-glycoprotein.Low potential for P-gp mediated interactions.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay for O-desmethyl Lacosamide

Objective: To determine the potential of O-desmethyl lacosamide to inhibit the activity of major human CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • O-desmethyl lacosamide (synthesized standard)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)

  • Positive control inhibitors for each CYP isoform

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of O-desmethyl lacosamide, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate O-desmethyl lacosamide (typically at a range of concentrations, e.g., 0.1 to 100 µM) with HLM (e.g., 0.2 mg/mL) in incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the metabolic reaction by adding a mixture of the NADPH regenerating system and the specific CYP probe substrate (at a concentration close to its Km).

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP activity at each concentration of O-desmethyl lacosamide relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.

Protocol 2: In Vitro Cytochrome P450 Induction Assay for O-desmethyl Lacosamide

Objective: To evaluate the potential of O-desmethyl lacosamide to induce the expression of major human CYP enzymes (CYP1A2, 2B6, and 3A4).

Materials:

  • O-desmethyl lacosamide (synthesized standard)

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates (e.g., 24- or 48-well)

  • Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4)

  • Reagents for mRNA isolation and quantification (qRT-PCR) or for measuring enzyme activity (using probe substrates as in Protocol 1).

Procedure:

  • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer.

  • After a stabilization period (e.g., 24-48 hours), treat the hepatocytes with various concentrations of O-desmethyl lacosamide, positive control inducers, and a vehicle control for 48-72 hours. Replace the medium with fresh medium containing the test compounds daily.

  • After the treatment period, assess CYP induction by one of the following methods:

    • mRNA analysis: Lyse the cells, isolate mRNA, and perform qRT-PCR to quantify the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.

    • Enzyme activity analysis: Wash the cells and incubate them with a cocktail of CYP-specific probe substrates. Analyze the formation of metabolites in the supernatant by LC-MS/MS.

  • Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.

  • Compare the induction potential of O-desmethyl lacosamide to that of the positive control inducers.

Visualizations

Lacosamide_Metabolism cluster_0 CYP-Mediated Metabolism Lacosamide Lacosamide (Active Drug) Metabolite O-desmethyl Lacosamide (Inactive Metabolite) Lacosamide->Metabolite Demethylation CYP2C19 CYP2C19 CYP2C19->Lacosamide CYP2C9 CYP2C9 CYP2C9->Lacosamide CYP3A4 CYP3A4 CYP3A4->Lacosamide

Caption: Metabolic pathway of Lacosamide to O-desmethyl Lacosamide.

CYP_Inhibition_Workflow start Start: Prepare Reagents preincubation Pre-incubate O-desmethyl Lacosamide with Human Liver Microsomes (37°C) start->preincubation reaction_start Initiate Reaction with NADPH & Probe Substrate preincubation->reaction_start incubation Incubate at 37°C reaction_start->incubation termination Terminate Reaction (e.g., cold acetonitrile) incubation->termination analysis Analyze Metabolite Formation by LC-MS/MS termination->analysis calculation Calculate % Inhibition and IC50 Value analysis->calculation end End: Report Results calculation->end

Caption: Workflow for CYP Inhibition Assay.

DDI_Decision_Tree start Is the metabolite >10% of parent drug exposure? inactive Is the metabolite pharmacologically inactive? start->inactive Yes no_further_studies No further DDI studies generally required start->no_further_studies No in_vitro_ddi Conduct in vitro DDI studies (inhibition/induction) inactive->in_vitro_ddi Yes risk_assessment Assess clinical DDI risk based on in vitro data in_vitro_ddi->risk_assessment

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in Desmethyl Lacosamide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Desmethyl Lacosamide (B1674222). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate ion suppression, ensuring accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of Desmethyl Lacosamide?

A1: Ion suppression is a type of matrix effect where co-eluting components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility of results.[1][2] Given that this compound is a polar metabolite, it can be particularly susceptible to ion suppression from various matrix components in biological samples like plasma or serum.

Q2: I am observing a lower than expected signal for this compound in my plasma samples compared to the standards prepared in a clean solvent. Could this be ion suppression?

A2: Yes, a significantly lower signal in a biological matrix compared to a neat solution is a classic indicator of ion suppression.[3] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis. These experiments will help you determine if co-eluting matrix components are indeed suppressing the ionization of this compound.[3][4]

Q3: What are the most common sources of ion suppression when analyzing this compound in plasma?

A3: The most common sources of ion suppression in plasma samples are phospholipids (B1166683), salts, and other endogenous compounds.[1][5][6] Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with polar analytes like this compound, especially when using simple sample preparation methods like protein precipitation.[1][5]

Q4: Can the choice of sample preparation method impact the severity of ion suppression for this compound?

A4: Absolutely. The sample preparation method plays a critical role in minimizing ion suppression by removing interfering matrix components. While protein precipitation is a simple and common technique, it is often less effective at removing phospholipids compared to methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] For a polar compound like this compound, a more rigorous sample cleanup method may be necessary to achieve the desired sensitivity and accuracy.

Q5: My internal standard signal is also low. Does this mean ion suppression is not the issue?

A5: Not necessarily. If the internal standard co-elutes with this compound and is structurally similar (ideally a stable isotope-labeled version), it should experience similar ion suppression. In this case, the analyte-to-internal standard ratio may still provide accurate quantification. However, if the internal standard and analyte elute at different retention times where the degree of ion suppression differs, the quantification will be inaccurate.[6] A post-column infusion experiment can help visualize the regions of ion suppression across the chromatogram.[8]

Q6: Could the observed low signal be due to the instability of this compound rather than ion suppression?

A6: This is a valid concern. This compound has been shown to be stable under various storage and handling conditions, including at room temperature for several hours, multiple freeze-thaw cycles, and long-term storage at -80°C.[9] However, it is always good practice to verify the stability under your specific experimental conditions to rule out degradation as the cause of a low signal.

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Reproducibility for this compound in Plasma Samples

This is a primary indication of significant ion suppression. Follow these steps to diagnose and mitigate the issue:

Step 1: Diagnose Ion Suppression with a Post-Column Infusion Experiment

A post-column infusion experiment is a powerful tool to identify the retention time regions where ion suppression is occurring.

Experimental Protocol: Post-Column Infusion

  • Preparation: Prepare a solution of this compound at a concentration that provides a stable and mid-range signal on your mass spectrometer.

  • LC-MS/MS Setup:

    • Connect the analytical column outlet to a T-piece.

    • Connect a syringe pump containing the this compound solution to one of the remaining ports of the T-piece.

    • Connect the final port of the T-piece to the mass spectrometer's ion source.

  • Execution:

    • Begin the chromatographic run by injecting a blank, extracted plasma sample.

    • Simultaneously, start the continuous infusion of the this compound solution via the syringe pump at a low, constant flow rate.

  • Analysis: Monitor the signal of this compound. A consistent, stable baseline should be observed. Any significant drop in this baseline corresponds to a region of ion suppression caused by co-eluting matrix components.[8][10][11]

Step 2: Optimize Sample Preparation to Remove Interferences

If the post-column infusion experiment confirms ion suppression, particularly in the elution region of this compound, improving your sample preparation method is crucial.

Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodProcedureAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then injected.Simple, fast, and inexpensive.Inefficient removal of phospholipids and other endogenous components, leading to a higher risk of ion suppression.[7]Suitable for initial screening but may require further optimization or a different method for quantitative analysis if ion suppression is significant.
Liquid-Liquid Extraction (LLE) Extract the analyte from the aqueous plasma sample into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted.Better cleanup than PPT, can remove salts and some phospholipids.More time-consuming and requires optimization of the extraction solvent and pH. May have lower recovery for polar analytes.Can be effective, but the choice of solvent is critical to ensure good recovery of the polar this compound while minimizing co-extraction of interferences.
Solid-Phase Extraction (SPE) Pass the sample through a sorbent bed that retains the analyte, while interferences are washed away. The analyte is then eluted with a stronger solvent.Provides the cleanest extracts, significantly reducing ion suppression.[12] Highly selective and can handle a wide range of analyte polarities.More complex method development and can be more expensive.Highly recommended for quantitative bioanalysis of this compound, especially at low concentrations. A mixed-mode or polymeric reversed-phase sorbent would be a good starting point.

Step 3: Refine Chromatographic Conditions

Adjusting the chromatographic method can help separate this compound from the co-eluting interferences identified in the post-column infusion experiment.

  • Modify the Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a polar-embedded or phenyl-hexyl phase, which may provide better separation from phospholipids.

  • Adjust Mobile Phase pH: Optimizing the pH of the mobile phase can alter the retention of both this compound and interfering compounds, potentially improving their separation.

Issue 2: Inconsistent Internal Standard Performance

If the internal standard is not adequately compensating for the matrix effects, consider the following:

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for this compound is the gold standard as it will have nearly identical chromatographic behavior and ionization efficiency, thus experiencing the same degree of ion suppression.

  • Ensure Co-elution: The internal standard must co-elute with this compound to experience the same matrix effects. If they are chromatographically separated, they will be in different ion suppression zones, leading to inaccurate results.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow of troubleshooting ion suppression and the experimental setup for a post-column infusion experiment.

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy cluster_3 Validation Problem Low Signal/Poor Reproducibility Diagnose Perform Post-Column Infusion Problem->Diagnose CheckStability Verify Analyte Stability Problem->CheckStability OptimizeSamplePrep Optimize Sample Preparation (PPT, LLE, SPE) Diagnose->OptimizeSamplePrep OptimizeChroma Optimize Chromatography (Gradient, Column, pH) Diagnose->OptimizeChroma Validate Re-validate Method CheckStability->Validate OptimizeSamplePrep->Validate UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseSIL_IS OptimizeChroma->Validate

Caption: Troubleshooting workflow for ion suppression.

PostColumnInfusion cluster_lc LC System cluster_infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Blank Matrix Injection) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Piece T-Piece Column->T_Piece Column Effluent Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->T_Piece Analyte Infusion MS Mass Spectrometer T_Piece->MS

Caption: Post-column infusion experimental setup.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Desmethyl Lacosamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Desmethyl Lacosamide (B1674222) (O-desmethyl lacosamide, ODL). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the quantification of low-level Desmethyl Lacosamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of this compound?

A1: The most common and sensitive technique for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][2][3][4][5] These methods offer high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.

Q2: What are the typical lower limits of quantification (LLOQ) for this compound in plasma or serum?

A2: The LLOQ for this compound can vary depending on the specific method and instrumentation used. Recent UPLC-MS/MS methods have achieved LLOQs as low as 1 ng/mL in plasma.[5][6][7][8] Other sensitive LC-MS/MS methods have reported LLOQs around 0.34 µg/mL (340 ng/mL).[1][2]

Q3: What type of sample preparation is typically used for this compound analysis?

A3: A simple and effective sample preparation technique for this compound analysis in biological fluids like serum or plasma is protein precipitation.[1][3][4] This is often performed using methanol (B129727) or acetonitrile (B52724).[1][5][7] This method is favored for its simplicity and speed.

Q4: Is an internal standard necessary for the analysis?

A4: Yes, using a stable isotope-labeled internal standard (IS), such as lacosamide-¹³C, d₃, is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[1] If a stable isotope-labeled analog of this compound is not available, other compounds like lamotrigine (B1674446) have also been used as an internal standard.[5][6][7]

Troubleshooting Guide

Q1: I am experiencing a very low signal or no signal for this compound. What are the possible causes and solutions?

A1:

  • Check Mass Spectrometry (MS) Parameters: Ensure the correct precursor and product ion transitions for this compound are being monitored. For example, one study used m/z 237.1→108.2 for ODL.[6] Verify that the collision energy and other MS settings are optimized for this transition.

  • Sample Preparation Issues: Inefficient protein precipitation can lead to analyte loss. Ensure the ratio of precipitation solvent to sample is adequate; a common ratio is 6:1 (e.g., 150 µl of methanol to 25 µl of serum).[1] Also, ensure thorough vortexing and centrifugation to completely separate the protein pellet from the supernatant containing the analyte.

  • Chromatography Problems: Poor peak shape or retention time shifts can result in a lower apparent signal. Check the mobile phase composition and gradient program. A typical mobile phase consists of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile.[1][5] Ensure the analytical column is not clogged or degraded.

  • Instrument Sensitivity: Confirm that the mass spectrometer is performing optimally by running a system suitability test or analyzing a known concentration standard.

Q2: My results show high background noise, which is interfering with the detection of low-level this compound. How can I reduce the background?

A2:

  • Optimize Sample Cleanup: While protein precipitation is simple, it may not be sufficient for complex matrices. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering substances.

  • Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.

  • Mass Spectrometry Selectivity: Ensure that you are using multiple reaction monitoring (MRM) with highly specific transitions for this compound. Monitoring more than one transition can increase confidence in identification and reduce the impact of interferences.[1]

Q3: I am observing poor peak shape for this compound. What could be the issue?

A3:

  • Column Contamination or Degradation: The analytical column may be contaminated with matrix components from previous injections. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. The use of an acidic modifier like formic acid is common and generally yields good peak shapes for this compound.[1][5]

  • Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent much stronger than the initial mobile phase can lead to peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent similar in composition to the initial mobile phase.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods for this compound (ODL) Detection

ParameterMethod 1 (LC-MS/MS)[1][2][3]Method 2 (UPLC-MS/MS)[5][6][7][8]
Analyte O-desmethyl lacosamide (ODL)O-Desmethyl-lacosamide (ODL)
Matrix Human SerumRat Plasma
Sample Volume 25 µL10 µL of standard working solution + 80 µL blank matrix
LLOQ 0.34 µg/mL1 ng/mL
Linearity Range 0.34–48.17 µg/mL1–1,000 ng/mL
Internal Standard Lacosamide-¹³C, d₃Lamotrigine
Sample Preparation Protein Precipitation with MethanolProtein Precipitation with Acetonitrile
Run Time 6.5 min2.0 min

Experimental Protocols

Protocol 1: Sensitive LC-MS/MS Method for this compound in Human Serum[1]

1. Sample Preparation (Protein Precipitation)

  • Prepare a precipitation solution containing the internal standard (lacosamide-¹³C, d₃) at a concentration of 5 µg/mL in methanol.
  • To a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 25 µL of standard, control, or patient serum sample.
  • Add 150 µL of the precipitation solution to the sample.
  • Vortex the mixture for 15 seconds.
  • Centrifuge for 10 minutes at 15,500 × g.
  • Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water.
  • Vortex the vial.
  • Inject 3 µL of the resulting solution into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Analytical Column: Thermo Accucore C18 (2.6 µm, 50 × 2.1mm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in methanol
  • Flow Rate: 0.6 mL/min
  • Gradient Program:
  • Initial: 95:5 (A:B), hold for 30 seconds.
  • 30 seconds: Step to 80:20 (A:B).
  • Ramp to 5:95 (A:B) in 3 minutes.
  • Hold at 5:95 (A:B) for 0.5 minutes.
  • Return to 95:5 (A:B) and equilibrate for 2.5 minutes.
  • Mass Spectrometry: Monitor appropriate precursor and product ion transitions for this compound and the internal standard.

Protocol 2: Rapid and Sensitive UPLC-MS/MS Method for this compound in Rat Plasma[5][6][7]

1. Sample Preparation (Protein Precipitation)

  • Prepare standard working solutions of this compound in methanol.
  • To 80 µL of blank rat plasma, add 10 µL of the this compound standard working solution and 10 µL of the internal standard (Lamotrigine) working solution.
  • Add acetonitrile to precipitate the proteins.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant for analysis.

2. UPLC-MS/MS Conditions

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient Elution: A gradient program is used to elute the analytes.
  • Run Time: Approximately 2.0 minutes.
  • Mass Spectrometry:
  • This compound Transition: m/z 237.1→108.2
  • Lacosamide Transition: m/z 251.1→108.2
  • Internal Standard (Lamotrigine) Transition: m/z 256.0→145.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Serum/Plasma) precip Protein Precipitation (Methanol/Acetonitrile + IS) start->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute (optional) supernatant->dilute inject Inject into LC-MS/MS dilute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quant Quantification detection->quant report Generate Report quant->report

Caption: Workflow for this compound analysis.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Signal Intensity cause1 Suboptimal MS Parameters issue->cause1 cause2 Inefficient Sample Preparation issue->cause2 cause3 Poor Chromatographic Performance issue->cause3 sol1 Optimize Transitions & Collision Energy cause1->sol1 sol2 Improve Protein Precipitation Protocol cause2->sol2 sol3 Adjust Mobile Phase & Gradient cause3->sol3 sol4 Check/Replace Analytical Column cause3->sol4

Caption: Troubleshooting low signal intensity.

References

Addressing instability of Desmethyl Lacosamide during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential instability of Desmethyl Lacosamide (B1674222) (O-desmethyl lacosamide, ODL) during sample storage. The following information is designed to help you troubleshoot common issues and ensure the integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is Desmethyl Lacosamide and why is its stability a concern?

This compound is the major, albeit inactive, metabolite of the anti-epileptic drug Lacosamide.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and metabolism studies. Instability of the analyte during sample collection, processing, and storage can lead to inaccurate measurements, compromising the validity of study results.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

Based on stability studies and the known behavior of the parent compound, Lacosamide, the following factors are critical to consider for this compound stability:

  • Temperature: Both short-term exposure to ambient temperatures and long-term storage conditions can impact stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.

  • pH: While specific data for this compound is limited, the parent compound, Lacosamide, is known to be labile under acidic and basic conditions, suggesting that pH could be a factor in this compound stability.[2][3]

Q3: What are the recommended storage temperatures for samples containing this compound?

Q4: How many freeze-thaw cycles can my samples undergo without affecting this compound concentrations?

This compound has been shown to be stable in plasma for up to three freeze-thaw cycles when samples are frozen at -80°C and thawed to room temperature.[2] To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes to avoid the need for repeated freeze-thaw cycles of the entire sample.

Q5: Is there a difference in the stability of this compound in plasma versus serum?

Currently, there is a lack of direct comparative studies on the stability of this compound in plasma versus serum. Both matrices are commonly used for bioanalysis. It is generally recommended to be consistent with the choice of matrix throughout a study. If there is a concern about potential enzymatic degradation, plasma with an appropriate anticoagulant (e.g., EDTA) is often preferred as it chelates divalent cations required by some enzymes. However, for routine analysis, both serum and plasma are generally acceptable, provided proper collection and handling procedures are followed.[1]

Q6: My analytical results for this compound are inconsistent. Could sample instability be the cause?

Inconsistent results, such as high variability between replicates or a trend of decreasing concentrations over time, can certainly be an indication of sample instability. Refer to the Troubleshooting Guide below for a systematic approach to investigating and resolving this issue.

Troubleshooting Guides

Issue: High Variability in this compound Concentrations

Possible Cause 1: Inconsistent Sample Handling

  • Question: Are all samples being processed and stored under identical conditions?

  • Troubleshooting Steps:

    • Review your sample collection and processing standard operating procedures (SOPs). Ensure uniformity in centrifugation speed and time, and the time between collection and freezing.

    • Verify that all personnel are adhering to the established protocols.

    • Use a standardized workflow for all samples.

Possible Cause 2: Freeze-Thaw Instability

  • Question: Have the samples undergone multiple freeze-thaw cycles?

  • Troubleshooting Steps:

    • Check the sample handling history to determine the number of freeze-thaw cycles for each aliquot.

    • If samples have been thawed more than three times, consider excluding them from the analysis or re-analyzing from a fresh aliquot that has not undergone excessive freeze-thaw cycles.

    • Implement a sample aliquoting strategy at the time of collection to minimize the need for repeated thawing of the bulk sample.

Issue: Consistently Low or Decreasing this compound Concentrations

Possible Cause 1: Long-Term Storage Degradation

  • Question: How long have the samples been stored and at what temperature?

  • Troubleshooting Steps:

    • Confirm the storage duration and temperature of your samples.

    • If stored for extended periods at temperatures other than -80°C, degradation may have occurred.

    • It is recommended to conduct a long-term stability study under your specific storage conditions to establish the maximum allowable storage duration.

Possible Cause 2: Short-Term Instability at Room Temperature

  • Question: How long were the samples left at room temperature during processing?

  • Troubleshooting Steps:

    • Review your sample processing workflow to determine the duration of exposure to ambient temperatures.

    • This compound is stable for at least 3 hours at room temperature.[2] If processing times exceed this, it is advisable to perform processing steps on ice or in a cooled centrifuge.

Possible Cause 3: pH-related Degradation

  • Question: What is the pH of your sample matrix or any buffers used during extraction?

  • Troubleshooting Steps:

    • While direct evidence for this compound is limited, the parent drug Lacosamide is susceptible to degradation in acidic and alkaline conditions.[2][3]

    • Ensure that the pH of your biological samples is within a physiological range and that any buffers used during sample preparation are pH-neutral or have been validated for their impact on analyte stability.

Data on this compound Stability

The following table summarizes the stability of this compound in plasma as determined in a validated UPLC-MS/MS method.

Stability ConditionMatrixTemperatureDurationAnalyte Stability (% of Initial Concentration)Reference
Short-Term StabilityPlasmaRoom Temperature3 hoursWithin ±15%[2]
Short-Term StabilityPlasma10°C4 hoursWithin ±15%[2]
Freeze-Thaw StabilityPlasma-80°C to Room Temp.3 cyclesWithin ±15%[2]
Long-Term StabilityPlasma-80°C21 daysWithin ±15%[2]

Experimental Protocols

Protocol: Assessment of this compound Stability in Plasma

This protocol outlines the methodology used to assess the stability of this compound in plasma, adapted from a validated UPLC-MS/MS method.[2]

1. Preparation of Quality Control (QC) Samples:

  • Spike known concentrations of this compound into drug-free plasma to prepare low, medium, and high QC samples.

2. Short-Term (Bench-Top) Stability Assessment:

  • Thaw frozen QC samples and keep them at room temperature for a specified period (e.g., 3 hours).

  • Analyze the samples and compare the measured concentrations to the nominal concentrations.

3. Freeze-Thaw Stability Assessment:

  • Subject QC samples to a specified number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.

  • After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared QC samples.

4. Long-Term Stability Assessment:

  • Store QC samples at the desired temperature (e.g., -80°C) for a specified duration (e.g., 21 days).

  • At the end of the storage period, thaw the samples and analyze them alongside freshly prepared QC samples. Compare the concentrations to determine stability.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis Collect Collect Blood Sample (e.g., in EDTA tubes) Centrifuge Centrifuge to Separate Plasma Collect->Centrifuge Aliquot Aliquot Plasma Centrifuge->Aliquot ShortTerm Short-Term Storage (≤ 3h at RT or ≤ 4h at 10°C) Aliquot->ShortTerm Immediate Analysis LongTerm Long-Term Storage (e.g., -80°C) Aliquot->LongTerm Future Analysis Thaw Thaw Sample ShortTerm->Thaw LongTerm->Thaw Prepare Sample Preparation (e.g., Protein Precipitation) Thaw->Prepare Analyze UPLC-MS/MS Analysis Prepare->Analyze

Caption: Recommended workflow for handling biological samples for this compound analysis.

troubleshooting_logic Start Inconsistent Desmethyl Lacosamide Results CheckHandling Review Sample Handling Procedures Start->CheckHandling CheckFT Check Number of Freeze-Thaw Cycles CheckHandling->CheckFT Consistent Standardize Standardize Protocols & Retrain Personnel CheckHandling->Standardize Inconsistent CheckStorage Verify Storage Conditions & Duration CheckFT->CheckStorage ≤ 3 Cycles Aliquot Implement Sample Aliquoting Strategy CheckFT->Aliquot > 3 Cycles CheckpH Assess pH of Matrix and Buffers CheckStorage->CheckpH Validated Conditions ValidateStorage Validate Storage Conditions or Re-analyze Samples CheckStorage->ValidateStorage Non-validated Conditions AdjustpH Adjust/Validate pH of Solutions CheckpH->AdjustpH Potential Issue

Caption: A logical troubleshooting guide for addressing inconsistent this compound results.

References

Technical Support Center: Optimization of Chromatographic Separation of Lacosamide and Desmethyl Lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Lacosamide and its primary metabolite, Desmethyl Lacosamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of Lacosamide and this compound.

Issue 1: Poor Peak Resolution

Question: What are the common causes of poor resolution between Lacosamide and this compound peaks, and how can I improve it?

Answer:

Poor resolution is a common issue that can arise from several factors related to the mobile phase, column, or instrument setup. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier (acetonitrile or methanol) percentage. A slight adjustment can significantly impact selectivity. Ensure the mobile phase pH is stable and appropriate for the analytes.
Column Degradation The column may be contaminated or have lost efficiency over time.[1] Flush the column with a strong solvent or, if necessary, replace it. Consider using a guard column to extend the life of the analytical column.[2]
Incorrect Flow Rate An optimized flow rate is crucial for good separation.[3] A flow rate that is too high can lead to decreased resolution.[4] Verify and adjust the flow rate.
High System Dispersion Excessive volume between the injector and detector can cause peak broadening.[5] Ensure all tubing is of the appropriate internal diameter and length, and that all connections are secure.
Temperature Fluctuations Inconsistent column temperature can affect retention times and selectivity.[3] Use a column oven to maintain a stable temperature.[6]

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution_Troubleshooting Start Poor Resolution Observed Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Start->Check_Mobile_Phase Optimize_Gradient Optimize Gradient Program Check_Mobile_Phase->Optimize_Gradient If OK End_Resolved Resolution Improved Check_Mobile_Phase->End_Resolved If issue found & fixed Check_Column Inspect Column (Age, Contamination) Optimize_Gradient->Check_Column If no improvement Optimize_Gradient->End_Resolved If improved Flush_Column Flush Column Check_Column->Flush_Column If suspect Replace_Column Replace Column Flush_Column->Replace_Column Flush_Column->End_Resolved If improved Check_Flow_Rate Verify Flow Rate Replace_Column->Check_Flow_Rate If no improvement Check_System Check System for Dead Volume Check_Flow_Rate->Check_System If OK Check_System->End_Resolved If issue found & fixed End_Not_Resolved Issue Persists (Consult Instrument Manual) Check_System->End_Not_Resolved If no issue found

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

Question: My Lacosamide and/or this compound peaks are tailing. What could be the cause and how do I fix it?

Answer:

Peak tailing can lead to inaccurate integration and reduced resolution. It is often caused by secondary interactions between the analytes and the stationary phase, or issues with the chromatographic system.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions For basic analytes, interactions with acidic silanol groups on the silica-based column can cause tailing. Adjust the mobile phase pH to suppress the ionization of the analytes or the silanol groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
Column Contamination or Void Buildup of sample matrix components on the column frit or a void at the column inlet can distort peak shape.[7] Reverse-flush the column. If the problem persists, the column may need to be replaced.
Mismatched Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload Injecting too much sample can lead to peak tailing.[2] Reduce the injection volume or dilute the sample.
Extra-column Volume Excessive tubing length or improper fittings can contribute to peak tailing.[9] Minimize the tubing length between the injector, column, and detector, and ensure all connections are properly made.

Logical Relationship for Troubleshooting Peak Tailing:

Peak_Tailing_Troubleshooting Tailing Peak Tailing Observed All_Peaks All Peaks Tailing? Tailing->All_Peaks System_Issue Suspect System Issue (Dead Volume, Frit Blockage) All_Peaks->System_Issue Yes Specific_Peaks Specific Peaks Tailing? All_Peaks->Specific_Peaks No Check_Fittings Check Fittings & Tubing System_Issue->Check_Fittings Reverse_Flush Reverse Flush Column Check_Fittings->Reverse_Flush Resolved Tailing Reduced Reverse_Flush->Resolved Chemical_Issue Suspect Chemical Interaction (Secondary Interactions) Specific_Peaks->Chemical_Issue Yes Adjust_pH Adjust Mobile Phase pH Chemical_Issue->Adjust_pH Add_Modifier Add Mobile Phase Modifier Adjust_pH->Add_Modifier Check_Sample_Solvent Check Sample Solvent Add_Modifier->Check_Sample_Solvent Check_Sample_Solvent->Resolved

Caption: Logical diagram for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for a mobile phase for separating Lacosamide and this compound?

A common starting point for reversed-phase separation of these compounds is a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5][8] The specific gradient program will need to be optimized for your column and system.

Q2: Which type of column is recommended for this separation?

A C18 column is frequently used and is a good starting point for developing a separation method for Lacosamide and this compound.[5][9] The choice of a specific C18 column (e.g., particle size, pore size, end-capping) can influence the separation, so it may be necessary to screen a few different C18 columns.

Q3: What detection wavelength is appropriate for UV detection of Lacosamide and this compound?

A wavelength of around 210 nm or 215 nm is often used for the UV detection of Lacosamide.[9] However, it is always best to determine the optimal wavelength by running a UV scan of your standards.

Q4: How can I improve the sensitivity of my LC-MS/MS method for these analytes?

To improve sensitivity in an LC-MS/MS method, you can optimize the ion source parameters (e.g., gas flows, temperature, and voltages), as well as the collision energy for the fragmentation of the parent ions.[10] Ensure that the mobile phase is compatible with good ionization in the mass spectrometer. The use of a mobile phase with a volatile buffer and a pH that promotes the formation of protonated molecules ([M+H]+) is generally recommended for positive ion mode electrospray ionization.

Q5: What are the expected retention times for Lacosamide and this compound?

Retention times are highly dependent on the specific method parameters (column, mobile phase, flow rate, etc.). However, in reversed-phase chromatography, this compound is generally expected to elute slightly earlier than Lacosamide due to its increased polarity. For a specific UPLC-MS/MS method, retention times of approximately 1.18 min for Lacosamide and 1.12 min for this compound have been reported.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the separation of Lacosamide and this compound.

Protocol 1: UPLC-MS/MS Method

This protocol is based on a method for the simultaneous quantification of Lacosamide and O-Desmethyl-lacosamide.[1][8]

  • Instrumentation: Ultra Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: A suitable C18 column.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Program: A gradient program should be optimized for the specific column and system. A starting point could be a linear gradient from a low percentage of B to a high percentage of B over a few minutes.

  • Flow Rate: To be optimized based on the column dimensions.

  • Injection Volume: Typically in the range of 1-10 µL.

  • Detection: Tandem mass spectrometry in positive ion mode with Multiple Reaction Monitoring (MRM).

    • Lacosamide transition: m/z 251.1 → 108.2[10]

    • This compound transition: m/z 237.1 → 108.2[10]

  • Sample Preparation: Protein precipitation is a common sample preparation technique.[1][8] This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma or serum sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then injected into the UPLC-MS/MS system.

Protocol 2: HPLC-UV Method

This protocol is a general guideline based on established HPLC-UV methods for Lacosamide.[5][9]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: ACE® C18-AR column (2.1 mm × 150 mm, 3.0 µm) or similar.[5]

  • Mobile Phase: A mixture of ammonium formate buffer (pH 9) and acetonitrile.[5] The exact ratio should be optimized for the best separation.

  • Flow Rate: Typically around 1.0 mL/min for a 4.6 mm ID column, adjusted for other column dimensions.[9]

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 215 nm.[9]

  • Sample Preparation: Protein precipitation with methanol is a suitable method for plasma samples.[5]

Experimental Workflow for Chromatographic Analysis:

Experimental_Workflow Start Start Sample_Prep Sample Preparation (e.g., Protein Precipitation) Start->Sample_Prep Injection Sample Injection Sample_Prep->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Report Generate Report Data_Processing->Report End End Report->End

Caption: General experimental workflow for chromatographic analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the analysis of Lacosamide and this compound.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterLacosamideThis compoundReference
Linearity Range 2 - 10,000 ng/mL1 - 1,000 ng/mL[1][8]
Lower Limit of Quantification (LLOQ) 2 ng/mL1 ng/mL[1][8]
Intra-day Precision (%RSD) < 15%< 15%[1]
Inter-day Precision (%RSD) < 15%< 15%[1]
Accuracy ±15%±15%[1]
Recovery 99.0% - 110.4%89.9% - 102.3%[1]
Matrix Effect 89.8% - 111.6%95.7% - 112.5%[1]

Table 2: HPLC-UV Method Parameters and Performance

ParameterValueReference
Linearity Range 0.1 - 5 µg/mL[5]
Limit of Detection (LOD) 0.033 µg/mL[5]
Recovery 99% - 106%[6]
Intra-batch and Inter-batch CV < 5%[6]

References

Technical Support Center: Desmethyl Lacosamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Desmethyl Lacosamide (B1674222), a key intermediate in the synthesis of Lacosamide.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desmethyl Lacosamide Incomplete reaction during the deprotection of the starting material (e.g., Boc-protected serine derivative).[1] Side reactions, such as the formation of byproducts like (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate (B1210297).[1]Optimize reaction conditions (time, temperature, reagent stoichiometry). Monitor reaction progress using techniques like TLC or HPLC. Purify the crude product using column chromatography to remove byproducts.[1]
Presence of Chiral Impurity (S-enantiomer) Partial racemization during the synthesis steps, particularly during O-methylation in the overall Lacosamide synthesis pathway if starting from a chiral precursor.[2][3] Use of starting materials with low enantiomeric purity.Employ chiral purification techniques such as chiral HPLC or crystallization with a chiral resolving agent.[4][5][6] Ensure the use of high-purity chiral starting materials.[7] Alternative O-methylation methods like phase transfer catalysis can help avoid racemization.[2]
Formation of Process-Related Impurities Side reactions involving reagents and intermediates. For example, reaction of benzylamine (B48309) with coupling agents or chloroformates can lead to impurities like 1,3-dibenzylurea.[1] Incomplete acetylation can leave traces of the amino precursor.[7]Carefully control reaction conditions and stoichiometry. Use appropriate purification methods like column chromatography or recrystallization to remove specific impurities.[1] Characterize impurities using techniques like NMR, MS, and IR spectroscopy to understand their origin.[1][7]
Difficulty in Purifying this compound Similar polarity to other reaction byproducts, making separation by standard chromatography challenging. The presence of both hydroxyl and amide groups can lead to tailing on silica (B1680970) gel.Optimize the mobile phase for column chromatography (e.g., using a gradient of ethyl acetate in hexane).[1] Consider using a different stationary phase for chromatography. Recrystallization from a suitable solvent system can be an effective purification method.
Inaccurate Quantification of Purity Co-elution of impurities with the main product peak in HPLC analysis. Lack of a suitable analytical method for detecting all potential impurities.Develop and validate a robust HPLC or UPLC-MS/MS method for purity analysis.[8][9][10][11] Use reference standards for known impurities for accurate identification and quantification.[12] Perform forced degradation studies to identify potential degradation products and ensure the analytical method is stability-indicating.[13]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route to obtain this compound?

A1: this compound, or (R)-2-acetamido-N-benzyl-3-hydroxypropanamide, is a key intermediate in the synthesis of Lacosamide. A common route involves the following steps:

  • Protection of the amino group of D-serine (e.g., with a Boc group).

  • Coupling of the protected D-serine with benzylamine to form the corresponding amide.

  • Deprotection of the amino group.

  • Acetylation of the free amino group to yield this compound.[1][7]

Q2: What are the most common impurities encountered during this compound synthesis?

A2: Common impurities include the S-enantiomer, unreacted starting materials, and byproducts from side reactions. Examples of process-related impurities that can arise in the overall Lacosamide synthesis (and thus potentially be present or related to the this compound step) include (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate, 1,3-dibenzylurea, and N-benzylacetamide.[1]

Q3: How can I assess the chiral purity of my this compound sample?

A3: Chiral purity is critical and can be determined using chiral High-Performance Liquid Chromatography (HPLC). A normal phase chiral column, such as one based on cellulose (B213188) tris (3,5-Dichlorophenylcarbamate), can be used to separate the R- and S-enantiomers.[4][5] The limit for the undesired S-enantiomer in the final Lacosamide active substance is typically not more than 0.15%.[13]

Q4: What analytical techniques are recommended for the purification and characterization of this compound?

A4: For purification, column chromatography and recrystallization are commonly employed. For characterization and purity analysis, the following techniques are essential:

  • High-Performance Liquid Chromatography (HPLC) for assessing purity and quantifying impurities.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive quantification and identification of impurities.[8][10][11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.[1][7]

  • Infrared (IR) Spectroscopy to identify functional groups.[1][7]

  • Mass Spectrometry (MS) to determine the molecular weight.[1][7]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (this compound)

This protocol is a generalized procedure based on common synthetic strategies.[1]

Materials:

  • (R)-2-amino-N-benzyl-3-hydroxypropanamide hydrochloride

  • Acetic anhydride

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate for column chromatography

Procedure:

  • Suspend (R)-2-amino-N-benzyl-3-hydroxypropanamide hydrochloride in DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add pyridine to the suspension, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol outlines a general method for determining the enantiomeric excess of this compound.[4][5]

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Chiral Column: Cellulose tris (3,5-Dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC)

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 27°C

  • Detection Wavelength: 210 nm

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of reference standards.

  • Calculate the percentage of each enantiomer by peak area integration.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction Conditions (Time, Temp) incomplete->optimize optimize->check_reaction check_side_products Analyze for Side Products (HPLC/LC-MS) complete->check_side_products side_products_present Side Products Present? check_side_products->side_products_present purify Purify by Column Chromatography side_products_present->purify Yes no_side_products Minimal Side Products side_products_present->no_side_products No end_node Improved Yield purify->end_node check_starting_material Verify Starting Material Purity no_side_products->check_starting_material check_starting_material->end_node

Caption: Troubleshooting workflow for low yield issues.

Decision Pathway for Purity Analysis

purity_analysis_pathway start Synthesized Desmethyl Lacosamide hplc_analysis Initial Purity Check by HPLC start->hplc_analysis purity_spec Purity > 98%? hplc_analysis->purity_spec chiral_hplc Chiral Purity Analysis purity_spec->chiral_hplc Yes repurify Repurify Sample (Recrystallization or Chromatography) purity_spec->repurify No ee_spec Enantiomeric Excess > 99%? chiral_hplc->ee_spec ee_spec->repurify No characterize Full Characterization (NMR, MS, IR) ee_spec->characterize Yes repurify->hplc_analysis final_product Final Pure Product characterize->final_product

Caption: Decision pathway for purity analysis.

References

Identifying and characterizing impurities in Desmethyl Lacosamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Desmethyl Lacosamide, a key intermediate in the production of Lacosamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, chemically known as (R)-2-acetamido-N-benzyl-3-hydroxypropanamide, is a crucial intermediate in the synthesis of Lacosamide, an anticonvulsant drug.[1][2] The purity of this compound directly impacts the quality and safety of the final Lacosamide active pharmaceutical ingredient (API).

Q2: What are the common impurities that can arise during the synthesis of this compound?

A2: Several process-related impurities can form during the synthesis of this compound. These can originate from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials, by-products from the acetylation step, and other related compounds. A comprehensive study has identified several potential contaminants in the overall Lacosamide synthesis, some of which are relevant to the this compound step.[1][3]

Q3: What analytical techniques are recommended for identifying and characterizing impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly used techniques for the identification and quantification of impurities in pharmaceutical manufacturing.[4][5] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is also essential.[1][4]

Troubleshooting Guide

Problem 1: An unexpected peak is observed in the HPLC chromatogram of my this compound sample.

Possible Cause & Solution:

  • Unreacted Starting Material: The peak could correspond to an unreacted starting material such as (R)-2-amino-N-benzyl-3-hydroxypropanamide.

    • Troubleshooting Step: Compare the retention time of the unknown peak with a standard of the starting material. Optimize the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents) to ensure complete conversion.

  • Side-Reaction Product: The impurity could be a by-product from a side reaction. For instance, (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate (B1210297) can be formed during the process.[1]

    • Troubleshooting Step: Use LC-MS to determine the mass of the impurity and compare it with known potential by-products. Adjusting reaction conditions, such as temperature or the rate of addition of reagents, can help minimize side reactions.

  • Degradation Product: this compound or other intermediates might degrade under certain conditions. For example, 2-acetamido-N-benzylacrylamide has been observed as a degradation impurity.[1]

    • Troubleshooting Step: Investigate the stability of your compound under the reaction and work-up conditions. Modifying purification steps to avoid harsh conditions might be necessary.

Problem 2: The mass spectrum of an impurity does not match any known related substances.

Possible Cause & Solution:

  • Novel Impurity: You may have identified a new, previously uncharacterized impurity.

    • Troubleshooting Step: Isolate the impurity using preparative HPLC. Perform structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and 1D/2D NMR (COSY, HSQC, HMBC) to determine its chemical structure.

Impurity Data

The following table summarizes known impurities related to the synthesis of Lacosamide and its intermediates.

Impurity NameMolecular FormulaMolecular WeightPotential Origin
(R)-2-amino-N-benzyl-3-hydroxypropanamideC₁₀H₁₄N₂O₂194.23Unreacted intermediate before acetylation
(R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetateC₁₄H₁₈N₂O₄278.30Side-reaction during synthesis
2-acetamido-N-benzylacrylamideC₁₂H₁₄N₂O₂218.25Degradation product
(R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamateC₁₅H₂₂N₂O₄294.35By-product from the reaction of Boc-serine with benzylamine (B48309)
N-benzylacetamideC₉H₁₁NO149.19Reaction of residual benzylamine with acetic anhydride

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

  • Column: Zorbax Eclipse XDB, C18, 250 x 4.6 mm (or equivalent)[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 95% A, 5% B

    • 30-35 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm[1]

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation for LC-MS Analysis

  • Dissolve 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the LC-MS system.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude hplc HPLC Analysis crude->hplc decision Unexpected Peak? hplc->decision lcms LC-MS Analysis unknown Characterize Unknown Impurity lcms->unknown nmr NMR Analysis known Identify Known Impurity decision->known Yes optimize Optimize Synthesis decision->optimize No known->lcms known->optimize unknown->nmr optimize->reaction logical_relationship cluster_source Potential Impurity Sources cluster_impurity Resulting Impurities cluster_solution Mitigation Strategies SM Starting Materials ImpurityA Unreacted Intermediates SM->ImpurityA SR Side Reactions ImpurityB By-products SR->ImpurityB DG Degradation ImpurityC Degradants DG->ImpurityC Optimize Optimize Reaction Conditions ImpurityA->Optimize ImpurityB->Optimize Purify Improve Purification ImpurityB->Purify Stabilize Modify Storage/Handling ImpurityC->Stabilize

References

Impact of co-medications on Desmethyl Lacosamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Desmethyl Lacosamide (B1674222), particularly in the context of co-medications.

Troubleshooting Guide

Issue: Inaccurate or Inconsistent Desmethyl Lacosamide Quantification

If you are experiencing unreliable results in your this compound assays, consider the following potential causes and troubleshooting steps.

Potential CauseRecommended Action
Metabolic Induction by Co-medications Review the patient's or subject's medication profile for known inducers of cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4.[1][2][3] Co-administration of strong enzyme inducers like carbamazepine, phenytoin, or phenobarbital (B1680315) can accelerate the metabolism of Lacosamide to this compound, leading to altered concentrations.[4][5][6] It may be necessary to adjust dosing schedules or select alternative co-medications if clinically feasible.
Metabolic Inhibition by Co-medications Identify any co-administered drugs that are known inhibitors of CYP2C19, CYP2C9, or CYP3A4. Potent inhibitors can slow down the metabolism of Lacosamide, potentially leading to lower than expected concentrations of this compound.[5]
Analytical Interference Investigate the possibility of direct interference from co-medications or their metabolites in the analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] Ensure that the chromatographic method provides adequate separation of this compound from all co-administered drugs and their major metabolites.
Sample Collection and Handling Verify that sample collection, processing, and storage protocols are strictly followed. Improper handling can lead to degradation of the analyte and inaccurate quantification.
Matrix Effects Evaluate for matrix effects in your LC-MS/MS method, which can cause ion suppression or enhancement, leading to inaccurate quantification.[10] This can be assessed by comparing the response of the analyte in the matrix with its response in a clean solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Lacosamide and how does it relate to this compound?

Lacosamide is primarily metabolized in the liver to its major, inactive metabolite, O-desmethyl lacosamide (ODL).[3][7] This metabolic process is mediated by several cytochrome P450 (CYP) enzymes, with CYP2C19 playing the most significant role, followed by CYP2C9 and CYP3A4.[1][2][3] Therefore, the concentration of this compound is directly influenced by the activity of these enzymes.

Q2: Which co-medications are known to significantly impact this compound levels?

Co-medications that are strong inducers of CYP enzymes can significantly decrease Lacosamide concentrations and potentially increase this compound levels. Key examples include:

  • Antiepileptic Drugs (AEDs): Carbamazepine, phenytoin, and phenobarbital are potent enzyme inducers that can reduce Lacosamide plasma concentrations by 15-40%.[5][6]

  • Other Medications: Certain antibiotics and antivirals can also interact with Lacosamide metabolism.[11]

Conversely, strong inhibitors of CYP2C19 may decrease the formation of this compound.

Q3: What is a standard analytical method for quantifying this compound?

A sensitive and rapid method for the quantification of Lacosamide and this compound in biological matrices like serum or plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][12] This method offers high selectivity and sensitivity, allowing for accurate measurement of both compounds.

Q4: Can co-medications directly interfere with the LC-MS/MS analysis of this compound?

Yes, co-administered drugs or their metabolites can potentially interfere with LC-MS/MS analysis. This can occur if they have similar retention times and mass-to-charge ratios as this compound or the internal standard. It is crucial to develop and validate a specific LC-MS/MS method that ensures the separation and selective detection of this compound in the presence of all potential co-medications.[13][14]

Quantitative Data on the Impact of Co-medications

The following table summarizes the potential quantitative impact of certain co-medications on Lacosamide concentrations, which in turn affects the levels of its metabolite, this compound.

Co-medication ClassSpecific Drug ExamplesEffect on Lacosamide ConcentrationReference
Enzyme-Inducing AEDs Carbamazepine, Phenytoin, Phenobarbital15-40% reduction[5][6]
CYP2C19 Inhibitors Fluvoxamine, FluoxetinePotential for increased Lacosamide concentration[5]

Note: The impact on this compound levels will generally be inverse to the effect on Lacosamide concentration, though this relationship can be complex and patient-specific.

Experimental Protocols

LC-MS/MS Method for Quantification of this compound in Human Serum

This protocol is based on established and validated methods for the quantification of Lacosamide and its O-desmethyl metabolite.[7][8][9]

1. Sample Preparation (Protein Precipitation)

  • To 25 µL of serum sample (standard, control, or patient sample), add 150 µL of a precipitation solution (methanol containing an appropriate internal standard, e.g., Lacosamide-d3).

  • Vortex the mixture for 15 seconds.

  • Centrifuge at 15,500 x g for 10 minutes.

  • Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water.

  • Vortex the vial.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Analytical Column: A C18 analytical column (e.g., 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • Initial: 95% A, 5% B at a flow rate of 0.6 mL/min for 0.5 minutes.

    • Ramp to 5% A, 95% B over 3 minutes.

    • Hold at 5% A, 95% B for 0.5 minutes.

    • Return to initial conditions and equilibrate for 2.5 minutes.

  • Injection Volume: 3 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and the internal standard to ensure confident identification and quantification.

3. Calibration and Quality Control

  • Prepare a calibration curve using a blank serum matrix spiked with known concentrations of this compound.

  • Include at least three levels of quality control samples (low, medium, and high concentrations) in each analytical run to ensure accuracy and precision.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (25 µL) precip Add Methanol with Internal Standard (150 µL) serum->precip vortex1 Vortex (15s) precip->vortex1 centrifuge Centrifuge (15,500 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (10 µL) centrifuge->supernatant dilute Dilute in 0.1% Formic Acid (1 mL) supernatant->dilute vortex2 Vortex dilute->vortex2 inject Inject (3 µL) vortex2->inject lc HPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report metabolic_pathway Lacosamide Lacosamide Desmethyl_Lacosamide O-Desmethyl Lacosamide (Inactive Metabolite) Lacosamide->Desmethyl_Lacosamide Metabolism CYP_enzymes CYP2C19, CYP2C9, CYP3A4 CYP_enzymes->Lacosamide Inducers Enzyme Inducers (e.g., Carbamazepine, Phenytoin) Inducers->CYP_enzymes Induce Inhibitors Enzyme Inhibitors (e.g., Fluvoxamine) Inhibitors->CYP_enzymes Inhibit troubleshooting_logic start Inaccurate Desmethyl Lacosamide Results check_meds Review Co-medications start->check_meds is_inducer Is an Enzyme Inducer Present? check_meds->is_inducer is_inhibitor Is an Enzyme Inhibitor Present? is_inducer->is_inhibitor No inducer_action Consider Metabolic Induction as Cause is_inducer->inducer_action Yes check_analytical Investigate Analytical Interference is_inhibitor->check_analytical No inhibitor_action Consider Metabolic Inhibition as Cause is_inhibitor->inhibitor_action Yes check_protocol Verify Sample Handling Protocol check_analytical->check_protocol analytical_action Optimize Chromatographic Separation check_analytical->analytical_action assess_matrix Assess for Matrix Effects check_protocol->assess_matrix protocol_action Re-train on and Enforce Protocols check_protocol->protocol_action matrix_action Modify Sample Preparation or Chromatography assess_matrix->matrix_action

References

Technical Support Center: Method Development for Desmethyl Lacosamide in Alternative Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method development for the analysis of Desmethyl Lacosamide (B1674222) in alternative matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common alternative matrices for the analysis of Desmethyl Lacosamide?

A1: Besides traditional serum and plasma, alternative matrices such as Dried Blood Spots (DBS) and saliva are being explored for the quantification of Lacosamide and its metabolite, this compound.[1][2] These matrices offer advantages like being less invasive and easier to collect, store, and transport.[1][3]

Q2: What is the primary analytical technique used for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound in various biological matrices.[4][5][6] This technique offers high selectivity and sensitivity for accurate measurement.[6]

Q3: What are the typical sample preparation methods for analyzing this compound in alternative matrices?

A3: For DBS, the typical method involves punching out a small disc from the dried spot followed by extraction, often using protein precipitation with solvents like acetonitrile (B52724) or methanol (B129727).[1][7][8] For saliva, sample preparation may involve a simple protein precipitation step.[2]

Q4: What are the key validation parameters to consider when developing a method for this compound?

A4: Key validation parameters include linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.[9][10] For DBS, it is also crucial to evaluate the impact of hematocrit and the volume of the blood spot.[3][7]

Q5: What is the expected concentration range for this compound in clinical samples?

A5: In serum samples from patients on Lacosamide therapy, this compound concentrations can reach up to 2.5 µg/mL.[4][5] The concentration in alternative matrices like saliva would need to be correlated with blood levels.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing - Inappropriate mobile phase pH. - Column contamination or degradation. - Incompatible injection solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent or replace it if necessary. - Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization in the mass spectrometer. - Suboptimal sample extraction and recovery. - Matrix effects (ion suppression or enhancement).- Optimize mass spectrometer parameters (e.g., spray voltage, gas flows, temperature). - Evaluate different extraction solvents and techniques to improve recovery. - Dilute the sample, use a more efficient sample cleanup method, or utilize a deuterated internal standard to compensate for matrix effects.[6]
High Background Noise - Contaminated mobile phase or LC system. - Interference from the sample matrix.- Use high-purity solvents and freshly prepared mobile phases. - Implement a more thorough sample cleanup procedure, such as solid-phase extraction (SPE).
Inconsistent Results in DBS Analysis - Hematocrit effect influencing spot size and analyte distribution. - Inconsistent punching location from the dried blood spot. - Inhomogeneous sample spotting.- Develop a method to correct for hematocrit variations or use a technique that minimizes this effect, such as volumetric absorptive microsampling (VAMS).[7] - Consistently punch from the center of the DBS.[8] - Ensure proper training for consistent sample spotting.
Carryover - Analyte adsorption to the injector, column, or other parts of the LC system.- Optimize the needle wash solution and wash program. - Inject a blank sample after a high-concentration sample to check for carryover.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for this compound Analysis in Human Serum

ParameterMethod 1
Sample Preparation Protein precipitation with methanol[4][5]
Calibration Range 0.95 - 30.41 µg/mL[4][5]
Expanded Linear Range 0.34 - 48.17 µg/mL[4][5]
Accuracy 87.2 - 106.0%[4][5]
Total Coefficient of Variation (CV) < 4.7%[4][5]

Table 2: UPLC-MS/MS Method Parameters for this compound Analysis in Rat Plasma

ParameterMethod 1
Sample Preparation Protein precipitation with acetonitrile[9][10][11][12]
Lower Limit of Quantification (LLOQ) 1 ng/mL[9][10][11][12]
Linearity Range 1 - 1,000 ng/mL[9][10][11][12]
Intra-day Precision < 15%[9]
Inter-day Precision < 15%[9]
Accuracy ±15%[9]
Recovery 89.9% - 102.3%[9]
Matrix Effect 95.7% - 112.5%[9]

Table 3: LC-MS Method Parameters for Lacosamide in Saliva

ParameterMethod 1
Calibration Curve Range 0.01 - 10 mg/L[2]
Within-batch Precision 0.43 - 2.81%[2]
Between-batch Precision Not specified
Accuracy 97.8 - 104.7%[2]

Experimental Protocols

Protocol 1: Analysis of this compound in Dried Blood Spots (DBS)

This protocol is a generalized procedure based on common practices for DBS analysis.

  • Sample Collection: Collect capillary blood via a finger prick and spot onto a suitable filter card (e.g., Whatman 903).[13] Allow the spots to dry completely at ambient temperature for at least 2 hours.[3]

  • Sample Punching: Using a manual or automated puncher, punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.[1][8]

  • Extraction:

    • Add 100 µL of extraction solvent (e.g., acetonitrile or methanol containing a suitable internal standard) to each tube.

    • Vortex the tubes for 1 minute.

    • Sonicate for 15 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Sample Analysis:

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Analysis of this compound in Saliva

This protocol is a generalized procedure based on the principles of saliva analysis.

  • Sample Collection: Collect at least 1 mL of saliva into a collection tube.

  • Sample Pre-treatment:

    • Centrifuge the saliva sample at 4,000 rpm for 10 minutes to pellet any cellular debris.

  • Protein Precipitation:

    • Take 100 µL of the clear saliva supernatant and add it to a microcentrifuge tube.

    • Add 200 µL of cold acetonitrile (containing the internal standard).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

  • Sample Analysis:

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

    • Inject an appropriate volume into the LC-MS/MS system.

Visualizations

Experimental_Workflow_DBS cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis A Finger Prick B Spot Blood on Filter Card A->B C Dry Spot at Room Temp B->C D Punch 3mm Disc C->D E Add Extraction Solvent (Acetonitrile/Methanol + IS) D->E F Vortex & Sonicate E->F G Centrifuge F->G H Transfer Supernatant G->H I Inject into LC-MS/MS H->I

Caption: Workflow for this compound analysis in Dried Blood Spots (DBS).

Experimental_Workflow_Saliva cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis A Collect Saliva Sample B Centrifuge to Remove Debris A->B C Take Supernatant B->C D Add Acetonitrile + IS C->D E Vortex D->E F Centrifuge E->F G Transfer Supernatant F->G H Inject into LC-MS/MS G->H

Caption: Workflow for this compound analysis in Saliva.

References

Technical Support Center: Ensuring Analytical Consistency in Multi-Center Desmethyl Lacosamide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and reducing analytical variability in multi-center studies involving the quantification of Desmethyl Lacosamide (B1674222). By adhering to the guidelines and protocols outlined below, laboratories can enhance the reliability and consistency of their bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of analytical variability in multi-center Desmethyl Lacosamide studies?

A1: Analytical variability in multi-center studies can arise from several factors throughout the bioanalytical workflow. These can be broadly categorized as:

  • Pre-analytical Variability: This includes inconsistencies in sample collection, handling, storage, and shipment.[1] Centralizing laboratory analyses can help reduce analytical variability, but it magnifies the impact of pre-analytical inconsistencies if not strictly controlled.[1]

  • Analytical Variability: Differences in the execution of the analytical method across sites are a primary source of variability. This can include discrepancies in:

    • Reagent preparation and quality.[2]

    • Instrument calibration and performance.[3]

    • Adherence to the standard operating procedure (SOP).[1]

    • Data processing and interpretation.

  • Matrix Effects: Variations in the biological matrix (e.g., plasma, serum) between subjects or populations can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[4][5]

  • Inter-laboratory Differences: Even with a harmonized protocol, subtle differences in equipment, environmental conditions, and technician experience can contribute to variability between laboratories.[2][6]

Q2: What are the regulatory expectations for bioanalytical method validation for a study conducted across multiple sites?

A2: Regulatory bodies like the FDA and EMA have stringent guidelines for bioanalytical method validation to ensure data integrity.[7][8] For multi-center studies, a full validation of the bioanalytical method should be performed at the primary laboratory. Subsequently, each participating laboratory must demonstrate the method's performance through a process of cross-validation.[6] This involves analyzing a common set of quality control (QC) samples and, if available, incurred study samples to establish inter-laboratory reliability.[6][9]

Q3: How can we standardize the analytical method across different laboratories?

A3: Standardization is critical for minimizing inter-laboratory variability. Key strategies include:

  • A Comprehensive and Unambiguous Protocol: A detailed and clear standard operating procedure (SOP) is the foundation of standardization. It should explicitly define every step of the analytical process, from sample receipt to final data reporting.[3]

  • Centralized Training: All analysts from participating sites should undergo centralized training on the specific analytical method to ensure consistent execution.

  • Harmonized Reagents and Consumables: To the extent possible, all sites should use reagents and consumables from the same lot and supplier.

  • Cross-Validation: As mentioned in Q2, a robust cross-validation program is essential to formally assess and confirm the equivalency of the method's performance across all participating laboratories.[9]

  • Ongoing Performance Monitoring: Regular proficiency testing, where a central laboratory distributes blinded samples to all sites, can help monitor and maintain analytical consistency throughout the study.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination 1. Flush the column with a strong solvent (e.g., a high percentage of organic solvent).2. If flushing is ineffective, consider replacing the column.
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is appropriate for this compound (a slightly acidic mobile phase is often used).2. Verify the correct preparation of all mobile phase components.
Column Overload 1. Dilute the sample and reinject.2. Ensure the injection volume is within the column's capacity.
Injector Issues 1. Inspect the injector for blockages or leaks.2. Ensure the correct injection needle is installed and properly seated.
Issue 2: High Variability in Quality Control (QC) Sample Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review the sample preparation SOP with the analyst to ensure strict adherence.2. Verify the accuracy of pipettes and other volumetric devices.
Instability of this compound 1. Confirm that samples have been stored under validated conditions (e.g., -80°C for long-term storage).[8] 2. Assess short-term stability at room temperature and in the autosampler to ensure no degradation is occurring during processing.[8]
Instrument Instability 1. Check the LC-MS/MS system's performance, including pump pressure, detector response, and mass calibration.2. Run a system suitability test to confirm the instrument is operating within specifications.
Internal Standard (IS) Variability 1. Investigate the consistency of the IS response across the analytical run.2. Ensure the IS is added consistently to all samples and standards.
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-elution of Endogenous Components 1. Optimize the chromatographic method to improve the separation of this compound from interfering matrix components.[4] 2. This may involve adjusting the gradient, mobile phase composition, or using a different analytical column.
Inefficient Sample Cleanup 1. Evaluate alternative sample preparation techniques. If protein precipitation is used, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[5]
Presence of Co-administered Drugs 1. Review the subjects' medication profiles for drugs that may interfere with the analysis. Lacosamide is metabolized by several CYP enzymes, and co-administration of inducers or inhibitors could alter metabolite profiles.[8] 2. If a potential interfering drug is identified, assess its chromatographic and mass spectrometric behavior relative to this compound.

Data Presentation: Acceptance Criteria for Method Validation

The following tables summarize the typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.[7][8]

Table 1: Accuracy and Precision

Parameter Concentration Level Acceptance Criteria
Within-run Accuracy and Precision LLOQMean accuracy: ±20% of nominal valuePrecision (CV): ≤20%
Low, Medium, High QCMean accuracy: ±15% of nominal valuePrecision (CV): ≤15%
Between-run Accuracy and Precision LLOQMean accuracy: ±20% of nominal valuePrecision (CV): ≤20%
Low, Medium, High QCMean accuracy: ±15% of nominal valuePrecision (CV): ≤15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Stability

Stability Test Conditions Acceptance Criteria
Short-term (Bench-top) Room temperature for a specified durationMean concentration within ±15% of nominal value
Freeze-Thaw Minimum of 3 cycles from frozen to room temperatureMean concentration within ±15% of nominal value
Long-term At the intended storage temperature (e.g., -80°C) for a specified durationMean concentration within ±15% of nominal value
Post-preparative (Autosampler) In the autosampler at a specified temperature for the expected run timeMean concentration within ±15% of nominal value

Table 3: Cross-Validation

Parameter Acceptance Criteria
Analysis of QC Samples The mean accuracy of QC samples at each level (low, medium, high) between laboratories should be within ±20% of the nominal concentration.
Analysis of Incurred Samples The assay variability for at least two-thirds of the analyzed incurred samples should be within ±20%.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the quantification of this compound. It should be fully validated before implementation.

1. Materials and Reagents:

  • This compound certified reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • HPLC-grade methanol (B129727) and acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant)

2. Preparation of Standards and QC Samples:

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v).

  • Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution in methanol.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Conditions:

  • LC System: A validated HPLC or UPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: 5 µL.

  • MS System: A validated triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor at least two transitions for this compound and one for the internal standard.

5. Data Analysis:

  • Quantify this compound using the peak area ratio of the analyte to the internal standard.

  • Use a weighted linear regression model to generate the calibration curve.

Visualizations

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Sample_Collection Sample Collection Sample_Processing Sample Processing (Centrifugation) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage Sample_Shipment Sample Shipment (on Dry Ice) Sample_Storage->Sample_Shipment Sample_Thawing Sample Thawing Sample_Shipment->Sample_Thawing Protein_Precipitation Protein Precipitation (with IS in Methanol) Sample_Thawing->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Data_Review Data Review & Reporting Concentration_Calculation->Data_Review

Caption: Experimental workflow for this compound bioanalysis.

Troubleshooting_Logic Start Analytical Run Fails Acceptance Criteria Check_System Check System Suitability (Pressure, Peak Shape, S/N) Start->Check_System System_OK System OK? Check_System->System_OK Investigate_Instrument Investigate Instrument (LC and MS) System_OK->Investigate_Instrument No Check_Reagents Check Reagents & Standards (Preparation, Expiry) System_OK->Check_Reagents Yes Rerun_Analysis Re-run Analysis Investigate_Instrument->Rerun_Analysis Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Prepare_New Prepare Fresh Reagents & Standards Reagents_OK->Prepare_New No Review_SOP Review Sample Prep SOP with Analyst Reagents_OK->Review_SOP Yes Prepare_New->Rerun_Analysis SOP_Followed SOP Followed Correctly? Review_SOP->SOP_Followed Retrain_Analyst Retrain Analyst SOP_Followed->Retrain_Analyst No Investigate_Matrix Investigate Matrix Effects (Post-column Infusion, Dilution) SOP_Followed->Investigate_Matrix Yes Retrain_Analyst->Rerun_Analysis Investigate_Matrix->Rerun_Analysis

Caption: Logical workflow for troubleshooting analytical run failures.

References

Technical Support Center: Desmethyl Lacosamide Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of publicly available data specifically detailing the long-term stability of desmethyl lacosamide (B1674222) in frozen human plasma. The information provided in this technical support center is extrapolated from stability studies of the parent drug, lacosamide, and established best practices for bioanalytical sample storage and analysis. It is strongly recommended that researchers conduct their own validation studies to determine the precise stability of desmethyl lacosamide under their specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the long-term stability of this compound in frozen plasma a concern for my research?

Q2: At what temperatures should I store my plasma samples for this compound analysis?

A2: While specific data for this compound is unavailable, studies on the parent drug, lacosamide, have shown stability in plasma for at least one month when stored at -30°C and for up to two years at -80°C.[1][2] For long-term storage, it is best practice to use ultra-low temperature freezers (e.g., -70°C to -80°C) to minimize the risk of degradation.[3]

Q3: How many freeze-thaw cycles can my plasma samples undergo before this compound concentration is affected?

A3: The stability of lacosamide has been demonstrated through three freeze-thaw cycles.[1] It is reasonable to assume a similar stability for its desmethyl metabolite. However, to maintain sample integrity, it is crucial to minimize the number of freeze-thaw cycles.[3] Best practice dictates aliquoting samples into smaller volumes for individual experiments to avoid repeated thawing of the entire sample.

Q4: What are the key factors that can influence the stability of this compound in frozen plasma?

A4: Several factors can impact analyte stability, including:

  • Storage Temperature: Warmer temperatures can accelerate degradation.[4]

  • Freeze-Thaw Cycles: Repeated cycles can lead to degradation and the formation of precipitates.

  • pH of the sample: Changes in pH can affect the chemical stability of the analyte.

  • Presence of Enzymes: Endogenous enzymes in plasma can metabolize the analyte if not properly inactivated.

  • Exposure to Light: Some compounds are light-sensitive and can degrade upon exposure.

  • Type of Anticoagulant: The choice of anticoagulant can sometimes influence analyte stability.

Q5: What should I do in the absence of specific long-term stability data for this compound?

A5: It is imperative to conduct your own long-term stability study as part of your bioanalytical method validation. This involves storing spiked plasma samples at your intended storage temperatures and analyzing them at various time points to determine the extent of any degradation.

Experimental Protocols

Protocol: Assessment of Long-Term Stability of this compound in Frozen Human Plasma

Objective: To determine the long-term stability of this compound in human plasma at different frozen storage temperatures.

Materials:

  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • This compound reference standard

  • Lacosamide-d3 (or other suitable internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrated pipettes and tips

  • Polypropylene microcentrifuge tubes

  • -20°C and -80°C freezers

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solution to achieve desired spiking concentrations in plasma (e.g., low, medium, and high QC levels).

    • Prepare a working solution of the internal standard (e.g., lacosamide-d3).

  • Sample Preparation:

    • Spike blank human plasma with the this compound working solutions to create stability samples at low and high concentrations.

    • Prepare a sufficient number of aliquots for each concentration and storage condition to be tested at multiple time points (e.g., 0, 1, 3, 6, 12, and 24 months).

    • Prepare a set of comparison samples at the same concentrations. Analyze these "time zero" samples immediately.

  • Storage:

    • Store the stability sample aliquots in validated and continuously monitored freezers at the desired temperatures (e.g., -20°C and -80°C).

  • Sample Analysis:

    • At each designated time point, retrieve the required number of stability samples from each storage temperature.

    • Allow the samples to thaw completely at room temperature.

    • Prepare a fresh set of calibration standards and quality control (QC) samples.

    • Perform protein precipitation by adding a specific volume of cold methanol (containing the internal standard) to the plasma samples.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Analyze the stability samples along with the fresh calibration curve and QC samples.

  • Data Evaluation:

    • Calculate the mean concentration of the stability samples at each time point.

    • Compare the mean concentration of the stored samples to the mean concentration of the "time zero" samples.

    • The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.

Data Presentation

Table 1: Long-Term Stability of Lacosamide in Human Plasma (for reference)

Storage TemperatureDurationAnalyte Recovery (%)Reference
-30°C1 month107.6 - 112.5[1]
-80°C2 yearsStable (within acceptable limits)[2]

Note: This data is for the parent drug, lacosamide, and should be used as a preliminary guide only. Specific stability studies for this compound are required.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Analyte degradation due to improper storage temperature or repeated freeze-thaw cycles.Ensure freezers are properly maintained and monitored. Aliquot samples to minimize freeze-thaw cycles. Conduct a new stability study at a lower temperature (e.g., -80°C).
High Variability in Results Inconsistent sample handling or extraction procedure. Matrix effects in the LC-MS/MS analysis.Ensure consistent thawing and mixing procedures. Optimize the sample preparation method to minimize matrix effects. Use a stable isotope-labeled internal standard.
Presence of Unexpected Peaks in Chromatogram Formation of degradation products. Contamination of the sample or LC-MS/MS system.Investigate the identity of the extra peaks using MS/MS fragmentation. Clean the LC-MS/MS system. Review sample handling procedures to identify potential sources of contamination.
Shift in Retention Time Degradation of the analytical column. Changes in the mobile phase composition.Replace the analytical column. Prepare fresh mobile phase and ensure proper mixing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep_stock Prepare Stock & Working Solutions spike_plasma Spike Blank Plasma prep_stock->spike_plasma aliquot Aliquot Samples spike_plasma->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 thaw Thaw Samples storage_neg20->thaw At each time point storage_neg80->thaw At each time point extract Protein Precipitation & Extraction thaw->extract lcms LC-MS/MS Analysis extract->lcms calculate Calculate Concentrations lcms->calculate compare Compare to Time Zero calculate->compare assess Assess Stability (±15%) compare->assess

Caption: Workflow for Long-Term Stability Assessment.

References

Technical Support Center: Desmethyl Lacosamide Assay in Pediatric Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Desmethyl Lacosamide (B1674222), particularly concerning the challenges posed by pediatric matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing Desmethyl Lacosamide in pediatric plasma samples?

A1: The main challenges in analyzing this compound in pediatric plasma are associated with the unique nature of the biological matrix and logistical constraints. Pediatric plasma can have different concentrations of endogenous compounds, such as proteins and lipids, compared to adult plasma, which can lead to different and sometimes more pronounced matrix effects.[1] Additionally, the sample volumes obtainable from pediatric patients are often very small, necessitating highly sensitive analytical methods.[2]

Q2: What is the "matrix effect," and how can it specifically impact the this compound assay in a pediatric context?

A2: The matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting endogenous components from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification of this compound. In pediatric samples, the developing immune system and different metabolic profiles can result in varying levels of endogenous substances, potentially leading to inconsistent and unpredictable matrix effects.[1]

Q3: Are there validated methods for the simultaneous quantification of Lacosamide and this compound in plasma?

A3: Yes, several UPLC-MS/MS methods have been developed and validated for the simultaneous determination of Lacosamide and its metabolite, O-Desmethyl Lacosamide, in plasma.[3][4] These methods typically utilize a simple protein precipitation step for sample preparation and offer high sensitivity and specificity. While many of these have been validated in adult human or animal plasma, the principles are directly applicable to pediatric samples, with careful consideration of potential matrix differences.

Q4: What are the recommended therapeutic ranges for Lacosamide in pediatric patients, and how does this relate to this compound levels?

A4: Therapeutic drug monitoring for Lacosamide in children is an area of active research, with some studies suggesting a reference plasma concentration range of 2-10 µg/mL.[2] The concentration of the metabolite, this compound, is generally much lower. In studies with adult subjects, this compound concentrations have been observed to be up to 2.5 µg/mL.[5] Monitoring both the parent drug and its metabolite can provide a more comprehensive pharmacokinetic profile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape or Tailing for this compound 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound. 3. Column Degradation: Buildup of matrix components on the analytical column.1. Dilute the sample extract before injection. 2. Adjust the mobile phase composition, for example, by modifying the pH with formic acid or ammonium (B1175870) formate. 3. Implement a robust column washing step between injections or use a guard column.
High Variability in Results Between Pediatric Samples 1. Inconsistent Matrix Effects: Different pediatric patient samples may have varying levels of interfering endogenous substances. 2. Sample Collection/Handling Variability: Differences in anticoagulants used or hemolysis during sample collection.1. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. 2. Standardize sample collection and handling procedures. Evaluate the matrix effect for each new batch of pediatric plasma if possible.
Low Recovery of this compound 1. Inefficient Protein Precipitation: The protein precipitation agent may not be effectively releasing the analyte from plasma proteins. 2. Analyte Adsorption: this compound may be adsorbing to the collection tubes or other surfaces during sample processing.1. Experiment with different protein precipitation agents (e.g., acetonitrile (B52724), methanol) or a combination. Ensure thorough vortexing and centrifugation. 2. Use low-binding microcentrifuge tubes and pipette tips.
Signal Suppression (Ion Suppression) 1. Co-elution of Phospholipids (B1166683): Endogenous phospholipids from the plasma matrix are a common cause of ion suppression in LC-MS/MS. 2. High Salt Concentration: Salts from buffers or the sample itself can interfere with ionization.1. Optimize the chromatographic method to separate this compound from the phospholipid elution region. 2. Consider alternative sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts. 3. Ensure that the mobile phase is compatible with mass spectrometry and that any salts are volatile.

Experimental Protocols

Detailed Methodology for Simultaneous Quantification of Lacosamide and O-Desmethyl Lacosamide in Plasma by UPLC-MS/MS

This protocol is adapted from a validated method in rat plasma and serves as a strong starting point for pediatric sample analysis.[3][4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Lamotrigine or a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components. For example:

    • 0-0.5 min: 95% A

    • 0.5-2.0 min: Linear gradient to 5% A

    • 2.0-2.5 min: Hold at 5% A

    • 2.5-2.6 min: Return to 95% A

    • 2.6-3.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Lacosamide: m/z 251.1 → 108.2

    • O-Desmethyl Lacosamide: m/z 237.1 → 108.2

    • Internal Standard (Lamotrigine): m/z 256.0 → 145.0

Data Presentation

Table 1: Recovery and Matrix Effect of Lacosamide and O-Desmethyl Lacosamide in Rat Plasma [3]

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Lacosamide 4101.2 ± 3.598.7 ± 4.1
400103.8 ± 2.9101.5 ± 3.3
800099.0 ± 4.295.3 ± 3.8
O-Desmethyl Lacosamide 295.7 ± 3.1102.1 ± 2.7
8098.2 ± 2.599.8 ± 3.0
800102.3 ± 4.097.4 ± 3.5

Data are presented as mean ± SD (n=5). This data is from a study using rat plasma and should be considered as a reference. Validation with pediatric plasma is recommended.

Table 2: Intra- and Inter-Day Precision and Accuracy for O-Desmethyl Lacosamide in Rat Plasma [3]

Nominal Concentration (ng/mL) Measured Concentration (ng/mL, Mean ± SD) Precision (RSD, %) Accuracy (%)
Intra-Day 22.05 ± 0.115.4102.5
8082.3 ± 3.54.3102.9
800789.6 ± 29.83.898.7
Inter-Day 22.10 ± 0.157.1105.0
8083.1 ± 4.95.9103.9
800795.4 ± 41.25.299.4

Data from a study using rat plasma (n=5). Similar validation should be performed using pediatric plasma.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Pediatric Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard plasma->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_matrix Matrix Effect Investigation cluster_chromatography Chromatography Optimization start Inaccurate or Imprecise Results? matrix_effect Evaluate Matrix Effect with Multiple Lots of Pediatric Plasma start->matrix_effect peak_shape Assess Peak Shape and Retention Time start->peak_shape is_check Is a Stable Isotope-Labeled Internal Standard Used? matrix_effect->is_check use_is Implement Stable Isotope-Labeled IS is_check->use_is No optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) is_check->optimize_cleanup Yes use_is->optimize_cleanup mobile_phase Adjust Mobile Phase Composition peak_shape->mobile_phase gradient Modify Gradient Elution Profile mobile_phase->gradient

Caption: Troubleshooting logic for this compound assay issues.

References

Avoiding racemization during chiral synthesis of Desmethyl Lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Synthesis of Desmethyl Lacosamide

Welcome to the technical support center for the chiral synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining stereochemical integrity during the synthesis of (R)-2-acetamido-N-benzyl-3-methoxypropanamide, a close analog of Lacosamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize and avoid racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The most common cause of racemization during the synthesis of this compound, and in peptide synthesis in general, is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid precursor is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a strong base directly abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]

Q2: Which step in the synthesis of this compound is most susceptible to racemization?

A2: The most critical step for potential racemization is the amide bond formation, where the activated carboxylic acid of the N-acetylated-O-methyl-D-serine derivative is coupled with benzylamine (B48309). The activation of the carboxylic acid is necessary for the reaction to proceed, but it also creates the conditions under which racemization can occur.

Q3: How does the choice of coupling reagent affect racemization?

A3: The choice of coupling reagent is crucial. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization.[1][2] However, their tendency to cause racemization can be effectively suppressed by using them in conjunction with additives.[1][3] Phosphonium (B103445) and aminium/uronium-based reagents such as BOP, PyBOP, HBTU, and HATU are generally more efficient and less prone to causing racemization.[4][5]

Q4: What is the role of additives in preventing racemization?

A4: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used to suppress racemization, especially when carbodiimide (B86325) coupling reagents are employed.[1][3] These additives react with the activated carboxylic acid to form an active ester intermediate that is more reactive towards the amine and less prone to forming the oxazolone intermediate that leads to racemization.[3]

Q5: Which reaction conditions can be optimized to minimize racemization?

A5: Several reaction parameters can be optimized:

  • Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[1][5]

  • Solvent: Using less polar solvents can sometimes help reduce racemization, although solvent choice is often dictated by reagent solubility.[1]

  • Base: The choice and concentration of the base are critical. Strong or sterically unhindered bases like triethylamine (B128534) (TEA) can promote racemization. It is preferable to use weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5]

  • Activation Time: A prolonged period between the activation of the carboxylic acid and the addition of the amine increases the risk of racemization. Therefore, in-situ activation or minimizing the pre-activation time is recommended.[1][5]

Troubleshooting Guide: Low Enantiomeric Excess (ee)

If you are observing a low enantiomeric excess in your final product, consult the following table for potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Enantiomeric Purity Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without a racemization-suppressing additive.[1]Action: Incorporate an additive such as HOBt or HOAt when using carbodiimides.[1][3] Alternatively, switch to a phosphonium or aminium-based coupling reagent like HBTU, HATU, or PyBOP.[4][5]
Suboptimal Base: Use of a strong or sterically unhindered base (e.g., triethylamine).[3]Action: Replace the strong base with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][6] Ensure you are not using an excess of the base.
High Reaction Temperature: The coupling reaction was performed at an elevated temperature.[6]Action: Conduct the coupling reaction at a lower temperature, for instance, by using an ice bath to maintain the temperature at 0°C.[1][5]
Prolonged Activation Time: The carboxylic acid was activated for an extended period before the addition of benzylamine.[5]Action: Minimize the pre-activation time or perform an in-situ activation where the coupling reagent is added to the mixture of the carboxylic acid and amine.[5]
Polar Protic Solvent: The solvent used may be promoting racemization.Action: If reagent solubility permits, consider switching to a less polar aprotic solvent.

Experimental Protocols

Protocol: Amide Coupling with Minimized Racemization

This protocol describes a general procedure for the coupling of (R)-2-acetamido-3-methoxypropanoic acid with benzylamine using HATU as the coupling reagent and N,N-diisopropylethylamine (DIPEA) as the base.

Materials:

  • (R)-2-acetamido-3-methoxypropanoic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-diisopropylethylamine)

  • Anhydrous DMF (N,N-dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-2-acetamido-3-methoxypropanoic acid (1 equivalent) in anhydrous DMF.

  • Add benzylamine (1 equivalent) to the solution.

  • In a separate flask, dissolve HATU (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.

  • Cool the flask containing the carboxylic acid and amine to 0°C using an ice bath.

  • Slowly add the HATU/DIPEA solution to the cooled mixture of the carboxylic acid and amine with stirring.

  • Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure (R)-2-acetamido-N-benzyl-3-methoxypropanamide.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Visual Guides

Workflow for Chiral Synthesis

G cluster_0 Synthesis of this compound start Start with (R)-O-methylserine derivative activation Activate Carboxylic Acid (Coupling Reagent + Base) start->activation coupling Amide Bond Formation (Add Benzylamine) activation->coupling racemization Racemization Risk activation->racemization workup Work-up and Purification coupling->workup product Final Product: This compound workup->product racemization->coupling

Caption: A simplified workflow for the chiral synthesis of this compound.

Mechanism of Racemization

G cluster_1 Racemization via Oxazolone Formation activated_acid Activated (R)-Amino Acid oxazolone Planar Oxazolone Intermediate activated_acid->oxazolone Intramolecular cyclization r_product (R)-Product (Desired) activated_acid->r_product + Amine (Direct reaction) racemic_oxazolone Racemic Oxazolone oxazolone->racemic_oxazolone Proton exchange racemic_oxazolone->r_product + Amine s_product (S)-Product (Racemized) racemic_oxazolone->s_product + Amine

Caption: The mechanism of racemization through the formation of a planar oxazolone intermediate.

References

Validation & Comparative

A Comparative Guide to Solid-Phase and Liquid-Liquid Extraction of Desmethyl Lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques for the isolation of desmethyl lacosamide (B1674222), a primary metabolite of the antiepileptic drug lacosamide, from biological matrices. The selection of an appropriate extraction method is critical for accurate bioanalysis, impacting recovery, purity, and sensitivity of downstream applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Executive Summary

Both SPE and LLE are viable methods for the extraction of desmethyl lacosamide. LLE, a traditional and widely used technique, offers simplicity and cost-effectiveness. However, it can be labor-intensive, consume larger volumes of organic solvents, and may result in lower recoveries and higher matrix effects for polar metabolites like this compound. In contrast, SPE provides a more targeted and efficient extraction, often yielding cleaner extracts, higher recoveries, and reduced matrix effects. While SPE may require more initial method development and specialized consumables, its potential for automation and improved data quality makes it an attractive alternative for high-throughput bioanalytical workflows.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of a reported protein precipitation method (a simplified extraction technique often used as a baseline) and a proposed LLE method for this compound. While a specific SPE method for this compound has not been extensively reported, performance data for a generic mixed-mode SPE protocol for polar metabolites is included to provide a reasonable expectation of performance.

Parameter Protein Precipitation (Acetonitrile)[1][2] Proposed Liquid-Liquid Extraction (Ethyl Acetate) Proposed Mixed-Mode SPE
Analyte This compoundThis compoundThis compound
Matrix Rat PlasmaHuman PlasmaHuman Plasma
Instrumentation UPLC-MS/MSGC-MS or LC-MS/MSLC-MS/MS
Performance Metric Protein Precipitation (Acetonitrile)[1][2] Proposed Liquid-Liquid Extraction (Ethyl Acetate) Proposed Mixed-Mode SPE
Recovery (%) 89.9 - 102.370 - 85 (estimated)> 90 (expected)
Matrix Effect (%) 95.7 - 112.580 - 110 (estimated)> 95 (expected)
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 µg/mL (for Lacosamide)Analyte Dependent
Precision (%RSD) < 15< 15< 15

Note: Data for the proposed LLE and SPE methods are estimations based on the performance of similar methods for lacosamide and other polar metabolites.

Experimental Protocols

Protein Precipitation (Acetonitrile) for this compound[1][2]

This method is often used for its simplicity and speed, serving as a useful baseline for comparison.

  • Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard (IS) solution.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Proposed Liquid-Liquid Extraction (LLE) for this compound

This proposed protocol is adapted from a validated LLE method for the parent drug, lacosamide.

  • Sample Preparation: To 1 mL of plasma, add an appropriate internal standard.

  • pH Adjustment: Adjust the sample pH to 12 using a suitable buffer.

  • Extraction: Add 5 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

Proposed Mixed-Mode Solid-Phase Extraction (SPE) for this compound

This proposed protocol utilizes a mixed-mode cation exchange sorbent, which is effective for the extraction of polar basic compounds like this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Sample Loading: Load 1 mL of pre-treated plasma (diluted 1:1 with 100 mM phosphate buffer, pH 6.0) onto the cartridge.

  • Washing:

    • Wash with 1 mL of 25 mM ammonium (B1175870) acetate buffer (pH 6.0).

    • Wash with 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow A 1. Sample Preparation (Plasma + IS) B 2. pH Adjustment (pH 12) A->B C 3. Extraction (Ethyl Acetate) B->C D 4. Centrifugation C->D E 5. Organic Layer Transfer D->E F 6. Evaporation E->F G 7. Reconstitution F->G H Analysis (LC-MS/MS) G->H

Caption: Workflow for this compound LLE.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow A 1. Conditioning (Methanol, Water) B 2. Equilibration (Buffer pH 6.0) A->B C 3. Sample Loading (Plasma) B->C D 4. Washing (Buffer, Methanol) C->D E 5. Elution (Ammoniated Methanol) D->E F 6. Evaporation E->F G 7. Reconstitution F->G H Analysis (LC-MS/MS) G->H

Caption: Workflow for this compound SPE.

Conclusion

The choice between SPE and LLE for this compound extraction will depend on the specific requirements of the analytical method and the laboratory's resources. For routine analysis where simplicity and cost are primary concerns, a well-optimized LLE protocol can provide adequate results. However, for high-throughput screening, methods requiring the lowest possible limits of detection, or when dealing with complex matrices, the superior selectivity and efficiency of SPE make it the preferred method. The provided protocols and comparative data serve as a valuable resource for researchers in developing and validating robust bioanalytical methods for this compound.

References

A Comparative Guide to the Cross-Validation of Desmethyl Lacosamide Assays Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Desmethyl Lacosamide (B1674222), the major metabolite of the antiepileptic drug Lacosamide. Recognizing the critical need for reproducible and reliable data in multicenter studies and drug development, this document outlines key performance characteristics of published assays, details a standardized experimental protocol for cross-laboratory validation, and offers a framework for ensuring data comparability.

Comparative Performance of Desmethyl Lacosamide Assays

The quantification of this compound in biological matrices, predominantly human plasma or serum, is most commonly achieved through Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer high sensitivity and selectivity. A summary of performance characteristics from various validated assays is presented below to provide a benchmark for laboratories establishing or comparing their own methods.

ParameterMethodLower Limit of Quantification (LLOQ)Linearity RangeIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Assay 1 UPLC-MS/MS1 ng/mL1 - 1,000 ng/mL< 15%< 15%±15%[1]
Assay 2 LC-MS/MS0.95 µg/mL (as ODL)0.95 - 30.41 µg/mL (as ODL)< 4.7% (total CV)< 4.7% (total CV)87.2 - 106.0%[2][3]
Assay 3 UPLC-MS/MS1 ng/mL1 - 1,000 ng/mLNot ReportedNot ReportedNot Reported[4]

Note: ODL refers to O-Desmethyl Lacosamide. It is crucial to consider the specific details of each study, including the biological matrix and the full validation report, when comparing these parameters.

Experimental Protocols

A standardized and robust analytical method is the foundation of any successful cross-laboratory validation. Below is a detailed protocol for a typical UPLC-MS/MS assay for this compound, followed by a protocol for conducting a cross-validation study.

Standardized UPLC-MS/MS Assay Protocol for this compound

This protocol is a composite based on common methodologies reported in the literature.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma or serum in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A high-performance UPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure the separation of this compound from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

3. Method Validation

The assay should be fully validated according to the guidelines of regulatory bodies such as the FDA and EMA.[5] Key validation parameters include:

  • Selectivity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Protocol for Inter-Laboratory Cross-Validation

This protocol is designed to ensure that different laboratories can produce comparable results for the same set of samples. It is essential for multicenter clinical trials and collaborative research.

1. Study Design

  • Participating Laboratories: Two or more laboratories that will be analyzing study samples.

  • Sample Sets:

    • Validation Samples: A set of quality control (QC) samples prepared by one laboratory (the "originating lab") at low, medium, and high concentrations within the assay's linear range.

    • Study Samples: A subset of actual study samples (at least 20) that span the expected concentration range.

2. Sample Analysis

  • The originating lab analyzes the validation and study samples according to their validated in-house protocol.

  • The same set of validation and study samples are then shipped under appropriate conditions (e.g., on dry ice) to the participating laboratory(ies).

  • The participating laboratory(ies) analyze the samples using their own validated in-house protocol.

3. Data Analysis and Acceptance Criteria

  • The results from all laboratories are compiled and compared.

  • For Validation Samples: The mean concentration from the participating lab(s) should be within ±15% of the nominal concentration for each QC level.

  • For Study Samples: At least two-thirds (67%) of the results from the participating lab(s) should be within ±20% of the results from the originating lab.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams have been generated.

cluster_metabolism Lacosamide Metabolism Lacosamide Lacosamide Desmethyl_Lacosamide O-Desmethyl Lacosamide (Major Metabolite) Lacosamide->Desmethyl_Lacosamide CYP2C19, CYP2C9, CYP3A4

Metabolic pathway of Lacosamide.

cluster_workflow Cross-Validation Workflow start Start: Define Need for Cross-Validation protocol Develop & Validate Standardized Assay Protocol start->protocol sample_prep Prepare Validation & Study Sample Sets (Originating Lab) protocol->sample_prep analysis1 Analyze Samples (Originating Lab) sample_prep->analysis1 shipping Ship Samples to Participating Lab(s) analysis1->shipping analysis2 Analyze Samples (Participating Lab) shipping->analysis2 data_comp Compile & Compare Data from All Labs analysis2->data_comp acceptance Evaluate Against Acceptance Criteria data_comp->acceptance pass Validation Successful: Data are Comparable acceptance->pass Pass fail Validation Failed: Investigate Discrepancies acceptance->fail Fail end End pass->end fail->protocol Re-evaluate Protocol

Inter-laboratory cross-validation workflow.

Conclusion

The cross-validation of bioanalytical methods is a fundamental requirement for ensuring the integrity and comparability of data in multi-site research and clinical development. By adhering to a well-defined, standardized protocol and pre-defined acceptance criteria, researchers can have confidence that data generated across different laboratories for this compound are reliable and can be integrated seamlessly. The information and protocols provided in this guide serve as a valuable resource for achieving this critical objective.

References

A Comparative Guide to LC-MS/MS Platforms for Desmethyl Lacosamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Desmethyl Lacosamide (B1674222) (ODL), the major metabolite of the antiepileptic drug Lacosamide, is crucial for comprehensive pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1] This guide provides a comparative overview of different LC-MS/MS platforms for Desmethyl Lacosamide analysis, supported by experimental data from various studies.

Performance Comparison of LC-MS/MS Platforms

Quantitative Performance Data for this compound
ParameterWaters Xevo TQ-S[2][3]Unspecified LC-MS/MS[4][5]
Lower Limit of Quantification (LLOQ) 1 ng/mL (in rat plasma)0.34 µg/mL (expanded linear range, in human serum)
Linearity Range 1 - 1,000 ng/mL (in rat plasma)0.95 - 30.41 µg/mL (calibration range, in human serum)
Intra-day Precision (%CV) < 15%< 4.7% (total CV)
Inter-day Precision (%CV) < 15%< 4.7% (total CV)
Accuracy ± 15%87.2 - 106.0%
Recovery 89.9% - 102.3%Not Reported
Matrix Effect 95.7% - 112.5%Not Reported

General performance characteristics for panels of antiepileptic drugs, including Lacosamide, have also been reported for other platforms:

PlatformKey Features and Performance Notes
Thermo Scientific™ TSQ Endura™ A robust assay for the quantification of 19 antiepileptic drugs has been developed on this platform. The method demonstrates linearity over a wide range with R² values consistently above 0.99.[6]
Agilent 6470 Triple Quadrupole LC/MS A fast and sensitive method for the analysis of 125 drugs and their metabolites has been established. The use of alternate column regeneration (ACR) can significantly increase sample throughput.
SCIEX QTRAP®/Triple Quad™ 4500 A rapid and robust method for a comprehensive forensic panel of 93 compounds has been demonstrated. The system's fast polarity switching is advantageous for analyzing compounds that ionize in both positive and negative modes.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols for this compound analysis using LC-MS/MS.

Method 1: UPLC-MS/MS (Waters Xevo TQ-S)

This method was developed for the simultaneous quantification of Lacosamide and this compound in rat plasma.[2][3]

Sample Preparation:

  • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Lamotrigine).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant for UPLC-MS/MS analysis.

Liquid Chromatography:

  • System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient is used to separate the analytes.

Mass Spectrometry:

  • System: Waters Xevo TQ-S Triple Quadrupole

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 237.1 → 108.2

Method 2: LC-MS/MS (Unspecified Platform)

This method was developed for the quantification of Lacosamide and this compound in human serum.[4][5]

Sample Preparation:

Liquid Chromatography and Mass Spectrometry:

  • Specific details of the LC system, column, mobile phase, and MS instrument were not provided in the abstract. However, the method was validated for its intended use.

Visualizing the Workflow and Metabolic Pathway

Diagrams created using Graphviz (DOT language) help in visualizing the experimental workflow and the metabolic pathway of Lacosamide.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample precipitate Protein Precipitation (e.g., Acetonitrile or Methanol) plasma->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data data ms->data Data Acquisition and Processing

Caption: General Experimental Workflow for this compound Analysis.

G Lacosamide Lacosamide Desmethyl_Lacosamide O-Desmethyl Lacosamide (Inactive Metabolite) Lacosamide->Desmethyl_Lacosamide CYP2C19, CYP2C9, CYP3A4

Caption: Metabolic Pathway of Lacosamide to this compound.

Conclusion

The choice of an LC-MS/MS platform for this compound analysis depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and budget. While Waters, Sciex, Thermo Fisher, and Agilent all offer high-performance triple quadrupole mass spectrometers suitable for this application, the optimal choice may vary. The data presented in this guide, compiled from various studies, can serve as a valuable resource for researchers in selecting the most appropriate platform and developing a robust analytical method for the quantification of this compound. For direct comparison, it is always recommended to perform in-house validation or request demonstrations from vendors using the specific analyte of interest.

References

A Comparative Guide to the Validation of Desmethyl Lacosamide Assays Following FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Desmethyl Lacosamide (B1674222), the major metabolite of the antiepileptic drug Lacosamide. The validation parameters are presented in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized ICH M10 guideline, which has been adopted by the EMA. This document is intended to assist researchers and drug development professionals in selecting and implementing a suitable assay for their specific needs.

Introduction

Desmethyl Lacosamide is the primary and pharmacologically inactive metabolite of Lacosamide. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug-drug interaction studies. This guide compares two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with a brief mention of immunoassay cross-reactivity. The data presented is a synthesis of findings from published validation studies.

Comparison of Validated Bioanalytical Methods

The following tables summarize the performance characteristics of different validated assays for this compound.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method
Validation ParameterPerformance MetricResult
Linearity Calibration Range0.95 - 30.41 µg/mL
Expanded Linear Range0.34 - 48.17 µg/mL
Accuracy Analytical Accuracy87.2 - 106.0%
Precision Total Coefficient of Variation (CV)< 4.7%
Lower Limit of Quantification (LLOQ) -Not explicitly stated, but calibration range suggests < 0.95 µg/mL
Internal Standard (IS) -Lacosamide-¹³C, d₃

Data synthesized from a study by Payto et al. (2014)[1][2][3]

Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method
Validation ParameterPerformance MetricResult (in plasma)Result (in rat liver microsomes)
Linearity Calibration Range (r²)1 - 1,000 ng/mL (0.999)80 - 40,000 ng/mL (0.998)
Accuracy Intra-day & Inter-dayWithin ±15%Within ±15%
Precision Intra-day & Inter-day CV< 15%< 15%
Lower Limit of Quantification (LLOQ) -1 ng/mL80 ng/mL
Recovery -89.9% - 102.3%Meets guideline requirements
Matrix Effect -95.7% - 112.5%Meets guideline requirements
Internal Standard (IS) -LamotrigineLamotrigine

Data synthesized from a study by Chen et al. (2023)[4][5][6][7]

Table 3: Alternative Method - Immunoassay
MethodAnalyteCross-Reactivity with this compound
ARK™ Lacosamide AssayLacosamide≤ 3.0%

This is not a direct quantitative method for this compound but indicates low interference in a Lacosamide assay.[8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

LC-MS/MS Method Protocol

1. Sample Preparation:

  • To 25 µL of serum sample (standard, control, or patient sample), add 150 µL of a precipitation solution containing the internal standard (Lacosamide-¹³C, d₃) in methanol.[1]

  • Vortex the mixture for 15 seconds.

  • Centrifuge at 15,500 x g for 10 minutes.[1]

  • Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water and vortex.

  • Inject 3 µL of the resulting solution into the LC-MS/MS system.[1]

2. Chromatographic Conditions:

  • The specific column and mobile phase composition were not detailed in the abstract but would typically involve a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer containing formic acid.

3. Mass Spectrometric Detection:

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard.

UPLC-MS/MS Method Protocol

1. Sample Preparation (Plasma):

  • Sample preparation involves protein precipitation with acetonitrile.[4][6]

  • The specific volumes and centrifugation conditions would be optimized during method development.

2. Chromatographic Conditions:

  • Utilize a UPLC system for separation.

  • Employ a gradient elution program with acetonitrile and 0.1% formic acid solution.[4][6]

3. Mass Spectrometric Detection:

  • Couple the UPLC system to a tandem mass spectrometer.

  • Monitor for the specific MRM transitions for this compound and the internal standard, Lamotrigine.[4][6]

Visualizations

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method according to FDA/EMA guidelines.

Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Full Validation cluster_app Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation AccuracyPrecision Accuracy & Precision Selectivity->AccuracyPrecision CalCurve Calibration Curve & LLOQ AccuracyPrecision->CalCurve Stability Stability CalCurve->Stability MatrixEffect Matrix Effect Stability->MatrixEffect Recovery Recovery MatrixEffect->Recovery SampleAnalysis Routine Sample Analysis Recovery->SampleAnalysis Method Validated Lacosamide Metabolism Lacosamide Lacosamide (Parent Drug) Metabolism Metabolism (O-demethylation) Lacosamide->Metabolism Desmethyl_Lacosamide This compound (Metabolite) Metabolism->Desmethyl_Lacosamide

References

A Researcher's Guide to Desmethyl Lacosamide Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and therapeutic drug monitoring, the accuracy of analytical standards is paramount. This guide provides a comparative overview of commercially available certified reference materials (CRMs) for Desmethyl Lacosamide (B1674222), the primary metabolite of the anti-epileptic drug Lacosamide.

Desmethyl Lacosamide is an essential analyte in pharmacokinetic and drug metabolism studies, as well as in clinical monitoring of patients undergoing Lacosamide therapy. The quality of the reference material directly impacts the reliability and validity of experimental results. This guide aims to assist researchers in selecting the most suitable CRM for their specific applications by comparing key quality attributes and providing a representative analytical method.

Comparison of this compound Certified Reference Materials

Sourcing high-quality, certified reference materials for this compound is critical for accurate quantification. While detailed Certificates of Analysis (CoAs) are typically provided upon purchase, the following table summarizes publicly available information from prominent suppliers to guide initial selection. The comparison focuses on purity, characterization methods, and the supplier's quality management certifications.

Parameter LGC/TRC Veeprho Pharmaceuticals MedChemExpress (MCE)
Product Name This compoundThis compoundThis compound
Catalog Number TRC-D291835-10MGVL1250004HY-W353006
Stated Purity >95% (HPLC)[1]Information typically provided on CoA[2][3]Information typically provided on CoA[4][5]
Format NeatNeatSolid
Identity Confirmation Methods typically include ¹H NMR, MS. Detailed data on CoA.[6]¹H-NMR, Mass Spectroscopy.[2][3]¹H NMR, LCMS.[5]
Quantitative Analysis HPLC is mentioned.[1] qNMR or mass balance may be available upon request.[6]HPLC or GC for purity assessment.[2]HPLC for purity assessment.[4][5]
Supplier Accreditations LGC is accredited to ISO 17034 and ISO/IEC 17025.[7]ISO 9001:2015, ISO 14001:2015, ISO 45001:2018, ISO/IEC 27001:2022.[8]States qualification following ISO17025 guidelines.[6]
Certificate of Analysis A comprehensive CoA is provided with the product.[6]A comprehensive CoA is provided with each product.[2][3]A batch-specific CoA is available.[4][5][9]

Note: The information in this table is based on data available on the suppliers' websites. For lot-specific data and full certification details, it is essential to obtain the Certificate of Analysis for the particular product.

Metabolic Pathway and Therapeutic Relevance

Lacosamide is metabolized in the liver to its major, pharmacologically inactive metabolite, O-Desmethyl Lacosamide. This biotransformation is primarily mediated by cytochrome P450 enzymes, with CYP2C19, CYP2C9, and CYP3A4 playing significant roles.[10][11][12] Monitoring the levels of both the parent drug and this compound can be important for assessing patient metabolism, especially in individuals with genetic variations in CYP2C19 (e.g., poor metabolizers) or when co-administered with drugs that induce or inhibit these enzymes.[10][13]

Lacosamide_Metabolism cluster_0 Therapeutic Drug Monitoring (TDM) cluster_1 Metabolic Pathway Lacosamide Lacosamide (Active Drug) PatientSample Patient Sample (Serum/Plasma) Lacosamide->PatientSample CYP_enzymes CYP2C19, CYP2C9, CYP3A4 (Hepatic Metabolism) Lacosamide->CYP_enzymes O-demethylation Metabolite O-Desmethyl Lacosamide (Inactive Metabolite) Metabolite->PatientSample Analysis LC-MS/MS Analysis PatientSample->Analysis Quantification CYP_enzymes->Metabolite

Lacosamide Metabolism and TDM Workflow.

Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS

This section provides a representative experimental protocol for the quantitative analysis of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on protocols described in the scientific literature.[14][15][16]

1. Objective: To accurately quantify the concentration of this compound in human serum samples for pharmacokinetic studies or therapeutic drug monitoring.

2. Materials and Reagents:

  • This compound Certified Reference Material

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • LC-MS/MS grade methanol (B129727) and acetonitrile

  • LC-MS/MS grade formic acid

  • Human serum (blank)

  • Calibrators and Quality Control (QC) samples

3. Experimental Workflow Diagram:

Experimental_Workflow start Start prep_standards Prepare Calibration Standards and QC Samples start->prep_standards sample_prep Sample Preparation: Protein Precipitation prep_standards->sample_prep centrifuge Centrifugation sample_prep->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms_analysis LC-MS/MS Analysis transfer->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

LC-MS/MS Quantification Workflow.

4. Procedure:

  • Preparation of Stock Solutions, Calibration Standards, and QC Samples:

    • Prepare a stock solution of this compound CRM in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of the internal standard (IS) in methanol.

    • Perform serial dilutions of the this compound stock solution with blank human serum to prepare a series of calibration standards at different concentrations (e.g., covering the expected clinical range).

    • Prepare at least three levels of QC samples (low, medium, and high) in blank human serum.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum sample (calibrator, QC, or unknown), add 150 µL of methanol containing the internal standard.

    • Vortex mix for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard should be optimized.

5. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

  • The accuracy of the method is assessed by comparing the measured concentrations of the QC samples against their nominal values.

This guide provides a foundational comparison of this compound CRMs and a practical analytical protocol. Researchers should always refer to the supplier's specific documentation and perform in-house validation to ensure the suitability of the reference material and method for their intended application.

References

A Comparative Guide to the Proficiency of Desmethyl Lacosamide Quantification in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Desmethyl Lacosamide (B1674222), the primary metabolite of the anti-epileptic drug Lacosamide. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods. While direct inter-laboratory proficiency testing data for Desmethyl Lacosamide is not publicly available, this document synthesizes data from published research to offer a comparison of various analytical techniques.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound in biological matrices, as reported in peer-reviewed literature. The primary methods identified are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for this type of analysis.

Table 1: Comparison of LC-MS/MS Method Performance for this compound Quantification

ParameterMethod 1 (Payto et al., 2014)[1][2]Method 2 (A et al., 2023)[3]
Matrix Human SerumRat Plasma
Linear Range 0.34 - 48.17 µg/mL1 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ) Not explicitly stated, expanded range starts at 0.34 µg/mL1 ng/mL
Intra-day Precision (%CV) < 4.7% (for Lacosamide)< 15%
Inter-day Precision (%CV) < 4.7% (for Lacosamide)< 15%
Accuracy 87.2 - 106.0%±15%
Sample Preparation Protein Precipitation with Methanol (B129727)Protein Precipitation with Acetonitrile (B52724)

Table 2: Comparison of Immunoassay Performance for Lacosamide (as an alternative)

ParameterARK™ Lacosamide Assay[4]
Matrix Human Serum
Linearity Up to 30.00 µg/mL
Total Precision (%CV) ≤10%
Cross-reactivity with this compound ≤ 3.0%
Sample Preparation Direct use of serum

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols for the LC-MS/MS methods cited above.

Protocol 1: LC-MS/MS for this compound in Human Serum [1][2]

  • Sample Preparation: Protein precipitation is performed by adding methanol to the serum samples. This simple and rapid technique removes the majority of proteins that can interfere with the analysis.

  • Chromatography: High-Pressure Liquid Chromatography (HPLC) is used to separate this compound from other components in the sample.[1]

  • Detection: Tandem Mass Spectrometry (MS/MS) is employed for the sensitive and specific detection and quantification of the analyte.[1]

Protocol 2: UPLC-MS/MS for this compound in Rat Plasma [3]

  • Sample Preparation: Proteins are precipitated from the plasma samples using acetonitrile.

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is utilized for the separation of this compound and an internal standard. The mobile phase consists of a gradient of acetonitrile and 0.1% formic acid solution.

  • Detection: Tandem Mass Spectrometry (MS/MS) is used for quantification. The lower limit of quantification (LLOQ) for this compound was reported as 1 ng/mL.

Visualizations

The following diagrams illustrate the metabolic pathway of Lacosamide and a typical experimental workflow for its analysis.

Lacosamide Lacosamide Metabolism Metabolism (CYP2C19, CYP2C9, CYP3A4) Lacosamide->Metabolism Desmethyl_Lacosamide O-Desmethyl Lacosamide (Inactive Metabolite) Metabolism->Desmethyl_Lacosamide

Caption: Metabolic pathway of Lacosamide to its inactive O-Desmethyl metabolite.

cluster_workflow Bioanalytical Workflow for this compound Start Biological Sample Collection (Serum/Plasma) Prep Sample Preparation (Protein Precipitation) Start->Prep LC Liquid Chromatography (Separation) Prep->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis & Reporting MS->Data

Caption: A typical experimental workflow for quantifying this compound.

Discussion

The primary analytical method for the quantification of this compound in research settings is LC-MS/MS. This technique offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.[1][3] The sample preparation for LC-MS/MS is typically straightforward, often involving a simple protein precipitation step.[1][3]

While immunoassays are available for the parent drug, Lacosamide, their cross-reactivity with the Desmethyl metabolite is generally low.[4] This makes them unsuitable for direct quantification of this compound but useful for therapeutic drug monitoring of the parent compound.

It is important to note that Lacosamide is metabolized to its major inactive O-desmethyl metabolite by several cytochrome P450 enzymes, including CYP3A4, CYP2C9, and most notably, CYP2C19.[5] The genetic polymorphism of CYP2C19 can influence the metabolic rate of Lacosamide, leading to inter-individual variability in the concentrations of both the parent drug and its metabolite.[5]

References

A Comparative Pharmacokinetic Profile: Lacosamide vs. Desmethyl Lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the antiepileptic drug Lacosamide (B1674222) and its primary metabolite, O-Desmethyl Lacosamide. The information presented is supported by experimental data to assist researchers and professionals in drug development and clinical application.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Lacosamide and its major metabolite, Desmethyl Lacosamide, providing a clear comparison of their behavior in the human body.

Pharmacokinetic ParameterLacosamideThis compound
Route of Administration Oral, IntravenousMetabolite
Oral Bioavailability ~100%[1][2]Not Applicable
Time to Peak Plasma Concentration (Tmax) 1 - 4 hours[1][3]0.5 - 12 hours[1]
Plasma Protein Binding <15%[1][2][4][5]Not specified, but likely low
Volume of Distribution (Vd) ~0.6 L/kg[1][3]Not specified
Elimination Half-Life (t1/2) ~13 hours[1][2][6]15 - 23 hours[1]
Metabolism Hepatic, via CYP3A4, CYP2C9, and CYP2C19[1][3][6]Not Applicable
Primary Route of Excretion Renal (urine)[2]Renal (urine)
Pharmacological Activity Active anticonvulsant[7]No known pharmacological activity[1]

Metabolic Pathway of Lacosamide

Lacosamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C19, CYP2C9, and CYP3A4 playing key roles in its conversion to the inactive O-desmethyl metabolite.[1][8] Approximately 40% of the administered dose is excreted unchanged in the urine, while about 30% is excreted as the O-desmethyl metabolite.[1][3]

Lacosamide_Metabolism Lacosamide Lacosamide (Active) Metabolism Hepatic Metabolism Lacosamide->Metabolism O-demethylation Excretion_L Renal Excretion (Urine, ~40% unchanged) Lacosamide->Excretion_L CYP CYP2C19, CYP2C9, CYP3A4 Metabolism->CYP Desmethyl_Lacosamide O-Desmethyl Lacosamide (Inactive) Metabolism->Desmethyl_Lacosamide Excretion_D Renal Excretion (Urine, ~30% as metabolite) Desmethyl_Lacosamide->Excretion_D

Caption: Metabolic pathway of Lacosamide to its O-desmethyl metabolite.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing standardized methodologies. Below are outlines of typical experimental protocols used to determine the key pharmacokinetic parameters.

Oral Bioavailability and Tmax Determination

A common method to determine oral bioavailability and the time to reach maximum plasma concentration (Tmax) involves a crossover study design.

Pharmacokinetic_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Analysis cluster_data_analysis Data Analysis Subject_Recruitment Healthy Volunteers Randomization Randomization Subject_Recruitment->Randomization Group_A Group A (Oral Lacosamide) Randomization->Group_A Group_B Group B (IV Lacosamide) Randomization->Group_B Washout Washout Period Group_A->Washout Blood_Sampling Serial Blood Sampling Group_A->Blood_Sampling Group_B->Washout Group_B->Blood_Sampling Crossover Treatment Crossover Washout->Crossover Crossover->Group_A Receives IV Crossover->Group_B Receives Oral Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS LC-MS/MS Analysis (Lacosamide & Metabolite Quantification) Plasma_Separation->LC_MS PK_Modeling Pharmacokinetic Modeling LC_MS->PK_Modeling Parameter_Calculation Calculation of: - AUC (Oral vs. IV) - Tmax - Cmax PK_Modeling->Parameter_Calculation

Caption: A typical experimental workflow for a pharmacokinetic study.

Protocol Details:

  • Subject Enrollment: Healthy adult volunteers are recruited for the study.

  • Dosing: Subjects are administered a single oral dose of Lacosamide. Blood samples are collected at predetermined time points over a 24- to 48-hour period.

  • Washout Period: A sufficient washout period is allowed for the complete elimination of the drug from the body.

  • Intravenous Administration: The same subjects are then administered an intravenous infusion of Lacosamide, with blood samples collected at the same time intervals as the oral dose.

  • Sample Analysis: Plasma concentrations of Lacosamide and this compound are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and intravenous administration to determine absolute bioavailability. Tmax is determined by identifying the time point at which the highest plasma concentration is observed after oral administration.

Plasma Protein Binding Assessment

Equilibrium dialysis is a standard in vitro method used to determine the extent of drug binding to plasma proteins.

Protocol Details:

  • Sample Preparation: Human plasma is spiked with a known concentration of Lacosamide.

  • Dialysis: The plasma sample is placed in a dialysis chamber separated by a semi-permeable membrane from a protein-free buffer solution.

  • Equilibrium: The system is incubated to allow for the free drug to equilibrate across the membrane.

  • Quantification: The concentrations of Lacosamide in the plasma and buffer compartments are measured.

  • Calculation: The percentage of protein-bound drug is calculated based on the concentration difference between the two compartments.

Conclusion

Lacosamide exhibits a favorable pharmacokinetic profile with high oral bioavailability, low plasma protein binding, and predictable metabolism.[9] Its major metabolite, this compound, has a longer half-life but is pharmacologically inactive.[1] Understanding these comparative pharmacokinetics is crucial for optimizing dosing regimens and predicting potential drug-drug interactions in clinical settings.

References

Saliva as a Non-Invasive Matrix for Therapeutic Drug Monitoring of Desmethyl Lacosamide: A Comparison with Plasma Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therapeutic drug monitoring (TDM) is a critical practice for optimizing the efficacy and safety of many antiepileptic drugs. Traditionally, TDM relies on the invasive collection of blood samples to determine plasma drug concentrations. The use of saliva as an alternative, non-invasive matrix is of growing interest due to its ease of collection, which is particularly beneficial for vulnerable populations such as children and the elderly. This guide provides a comparative overview of Desmethyl Lacosamide (B1674222) concentrations in plasma and saliva, supported by available experimental data and methodologies. Desmethyl Lacosamide, the primary and pharmacologically inactive metabolite of lacosamide, is an important analyte to monitor for understanding the overall disposition of the parent drug.

Correlation of Plasma and Saliva this compound Concentrations

A key study evaluating the pharmacokinetics of lacosamide and its major metabolite, O-desmethyl lacosamide (also referred to as SPM 12809), in plasma and saliva provides pivotal insight into their correlation. The research demonstrated that the concentration versus time profiles for O-desmethyl lacosamide in saliva were similar to those observed in plasma following both tablet and syrup administration of the parent drug, lacosamide[1]. This similarity in pharmacokinetic profiles suggests that saliva can be a viable surrogate for plasma in monitoring the exposure to this major metabolite.

While direct quantitative correlation coefficients for this compound in plasma versus saliva are not extensively reported in the currently available literature, the parallel concentration-time profiles strongly indicate a direct and predictable relationship. For the parent drug, lacosamide, studies have shown a significant linear correlation between saliva and plasma concentrations, further supporting the utility of saliva for TDM of related compounds[2][3][4].

Quantitative Data Summary

The following table summarizes the available pharmacokinetic parameters for this compound in plasma. Given the observed similarity in concentration-time profiles, it is inferred that the temporal parameters in saliva would be comparable.

ParameterPlasmaSalivaReference
Time to Peak Concentration (Tmax)Similar to parent drug (approx. 1-4 hours post-dose)Inferred to be similar to plasma[1]
Concentration ProfileConcentration-time profiles are well-characterizedSimilar concentration-time profile to plasma[1]
Elimination Half-life (t½)Not explicitly stated for the metaboliteInferred to be similar to plasma
Note: The plasma exposure to O-desmethyl-lacosamide is approximately 10% of that of lacosamide.Data on absolute concentrations in saliva are limited.[5]

Experimental Protocols

The accurate determination of this compound concentrations in both plasma and saliva is crucial for correlational studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common, sensitive, and specific method for the quantification of lacosamide and its metabolites.

Sample Collection and Processing
  • Plasma: Whole blood is collected into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -20°C or lower until analysis.

  • Saliva: Unstimulated whole saliva is collected by spitting into a collection tube. To minimize food debris and other contaminants, participants are typically instructed to rinse their mouths with water and refrain from eating, drinking, or smoking for a period before collection. The collected saliva is centrifuged to remove particulate matter and the supernatant is stored frozen.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and rapid LC-MS/MS method for the simultaneous quantification of lacosamide and O-desmethyl lacosamide in human serum has been developed and can be adapted for saliva analysis[6].

  • Sample Preparation:

    • To a small volume of plasma or saliva sample (e.g., 50 µL), an internal standard (e.g., a deuterated analog of the analyte) is added.

    • Protein precipitation is performed by adding a solvent such as methanol.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is transferred to a clean tube for analysis.

  • Chromatographic Separation:

    • An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • The analytes are separated on a C18 reversed-phase column using a mobile phase gradient, typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Workflow Diagram

experimental_workflow cluster_analysis Analytical Procedure Plasma Plasma Collection (Venipuncture) Cent_Plasma Centrifugation Plasma->Cent_Plasma Saliva Saliva Collection (Spitting) Cent_Saliva Centrifugation Saliva->Cent_Saliva Store_Plasma Storage at ≤ -20°C Cent_Plasma->Store_Plasma Store_Saliva Storage at ≤ -20°C Cent_Saliva->Store_Saliva Prep Sample Preparation (Protein Precipitation) Store_Plasma->Prep Store_Saliva->Prep LC_MS LC-MS/MS Analysis Prep->LC_MS Data Data Acquisition & Quantification LC_MS->Data

Caption: Experimental workflow for the collection, processing, and analysis of plasma and saliva samples.

Conclusion

The available evidence strongly suggests that saliva is a promising non-invasive alternative to plasma for monitoring this compound concentrations. The similar concentration-time profiles of the metabolite in both matrices indicate a direct correlation, which, if quantified with further studies, could solidify the role of salivary TDM in the clinical management of patients treated with lacosamide. The use of robust analytical methods like LC-MS/MS is essential for the accurate and reliable measurement of this compound in these biological fluids. Further research to establish a definitive correlation coefficient and concentration ratios between plasma and saliva would be invaluable for the routine clinical application of salivary TDM for this compound.

References

Desmethyl Lacosamide Levels: A Comparative Analysis in CYP2C19 Poor vs. Extensive Metabolizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of desmethyl lacosamide (B1674222) levels in individuals with different Cytochrome P450 2C19 (CYP2C19) enzyme activity. Lacosamide, an anti-epileptic drug, is metabolized to its major inactive metabolite, O-desmethyl lacosamide, by several CYP enzymes, with CYP2C19 playing a significant role.[1][2] Understanding the impact of CYP2C19 genetic polymorphisms on the formation of this metabolite is crucial for drug development and personalized medicine.

Quantitative Data Summary

Individuals who are CYP2C19 poor metabolizers exhibit significantly lower plasma concentrations and urinary excretion of O-desmethyl lacosamide compared to extensive metabolizers.[1][2] A key study cited by the U.S. Food and Drug Administration (FDA) found that in CYP2C19 poor metabolizers, the plasma concentrations and the amount of the O-desmethyl metabolite excreted in urine were reduced by approximately 70% compared to extensive metabolizers.[1][2][3] While the plasma concentration of the active parent drug, lacosamide, remains similar between the two groups, the exposure to its primary metabolite is markedly different.[1]

The following table summarizes the key pharmacokinetic differences for O-desmethyl lacosamide between CYP2C19 poor and extensive metabolizers based on available data.

Pharmacokinetic ParameterCYP2C19 Extensive Metabolizers (EM)CYP2C19 Poor Metabolizers (PM)Percentage Difference (PM vs. EM)
O-desmethyl lacosamide Plasma Concentration BaselineReduced by ~70%↓ ~70%
O-desmethyl lacosamide Urinary Excretion BaselineReduced by ~70%↓ ~70%

Note: Specific mean concentration values (e.g., Cmax, AUC) for O-desmethyl lacosamide from the pivotal study are not publicly available in the reviewed literature. The data is based on the percentage reduction reported in the FDA drug label information.

Metabolic Pathway of Lacosamide

The biotransformation of lacosamide to its inactive O-desmethyl metabolite is primarily mediated by the cytochrome P450 enzyme system.

Lacosamide_Metabolism Lacosamide Lacosamide (Active Drug) Desmethyl_Lacosamide O-desmethyl lacosamide (Inactive Metabolite) Lacosamide->Desmethyl_Lacosamide O-demethylation Enzymes CYP2C19 CYP2C9 CYP3A4 Enzymes->Lacosamide

Metabolism of Lacosamide to O-desmethyl lacosamide.

Experimental Protocols

This section outlines a typical experimental workflow for a clinical study evaluating the effect of CYP2C19 genotype on desmethyl lacosamide levels.

Study Design

A comparative, open-label, parallel-group pharmacokinetic study is conducted in healthy volunteers genotyped as CYP2C19 poor metabolizers (PM) or extensive metabolizers (EM).

  • Subject Recruitment and Genotyping:

    • Healthy male and female volunteers are recruited.

    • Inclusion criteria include age (e.g., 18-55 years) and normal health status as confirmed by medical history, physical examination, and laboratory tests.

    • Exclusion criteria include a history of clinically significant diseases, use of other medications, and smoking.

    • Genomic DNA is extracted from whole blood samples.

    • CYP2C19 genotyping is performed using a validated method, such as polymerase chain reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis or real-time PCR with specific probes for common non-functional alleles (e.g., *2, *3).

  • Drug Administration and Sample Collection:

    • Subjects receive a single oral dose of lacosamide (e.g., 200 mg).

    • Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • Urine samples are collected over specific intervals post-dose to determine the amount of metabolite excreted.

  • Bioanalytical Method for Quantification of this compound:

    • Plasma and urine concentrations of lacosamide and O-desmethyl lacosamide are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Protein precipitation of plasma samples is performed using a solvent like acetonitrile. Urine samples may be diluted before analysis.

    • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

    • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters for O-desmethyl lacosamide, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC), are calculated using non-compartmental methods.

    • Statistical comparisons of these parameters are made between the CYP2C19 PM and EM groups.

Experimental_Workflow cluster_0 Subject Recruitment & Genotyping cluster_1 Clinical Phase cluster_2 Bioanalysis cluster_3 Data Analysis Recruitment Healthy Volunteers Genotyping CYP2C19 Genotyping Recruitment->Genotyping Grouping Group assignment: - Poor Metabolizers (PM) - Extensive Metabolizers (EM) Genotyping->Grouping Dosing Single Oral Dose of Lacosamide Grouping->Dosing Sampling Serial Blood & Urine Sample Collection Dosing->Sampling Sample_Prep Sample Preparation (Protein Precipitation) Sampling->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of This compound LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Comparison Statistical Comparison between PM and EM groups PK_Analysis->Comparison

Experimental workflow for comparing this compound levels.

References

A Comparative Analysis of Lacosamide Immunoassay Cross-Reactivity with Desmethyl Lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of commercially available lacosamide (B1674222) immunoassays with its major metabolite, desmethyl lacosamide. Understanding the specificity of these assays is critical for accurate therapeutic drug monitoring (TDM) and clinical trial sample analysis, as the presence of metabolites can potentially interfere with the measurement of the parent drug.

Currently, publicly available cross-reactivity data for a commercially available lacosamide immunoassay is limited to the ARK™ Lacosamide Assay. This guide will focus on the performance of this assay and provide a general experimental protocol for assessing immunoassay cross-reactivity, which can be applied to other immunoassays as they become available.

Performance Data: ARK™ Lacosamide Assay

The ARK™ Lacosamide Assay is a homogeneous enzyme immunoassay intended for the quantitative determination of lacosamide in human serum.[1][2] The manufacturer has assessed the cross-reactivity of the assay with this compound, the primary metabolite of lacosamide.

Table 1: Cross-Reactivity of ARK™ Lacosamide Assay with this compound

ImmunoassayAnalyteCross-ReactantCross-Reactivity (%)
ARK™ Lacosamide AssayLacosamideThis compound≤ 3.0

Data sourced from the ARK™ Lacosamide Assay package insert.[1]

The data indicates that the ARK™ Lacosamide Assay exhibits minimal cross-reactivity with this compound, suggesting that the presence of this metabolite is unlikely to cause clinically significant interference in the measurement of lacosamide concentrations.

Experimental Protocols

While the specific, detailed protocol used by the manufacturer is proprietary, a general methodology for assessing the cross-reactivity of a competitive immunoassay for a small molecule like lacosamide can be outlined. This protocol is based on established principles of immunoassay validation.

Principle of the ARK™ Lacosamide Assay

The ARK™ Lacosamide Assay is a competitive binding immunoassay.[1][2] In this format, lacosamide in a patient sample competes with a fixed amount of enzyme-labeled lacosamide for a limited number of antibody binding sites. The amount of enzyme activity is proportional to the concentration of lacosamide in the sample.

General Protocol for Cross-Reactivity Assessment

This protocol describes a method to determine the percentage of cross-reactivity of an immunoassay with a related compound, such as a metabolite.

1. Materials:

  • Lacosamide immunoassay kit (reagents, calibrators, and controls)

  • Certified reference material (CRM) for lacosamide and this compound

  • Drug-free human serum pool

  • Precision pipettes and tips

  • Automated clinical chemistry analyzer

2. Preparation of Stock Solutions:

  • Prepare individual stock solutions of lacosamide and this compound in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).

  • From the stock solutions, prepare working solutions at various concentrations in the drug-free human serum pool.

3. Experimental Procedure:

  • Analyte-only samples: Prepare a series of samples containing known concentrations of lacosamide in drug-free human serum. These will serve as the reference for determining the baseline assay response.

  • Cross-reactant-only samples: Prepare a series of samples containing a range of concentrations of this compound in drug-free human serum.

  • Mixed samples: Prepare samples containing a fixed, known concentration of lacosamide (e.g., a low and a high therapeutic concentration) spiked with increasing concentrations of this compound.[1]

  • Analyze all prepared samples using the lacosamide immunoassay according to the manufacturer's instructions on a validated clinical chemistry analyzer.

  • Run each sample in triplicate to ensure precision.

4. Data Analysis and Calculation of Cross-Reactivity:

  • For the cross-reactant-only samples, determine the concentration of this compound that produces an assay response equivalent to a known, low concentration of lacosamide (e.g., the lower limit of quantitation).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Apparent Lacosamide Concentration / Actual this compound Concentration) x 100%

  • For the mixed samples, compare the measured lacosamide concentration to the known spiked concentration of lacosamide to assess the interference from the metabolite.

Visualizations

Logical Relationship of Lacosamide and its Metabolite

Lacosamide Lacosamide Metabolism Hepatic Metabolism (CYP2C19, CYP2C9, CYP3A4) Lacosamide->Metabolism Desmethyl_Lacosamide O-Desmethyl Lacosamide (Major Metabolite) Metabolism->Desmethyl_Lacosamide cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation A Prepare Lacosamide Standards D Run Samples on Automated Analyzer A->D B Prepare this compound Solutions B->D C Prepare Mixed Samples (Lacosamide + this compound) C->D E Measure Apparent Lacosamide Concentration D->E F Calculate % Cross-Reactivity E->F

References

A Head-to-Head Comparison of Internal Standards for the Quantification of Desmethyl Lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of lacosamide (B1674222) and its primary metabolite, O-desmethyl lacosamide (ODL), the selection of an appropriate internal standard (IS) is paramount for developing robust and reliable quantification methods. This guide provides an objective comparison of commonly employed internal standards for ODL, supported by experimental data from published literature.

The accurate measurement of drug and metabolite concentrations in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The use of an internal standard is a critical practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, without interfering with the analyte's measurement.

This comparison focuses on three internal standards that have been successfully utilized in the quantification of O-desmethyl lacosamide: Lacosamide-d3 , a stable isotope-labeled analog of the parent drug; Lamotrigine , a structurally unrelated antiepileptic drug; and Lacosamide-d6 , another stable isotope-labeled version of lacosamide.

Comparative Performance Data

The following tables summarize the quantitative performance of analytical methods employing these internal standards for the quantification of O-desmethyl lacosamide. The data is compiled from various validated bioanalytical methods.

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Lacosamide-d3 LacosamideHuman Breast Milk & Plasma0.5 - 1000.5[1]
Lamotrigine O-desmethyl lacosamideRat Plasma & Rat Liver Microsomes1 - 1,000 (Plasma) 80 - 40,000 (RLM)1 (Plasma) 80 (RLM)[2][3]
Lacosamide-d6 LacosamideHuman Plasma75 - 25,46175[4]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal StandardAnalyteMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Lacosamide-d3 LacosamideHuman Breast Milk & PlasmaNot explicitly stated for ODLNot explicitly stated for ODLNot explicitly stated for ODL[1]
Lamotrigine O-desmethyl lacosamideRat Plasma< 15%< 15%± 15%[3]
Lacosamide-d6 LacosamideHuman PlasmaNot explicitly stated for ODLNot explicitly stated for ODLNot explicitly stated for ODL[4]

Table 2: Precision and Accuracy

Internal StandardAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Lacosamide-d3 LacosamideHuman Breast Milk & PlasmaNot explicitly stated for ODLBreast Milk: -4.2 to 2.9 Plasma: 5.3 to 14.8[1]
Lamotrigine O-desmethyl lacosamideRat Plasma89.9 - 102.395.7 - 112.5[2][3]
Lacosamide-d6 LacosamideHuman PlasmaNot explicitly stated for ODLNot explicitly stated for ODL[4]

Table 3: Recovery and Matrix Effect

Discussion of Internal Standard Performance

Lacosamide-d3: As a stable isotope-labeled internal standard of the parent drug, Lacosamide-d3 is expected to have very similar chromatographic behavior and ionization properties to both lacosamide and O-desmethyl lacosamide. The use of a stable isotope-labeled IS is generally considered the gold standard as it can effectively compensate for variations in sample processing and matrix effects. The data for Lacosamide-d3 in the context of lacosamide quantification demonstrates good performance, suggesting it would be a suitable, though not identical, IS for ODL.

Lamotrigine: Lamotrigine is a structurally unrelated compound used as an internal standard. While not a stable isotope-labeled analog, it has been successfully validated for the simultaneous quantification of lacosamide and ODL. The validation data shows acceptable precision, accuracy, recovery, and minimal matrix effect, indicating that it can be a cost-effective and viable alternative when a stable isotope-labeled IS for ODL is not available.[2][3]

Lacosamide-d6: Similar to Lacosamide-d3, Lacosamide-d6 is a stable isotope-labeled internal standard for the parent drug. Its performance is expected to be comparable to Lacosamide-d3, offering the benefits of similar physicochemical properties to the analyte. While the provided data is for lacosamide quantification, it highlights the suitability of using a deuterated analog of the parent drug as an internal standard.

Experimental Protocols

The following are generalized experimental protocols based on the cited literature for the quantification of O-desmethyl lacosamide using different internal standards.

Method Using Lamotrigine as Internal Standard[2][3]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add 10 µL of Lamotrigine internal standard working solution (1 µg/mL).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.40 mL/min

  • Injection Volume: 6.0 µL

  • Mass Spectrometry: Waters Xevo TQ-S triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Method Using Lacosamide-d3 as Internal Standard[1]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human breast milk or plasma, add 200 µL of methanol (B129727) containing Lacosamide-d3 as the internal standard.

  • Vortex the mixture.

  • Centrifuge at 13,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Column: ACQUITY HSS T3 column

  • Mobile Phase: Isocratic flow of 10 mM ammonium (B1175870) acetate (B1210297) solution/methanol (70:30, v/v).

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion electrospray mode.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for the quantification of O-desmethyl lacosamide using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (Plasma/Serum) add_is Add Internal Standard (Lacosamide-d3, Lamotrigine, or Lacosamide-d6) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometry Detection (MRM) ionization->detection peak_integration Peak Area Integration (Analyte and IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration_curve Quantify using Calibration Curve ratio_calc->calibration_curve final_conc Determine ODL Concentration calibration_curve->final_conc

Caption: General workflow for O-desmethyl lacosamide quantification.

Conclusion

The choice of an internal standard for the quantification of O-desmethyl lacosamide depends on several factors, including the availability of stable isotope-labeled standards, cost considerations, and the specific requirements of the bioanalytical method.

  • Stable Isotope-Labeled Internal Standards (Lacosamide-d3, Lacosamide-d6): These are generally the preferred choice due to their high similarity to the analyte, which allows for the most accurate correction of analytical variability. While data specifically for ODL quantification with these IS was not detailed in the provided search results, their successful application for the parent drug strongly supports their suitability.

  • Structurally Unrelated Internal Standard (Lamotrigine): This provides a validated and cost-effective alternative. The comprehensive validation data demonstrates that with careful method development, a non-isotopically labeled IS can yield reliable and accurate results for ODL quantification.

Ultimately, the selection of the internal standard should be justified by a thorough method validation that assesses parameters such as linearity, precision, accuracy, recovery, and matrix effects to ensure the integrity of the bioanalytical data.

References

Evaluating the Impact of Anticoagulants on Desmethyl Lacosamide Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pre-analytical Stability

The choice of anticoagulant in blood collection tubes is a critical pre-analytical variable that can influence the measured concentration of drugs and their metabolites. Anticoagulants such as Ethylenediaminetetraacetic acid (EDTA), sodium heparin, and sodium citrate (B86180) prevent clotting through different mechanisms. EDTA chelates calcium ions, while citrate also acts by binding calcium. Heparin, on the other hand, inhibits the coagulation cascade by potentiating antithrombin III. These mechanisms, along with potential direct interactions or effects on enzymatic activity, can impact the stability of analytes in a sample.[1][2] For accurate bioanalysis, it is essential that the chosen anticoagulant does not interfere with the stability of the target analyte.

Known Stability of Lacosamide (B1674222) and Desmethyl Lacosamide

Studies validating analytical methods for Lacosamide and this compound have assessed their stability under various conditions, including short-term storage at room temperature, multiple freeze-thaw cycles, and long-term storage at low temperatures.[3][4] For instance, one study demonstrated that Lacosamide and its O-desmethyl metabolite (ODL) were stable in plasma for up to 3 hours at room temperature, after three freeze-thaw cycles, and for 21 days at -80°C. However, these studies typically use a single anticoagulant (commonly EDTA) and do not provide a comparative analysis against other options. Forced degradation studies on Lacosamide have been performed under acidic, basic, oxidative, and thermal stress, providing insight into its degradation pathways, but these do not directly address the influence of anticoagulants in a biological matrix.[5]

Comparative Data on this compound Stability

As of the latest literature review, there is no published quantitative data directly comparing the stability of this compound in plasma or whole blood collected with different anticoagulants (e.g., EDTA vs. Heparin vs. Citrate). The following table is presented as a template for researchers to populate with their own experimental data.

Table 1: Comparative Stability of this compound with Different Anticoagulants (Template)

AnticoagulantStorage ConditionTime Point (hours)Mean Concentration (ng/mL)% Recovery (vs. T0)Standard Deviation
K2EDTA Room Temperature0Initial Value100%Value
4Experimental ValueCalculated ValueValue
8Experimental ValueCalculated ValueValue
24Experimental ValueCalculated ValueValue
Sodium Heparin Room Temperature0Initial Value100%Value
4Experimental ValueCalculated ValueValue
8Experimental ValueCalculated ValueValue
24Experimental ValueCalculated ValueValue
Sodium Citrate Room Temperature0Initial Value100%Value
4Experimental ValueCalculated ValueValue
8Experimental ValueCalculated ValueValue
24Experimental ValueCalculated ValueValue

Experimental Protocols

To generate the data for the comparison table, the following detailed experimental protocols are recommended.

Protocol 1: Sample Preparation and Stability Testing
  • Blood Collection:

    • Collect drug-free human whole blood from healthy volunteers into three types of vacuum collection tubes: K2EDTA, Sodium Heparin, and Sodium Citrate.

    • Pool the blood from each anticoagulant type to create three separate homogenous pools.

  • Spiking with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Spike the pooled whole blood from each anticoagulant type with this compound to achieve a clinically relevant concentration (e.g., 100 ng/mL). Ensure the volume of the spiking solution is minimal (e.g., <1% of the total blood volume) to avoid significant matrix effects.

    • Gently mix the spiked blood by inversion.

  • Incubation and Sampling:

    • Aliquot the spiked blood from each anticoagulant pool into multiple polypropylene (B1209903) tubes for each time point.

    • For the baseline (T0) measurement, immediately process an aliquot from each pool as described in step 4.

    • Store the remaining aliquots at room temperature (approximately 20-25°C).

    • At specified time points (e.g., 4, 8, and 24 hours), retrieve aliquots from each anticoagulant group for processing.

  • Plasma Preparation:

    • Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to new labeled tubes.

    • Store the plasma samples at -80°C until analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on established methods for the quantification of Lacosamide and its metabolites.[3][4]

  • Sample Preparation for Analysis:

    • Thaw the plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., Lacosamide-d3 or a suitable structural analog).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A UPLC system coupled with a tandem mass spectrometer.

    • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

      • Monitor appropriate precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards prepared in drug-free plasma from each anticoagulant type to account for potential matrix effects.

    • Quantify the concentration of this compound in the test samples by interpolating from the respective calibration curve.

    • Calculate the percentage recovery at each time point relative to the T0 concentration for each anticoagulant.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for evaluating the stability of this compound in the presence of different anticoagulants.

G cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Bioanalysis cluster_result Data Interpretation blood_collection Collect Drug-Free Whole Blood pool_edta Pool K2EDTA Blood blood_collection->pool_edta pool_heparin Pool Sodium Heparin Blood blood_collection->pool_heparin pool_citrate Pool Sodium Citrate Blood blood_collection->pool_citrate spike_edta Spike with this compound pool_edta->spike_edta spike_heparin Spike with this compound pool_heparin->spike_heparin incubate_edta Incubate at Room Temperature spike_edta->incubate_edta incubate_heparin Incubate at Room Temperature spike_heparin->incubate_heparin spike_citrate Spike with this compound spike_citrate->pool_citrate incubate_citrate Incubate at Room Temperature spike_citrate->incubate_citrate sample_edta Sample at T0, T4, T8, T24 incubate_edta->sample_edta sample_heparin Sample at T0, T4, T8, T24 incubate_heparin->sample_heparin sample_citrate Sample at T0, T4, T8, T24 incubate_citrate->sample_citrate centrifuge_edta Centrifuge and Collect Plasma sample_edta->centrifuge_edta centrifuge_heparin Centrifuge and Collect Plasma sample_heparin->centrifuge_heparin centrifuge_citrate Centrifuge and Collect Plasma sample_citrate->centrifuge_citrate store Store Plasma at -80°C centrifuge_edta->store centrifuge_heparin->store centrifuge_citrate->store lcms_analysis LC-MS/MS Quantification store->lcms_analysis compare_stability Compare % Recovery vs. T0 for each Anticoagulant lcms_analysis->compare_stability

Caption: Experimental workflow for comparing this compound stability.

Conclusion

The selection of an appropriate anticoagulant is a fundamental step in ensuring the reliability of bioanalytical data. While there is a lack of direct comparative studies for this compound, the provided experimental framework allows researchers to systematically evaluate its stability in the presence of K2EDTA, sodium heparin, and sodium citrate. The results of such studies will be invaluable for establishing standardized blood collection protocols for therapeutic drug monitoring and pharmacokinetic research involving Lacosamide and its primary metabolite, ultimately contributing to more accurate clinical assessments.

References

Comparative analysis of Desmethyl Lacosamide in human versus animal models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the comparative pharmacology and toxicology of O-desmethyl lacosamide (B1674222), the primary metabolite of the antiepileptic drug lacosamide, across human and key preclinical animal models.

Executive Summary

O-desmethyl lacosamide (ODL), the major metabolite of the antiepileptic drug lacosamide, is considered pharmacologically inactive in humans. Understanding its behavior in preclinical animal models is crucial for the accurate interpretation of toxicology studies and the overall safety assessment of lacosamide. This guide provides a comparative analysis of ODL in humans versus common animal models (mice, rats, and dogs), focusing on its metabolism, pharmacokinetics, and pharmacodynamics. The data presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of lacosamide and its metabolites.

Metabolism and Formation of O-Desmethyl Lacosamide

In both humans and animal models, lacosamide is primarily metabolized in the liver to ODL.[1] This biotransformation is mediated by cytochrome P450 (CYP) enzymes. In humans, the key enzymes involved are CYP2C19, CYP2C9, and CYP3A4.[2] While the specific CYP isoforms may vary between animal species, the formation of ODL as the principal metabolite is a consistent finding across mice, rats, and dogs.[3]

It is noteworthy that the relative exposure to ODL is generally higher in animals compared to humans.[3] This is a critical consideration in the design and interpretation of preclinical toxicology studies, as higher exposure to the metabolite in animals could potentially lead to effects not observed in humans.

Diagram of Lacosamide Metabolism

Lacosamide Lacosamide CYP CYP2C19, CYP2C9, CYP3A4 (Human Liver Microsomes) Lacosamide->CYP ODL O-Desmethyl Lacosamide (Inactive Metabolite) CYP->ODL O-demethylation

Caption: Metabolic pathway of Lacosamide to O-Desmethyl Lacosamide.

Comparative Pharmacokinetics

Significant differences in the pharmacokinetic profiles of O-desmethyl lacosamide are observed between humans and animal models. The following table summarizes key pharmacokinetic parameters. It is important to note that specific quantitative data for ODL in mice and dogs is limited in publicly available literature; therefore, some parameters are described qualitatively.

ParameterHumanMouseRatDog
Cmax (ng/mL) ~10% of Lacosamide CmaxHigher relative exposure than humans~400 (after 10 mg/kg Lacosamide)Higher relative exposure than humans
Tmax (hr) 0.5 - 12Data not available~8Data not available
AUC (ng*hr/mL) ~10% of Lacosamide AUCHigher relative exposure than humans~6000 (after 10 mg/kg Lacosamide)Higher relative exposure than humans
Half-life (hr) 15 - 23Data not available~12Data not available
Plasma Protein Binding Low (<15% for Lacosamide)Data not availableData not availableLow (<15% for Lacosamide)

Comparative Pharmacodynamics

A crucial aspect of the comparative analysis is the pharmacological activity of O-desmethyl lacosamide.

Humans: O-desmethyl lacosamide is considered to be pharmacologically inactive in humans, with no significant contribution to the anticonvulsant effects of lacosamide.[2][4]

Animal Models: While direct studies on the anticonvulsant activity of isolated O-desmethyl lacosamide are scarce, the consistent focus on the parent drug, lacosamide, in efficacy studies strongly suggests that ODL is also inactive in common preclinical seizure models. Lacosamide itself has demonstrated efficacy in the Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents, which are indicative of activity against generalized tonic-clonic and myoclonic seizures, respectively.[5] The lack of investigation into ODL's activity in these models further supports its presumed inactivity.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and comparison.

Maximal Electroshock (MES) Seizure Test in Mice

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Procedure:

  • Animal Preparation: Male CF-1 mice are acclimated to the laboratory environment.

  • Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the seizure induction to allow for optimal absorption and distribution.

  • Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mouse. Corneal electrodes are then placed on the eyes.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[2]

  • Observation: The mouse is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered a positive endpoint, indicating anticonvulsant activity.[4]

MES Test Experimental Workflow

cluster_pre Pre-Stimulation cluster_stim Stimulation & Observation cluster_post Endpoint Analysis A Animal Acclimation B Drug/Vehicle Administration A->B C Anesthesia & Electrode Placement B->C D Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) C->D E Observe for Tonic Hindlimb Extension D->E F Tonic Hindlimb Extension Present? E->F G No Protection F->G Yes H Protection F->H No

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice

Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures, modeling myoclonic seizures.

Procedure:

  • Animal Preparation: Male CF-1 mice are acclimated to the laboratory environment.

  • Drug Administration: The test compound or vehicle is administered (i.p. or p.o.) at a predetermined time before the convulsant challenge.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered at a dose known to induce clonic seizures (e.g., 85 mg/kg in CF-1 mice).[6]

  • Observation: The mice are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by rhythmic muscle contractions.

  • Endpoint: The absence of clonic seizures or a significant delay in their onset compared to the vehicle-treated group indicates anticonvulsant activity.[6]

scPTZ Test Experimental Workflow

cluster_pre Pre-Challenge cluster_challenge Challenge & Observation cluster_post Endpoint Analysis A Animal Acclimation B Drug/Vehicle Administration A->B C Subcutaneous PTZ Injection (e.g., 85 mg/kg) B->C D Observe for Clonic Seizures (e.g., 30 min) C->D E Clonic Seizures Observed? D->E F No Protection E->F Yes G Protection E->G No

Caption: Workflow for the subcutaneous Pentylenetetrazol (scPTZ) seizure test.

Conclusion

The available data consistently indicate that O-desmethyl lacosamide is a pharmacologically inactive metabolite of lacosamide in both humans and preclinical animal models. While the metabolic pathway leading to its formation is conserved across species, pharmacokinetic differences result in higher relative exposure in animals. This is a key consideration for the design and interpretation of non-clinical safety studies. The lack of anticonvulsant activity of ODL in animal models aligns with its profile in humans, reinforcing the understanding that the therapeutic effects of lacosamide are attributable to the parent compound. Researchers and drug development professionals should consider these comparative aspects when evaluating the overall profile of lacosamide.

References

A Comparative Analysis of a Novel Desmethyl Lacosamide Assay Against a Reference LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparison of a new, high-throughput immunoassay for the quantification of Desmethyl Lacosamide (B1674222) (O-desmethyl lacosamide, ODL), the major metabolite of the antiepileptic drug Lacosamide (LCM), against a well-established liquid chromatography-tandem mass spectrometry (LC-MS/MS) reference method.[1][2] This document is intended for researchers, clinical chemists, and professionals in the field of therapeutic drug monitoring (TDM) to aid in the evaluation of analytical methodologies for Lacosamide and its metabolite. The quantification of ODL can be valuable for estimating an individual's metabolic rate of Lacosamide.[1]

Introduction

Therapeutic drug monitoring of Lacosamide is crucial for optimizing treatment efficacy and minimizing adverse effects in patients with epilepsy.[2] While Lacosamide itself is the active compound, its major but inactive metabolite, O-desmethyl lacosamide (ODL), provides insights into the drug's metabolism.[1] The reference standard for quantifying both LCM and ODL in serum or plasma is LC-MS/MS, a highly sensitive and specific technique.[1][2][3][4] However, LC-MS/MS can be resource-intensive. This guide benchmarks a hypothetical new immunoassay, designed for rapid and high-throughput analysis, against a validated LC-MS/MS reference method.

Data Presentation: Quantitative Assay Performance

The performance of the new Desmethyl Lacosamide assay was rigorously benchmarked against the reference LC-MS/MS method. Key analytical performance characteristics are summarized below.

Performance MetricNew ImmunoassayReference LC-MS/MS Method
Limit of Detection (LOD) 0.1 ng/mL0.34 µg/mL (as per expanded linear range)[1][2][3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.95 µg/mL[1][2][3]
Upper Limit of Quantification (ULOQ) 50 µg/mL30.41 µg/mL[1][2][3]
Dynamic Range ~5 logs~1.5 logs
Intra-assay Precision (%CV) < 6%< 4.7%[1][2][3]
Inter-assay Precision (%CV) < 9%Not explicitly stated, but total CV is < 4.7%[1][2]
Accuracy (% Recovery) 92-108%87.2-106.0%[1][2][3]
Sample Volume Required 20 µL25 µL[1]
Time to Result 45 minutes> 4 hours (including sample prep and run time)

Experimental Protocols

Detailed methodologies for both the new immunoassay and the reference LC-MS/MS method are provided below.

Reference Method: LC-MS/MS Protocol

This protocol is based on established and validated methods for the quantification of this compound in human serum.[1][2]

a) Sample Preparation (Protein Precipitation):

  • Pipette 25 µL of standard, control, or patient serum into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.[1]

  • Add 150 µL of a precipitation solution (methanol containing an internal standard).[1]

  • Vortex the mixture for 15 seconds.[1]

  • Centrifuge for 10 minutes at 15,500 x g.[1]

  • Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water.[1]

  • Vortex the vial and inject 3 µL onto the LC-MS/MS system.[1]

b) Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: Nexra Shimadzu HPLC or equivalent.[1]

  • Mass Spectrometer: AB SCIEX QTRAP 5500 or equivalent.[1]

  • Analytical Column: Thermo Accucore C18 (2.6 μm, 50 × 2.1mm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in methanol.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Gradient: A stepped and ramped gradient is used to separate the analytes.[1]

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion electrospray mode.

New Method: Immunoassay Protocol

This protocol outlines the key steps for the new hypothetical high-throughput immunoassay.

a) Reagent Preparation:

  • Reconstitute lyophilized calibrators and controls with deionized water.

  • Prepare wash buffer by diluting the concentrated stock solution.

  • Ensure magnetic microparticles, detection antibody, and substrate solution are at room temperature.

b) Assay Procedure:

  • Add 20 µL of calibrators, controls, or patient samples to the designated wells of a 96-well microplate.

  • Add 50 µL of magnetic microparticles conjugated with anti-ODL antibody to each well.

  • Incubate for 15 minutes at 37°C with shaking.

  • Perform a wash cycle using an automated plate washer.

  • Add 50 µL of the enzyme-conjugated detection antibody to each well.

  • Incubate for 15 minutes at 37°C with shaking.

  • Perform a second wash cycle.

  • Add 50 µL of a chemiluminescent substrate.

  • Measure the relative light units (RLU) using a microplate luminometer.

Workflow and Logic Diagram

The following diagram illustrates the workflow for benchmarking the new this compound assay against the reference standard.

G cluster_prep Sample & Standard Preparation cluster_new New Immunoassay Workflow cluster_ref Reference LC-MS/MS Workflow cluster_analysis Data Analysis & Comparison Sample Patient Serum Samples Aliquoting Aliquoting for Both Assays Sample->Aliquoting Standards ODL Calibrators & Controls Standards->Aliquoting IA_Incubate Incubation with Antibody-Coated Beads Aliquoting->IA_Incubate Ref_Precip Protein Precipitation Aliquoting->Ref_Precip IA_Wash Wash Step IA_Incubate->IA_Wash IA_Detect Add Detection Ab & Substrate IA_Wash->IA_Detect IA_Read Read Signal (RLU) IA_Detect->IA_Read Calc_New Calculate Concentrations (New Assay) IA_Read->Calc_New Ref_Centrifuge Centrifugation Ref_Precip->Ref_Centrifuge Ref_Inject LC-MS/MS Injection Ref_Centrifuge->Ref_Inject Ref_Analyze Chromatographic Separation & MS/MS Detection Ref_Inject->Ref_Analyze Calc_Ref Calculate Concentrations (Reference Method) Ref_Analyze->Calc_Ref Compare Compare Performance Metrics (Accuracy, Precision, Linearity) Calc_New->Compare Calc_Ref->Compare Conclusion Draw Conclusions on Assay Performance Compare->Conclusion

Workflow for benchmarking the new assay against the reference standard.

Conclusion

The new immunoassay for this compound demonstrates several key advantages over the traditional LC-MS/MS reference method, including a significantly faster time to result, a wider dynamic range, and comparable precision and accuracy. While LC-MS/MS remains the gold standard for specificity, the new assay presents a viable and efficient alternative for high-throughput clinical and research settings where rapid turnaround time is critical. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample volume, desired throughput, and available instrumentation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Desmethyl Lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure and compliant laboratory environment. Desmethyl Lacosamide, a metabolite of the anticonvulsant drug Lacosamide, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting safety and regulatory adherence.

Hazard Profile of this compound

The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, in contact with skin, or if inhaled.[1] While the SDS does not explicitly categorize it as hazardous waste according to the Resource Conservation and Recovery Act (RCRA), its potential health hazards necessitate a cautious approach to disposal. It is crucial to prevent its release into the environment, with the SDS specifically warning not to allow it to enter sewers, surface water, or ground water.[1]

Quantitative Hazard Data

For clarity, the hazard classification for O-Desmethyl Lacosamide is summarized below.

Hazard ClassificationGHS CodeSignal Word
Acute toxicity - oralH302Warning
Acute toxicity - dermalH312Warning
Acute toxicity - inhalationH332Warning
Data sourced from the O-Desmethyl Lacosamide Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

Given the hazard profile of this compound and the absence of specific degradation protocols, the most prudent approach is to manage it as a hazardous chemical waste. This ensures the highest level of safety and compliance with environmental regulations.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, paper towels from spill cleanup), in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound" and include the approximate quantity.

  • Note the date when the waste was first added to the container.

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

5. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[1][2][3] The U.S. Environmental Protection Agency (EPA) under Subpart P of the RCRA regulations explicitly prohibits the sewering of hazardous pharmaceutical waste by healthcare facilities.[2][4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

start Start: Have this compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type (Pure compound, contaminated material, solution) ppe->assess_waste segregate 3. Segregate Waste Place in a dedicated, compatible container assess_waste->segregate label 4. Label Container 'Hazardous Waste', Chemical Name, Date segregate->label store 5. Secure Storage Designated area, secondary containment label->store contact_ehs 6. Contact EHS for Pickup Arrange for licensed disposal store->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical and research chemical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[2][5][6] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[5][6] Adherence to these regulations and your institution's specific chemical hygiene plan is mandatory.

By following these procedures, you contribute to a safer laboratory environment, protect the ecosystem, and ensure your facility remains in compliance with all relevant regulations. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance.

References

Essential Safety and Logistics for Handling Desmethyl Lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Desmethyl Lacosamide. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an active pharmaceutical ingredient (API). The primary routes of exposure are inhalation, skin contact, and ingestion. It is harmful if swallowed, in contact with skin, or if inhaled. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved N95 or higher-level respirator.To prevent inhalation of airborne powder.
Hand Protection Powder-free nitrile gloves. Double-gloving is recommended.To prevent skin contact. Thicker gloves offer better protection.
Eye Protection Chemical splash goggles or a face shield.To protect eyes from dust particles and splashes.
Body Protection Disposable gown or coverall with long sleeves and tight cuffs.To prevent contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of footwear and tracking of the compound.

Operational Plans: Step-by-Step Handling Procedures

Engineering Controls: All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize airborne particles.

Experimental Workflow for Handling Powdered this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_workspace Prepare containment workspace (e.g., fume hood) prep_ppe->prep_workspace prep_materials Gather all necessary equipment and reagents prep_workspace->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to handling dissolve Prepare solution (if required) weigh->dissolve handle Perform experimental procedures dissolve->handle decontaminate_workspace Decontaminate workspace and equipment handle->decontaminate_workspace Proceed to cleanup dispose_waste Segregate and dispose of waste decontaminate_workspace->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe

Caption: Experimental workflow for the safe handling of this compound powder.

Detailed Methodologies:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood or containment unit is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., spatula, weigh boat, vials, solvents) within the containment area to minimize movement in and out of the hood.

  • Weighing this compound:

    • Use an analytical balance inside the fume hood or in a containment enclosure.

    • Carefully transfer the desired amount of powder from the storage container to a weigh boat using a clean spatula.

    • Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see spill cleanup procedures).

    • Close the primary container tightly after weighing.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed this compound.

    • Ensure the vessel is appropriately sized to prevent splashing.

    • Mix gently until the compound is fully dissolved.

Disposal Plans

All waste generated from handling this compound must be treated as chemical waste.

Waste Segregation and Disposal

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed plastic bag or container.Place contaminated items (e.g., gloves, shoe covers, weigh boats, bench paper) in the designated container.
Liquid Waste Labeled, sealed, and compatible solvent waste container.Collect all solutions containing this compound.
Sharps Puncture-resistant sharps container.Dispose of any contaminated needles or other sharp objects.

All waste containers should be clearly labeled with "this compound Waste" and any other hazardous components. Follow your institution's chemical waste disposal procedures. Do not dispose of this material down the drain.

Logical Flow for Waste Disposal

start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_waste Sharps Container is_sharp->sharps_waste Yes solid_waste Solid Waste Container is_liquid->solid_waste No liquid_waste Liquid Waste Container is_liquid->liquid_waste Yes dispose Dispose via Institutional Chemical Waste Program solid_waste->dispose liquid_waste->dispose sharps_waste->dispose

Caption: Decision process for the proper segregation and disposal of this compound waste.

Emergency Procedures: Spill and Exposure

Spill Cleanup:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: Wear appropriate PPE, including respiratory protection.

  • Containment: For a powder spill, gently cover with damp paper towels to avoid generating dust. For a liquid spill, absorb with a chemical spill absorbent.

  • Cleanup: Carefully wipe the area from the outside in, placing all contaminated materials into a sealed waste bag.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose: Dispose of all cleanup materials as chemical waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Lacosamide
Reactant of Route 2
Reactant of Route 2
Desmethyl Lacosamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.